1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKZNQKAGBVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis, detailed characterization, and potential applications of this molecule, grounding our discussion in established chemical principles and data from closely related analogues.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The compound this compound, a functionalized pyrazole, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Its hydroxyl group offers a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs.
Physicochemical Properties
While experimentally determined data for this compound is not extensively available in the public domain, we can predict its key properties based on its structure and the known properties of its precursor, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₂N₂O | Based on structural analysis. |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Expected to be a solid with a distinct melting point, likely different from its ketone precursor. | The introduction of a hydroxyl group allows for hydrogen bonding, which generally increases the melting point compared to the corresponding ketone. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | The presence of the polar hydroxyl and pyrazole N-H groups will dominate its solubility profile. |
| Boiling Point | Higher than the corresponding ketone due to hydrogen bonding. | Intermolecular hydrogen bonding increases the energy required for vaporization. |
Synthesis of this compound
The most direct and efficient synthetic route to this compound is through the reduction of its corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4).[4] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
Materials:
-
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution while stirring. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C to decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The pyrazole alcohol product will partition into the organic layer.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Spectral Characterization (Predicted)
The following spectral data are predicted based on the expected transformation from the ketone precursor.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the conversion of the ketone to the alcohol.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200-3600 | Broad |
| N-H (Pyrazole) | 3100-3300 | Medium, may overlap with O-H |
| C-H (Alkyl) | 2850-3000 | Sharp |
| C=O (Ketone) | Absent (Disappearance of the strong peak around 1680 cm⁻¹ from the starting material) | - |
| C=N, C=C (Pyrazole ring) | 1500-1600 | Medium to strong |
The key diagnostic feature will be the disappearance of the carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H (Pyrazole) | ~12.0 | Broad singlet | 1H | - |
| CH-OH | ~4.8 | Quartet | 1H | ~6.5 |
| CH₃ (Pyrazole) | ~2.2 | Singlet | 3H | - |
| CH₃ (Pyrazole) | ~2.1 | Singlet | 3H | - |
| CH₃ (Ethanol) | ~1.4 | Doublet | 3H | ~6.5 |
| OH | Variable (depends on concentration and solvent) | Singlet | 1H | - |
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3, C5 (Pyrazole) | ~145, ~135 |
| C4 (Pyrazole) | ~115 |
| CH-OH | ~65 |
| CH₃ (Pyrazole) | ~13 |
| CH₃ (Pyrazole) | ~11 |
| CH₃ (Ethanol) | ~23 |
The most significant changes from the ketone precursor in the ¹³C NMR spectrum will be the disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of the CH-OH carbon signal in the 60-70 ppm region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (140.18 g/mol ). Common fragmentation patterns would involve the loss of a methyl group (-15 amu), a water molecule (-18 amu), or the ethyl alcohol side chain.
Reactivity and Further Functionalization
The primary reactive sites of this compound are the hydroxyl group and the N-H proton of the pyrazole ring.
Caption: Potential functionalization reactions of the target molecule.
-
Esterification: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. These esters can serve as prodrugs or as intermediates for further transformations.
-
Etherification: Deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide (Williamson ether synthesis), will yield ether derivatives.
-
N-Alkylation of the Pyrazole Ring: The N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated to introduce substituents at the N1 position. This is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing compounds.
Potential Applications in Drug Discovery and Development
Given the established importance of the pyrazole scaffold in medicinal chemistry, this compound is a promising starting point for the development of novel therapeutic agents.[2][3]
-
Scaffold for Library Synthesis: This molecule can be used as a versatile scaffold in combinatorial chemistry to generate libraries of diverse pyrazole derivatives for high-throughput screening against various biological targets.
-
Analgesic and Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent analgesic and anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this molecule could be optimized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The pyrazole ring is present in several approved and investigational anticancer drugs.[3] By further functionalizing the hydroxyl group or the pyrazole nitrogen, it may be possible to design new compounds that target specific signaling pathways involved in cancer progression.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, suggesting that derivatives of this compound could be explored for this purpose.
Conclusion
This compound is a valuable, functionalized pyrazole derivative that can be readily synthesized from its corresponding ketone. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles. Its versatile structure, featuring a reactive hydroxyl group and the biologically significant pyrazole core, makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted to fully explore its therapeutic potential.
References
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El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Zhang, L., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Frontiers in Pharmacology2021 , 12, 738025. [Link]
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An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a valuable heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a chiral alcohol moiety at the 4-position offers opportunities for developing novel therapeutic agents.[1][2] This document details two primary synthetic routes, outlining the underlying chemical principles, step-by-step experimental protocols, and characterization data.
Introduction: The Significance of Pyrazole-Containing Alcohols
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them a cornerstone in the design of molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] The incorporation of an alcohol functional group, particularly a secondary alcohol, introduces a chiral center and a potential point for further molecular elaboration or interaction with biological macromolecules. This compound, in particular, serves as a key building block for more complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.
Primary Synthetic Pathway: Two-Step Synthesis via Ketone Intermediate
The most direct and widely applicable route to this compound involves a two-step process: the synthesis of the ketone precursor, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, followed by its selective reduction to the desired secondary alcohol.
Caption: Acylation of 3,5-dimethyl-1H-pyrazole.
Experimental Protocol:
A reliable method for the C-4 acylation of a substituted pyrazole involves the use of acetyl chloride in the presence of a base like pyridine. [5][6]This method avoids the harsh conditions of traditional Friedel-Crafts reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in pyridine (10 volumes).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into crushed ice and acidify with cold 2N HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role. It acts as a solvent for the reactants and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Controlled Temperature: The initial cooling and slow addition of acetyl chloride are crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.
Expected Characterization Data for 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone:
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, a singlet for the acetyl methyl group, and a singlet for the pyrazole C-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the pyrazole ring carbons, and the methyl carbons. |
| IR (KBr) | A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the ketone. |
Step 2: Reduction of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone to this compound
The reduction of the ketone to the corresponding secondary alcohol is efficiently achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄). This reagent has the advantage of being compatible with alcoholic solvents and does not reduce other functional groups like esters or amides under standard conditions.
Reaction Scheme:
Caption: Reduction of the ketone to the secondary alcohol.
Experimental Protocol:
-
Dissolution: Dissolve 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol or ethanol (10-20 volumes) in a round-bottom flask with magnetic stirring.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (1.5-2.0 eq) portion-wise to the solution. Vigorous bubbling (hydrogen gas evolution) may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Self-Validating System and Trustworthiness:
-
TLC Monitoring: Throughout both steps, TLC is a critical tool for monitoring the reaction's progress, ensuring the complete conversion of the starting material before proceeding to the work-up. This minimizes impurities in the final product.
-
Spectroscopic Analysis: The identity and purity of the intermediate ketone and the final alcohol product must be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).
Expected Characterization Data for this compound:
| Technique | Expected Observations |
| Appearance | White solid or viscous oil |
| ¹H NMR | Appearance of a quartet for the CH-OH proton and a doublet for the adjacent methyl group. The two pyrazole methyl groups will appear as singlets. A broad singlet for the -OH proton will also be present. |
| ¹³C NMR | The carbonyl signal will be absent, and a new signal for the CH-OH carbon will appear in the range of 60-70 ppm. |
| IR (KBr) | Disappearance of the ketone C=O stretch and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of the product. |
Alternative Synthetic Pathway: Vilsmeier-Haack Formylation followed by Grignard Reaction
An alternative route to the target alcohol involves the initial formylation of 3,5-dimethyl-1H-pyrazole at the 4-position via the Vilsmeier-Haack reaction, followed by the addition of a methyl group using a Grignard reagent. [3][7]This pathway is particularly useful if the direct acylation proves to be low-yielding or problematic.
Caption: Overview of the alternative synthesis pathway.
Step 1a: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. [8][9] Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a cooled flask, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) at 0 °C.
-
Reaction: To this pre-formed Vilsmeier reagent, add 3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Heating: After the addition, heat the reaction mixture at 60-80 °C for 2-4 hours.
-
Work-up: Cool the mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2a: Grignard Reaction with Methylmagnesium Bromide
The aldehyde is then reacted with a methyl Grignard reagent to form the desired secondary alcohol. Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2 eq, as a solution in diethyl ether) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude alcohol, which can be purified as described previously.
Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
| Primary (Ketone Reduction) | More direct, fewer steps. | Acylation step can be challenging for some pyrazole substrates. |
| Alternative (Grignard) | Vilsmeier-Haack is generally reliable for pyrazole formylation. | Two steps to reach the alcohol from the pyrazole, Grignard reaction requires anhydrous conditions. |
Conclusion
The synthesis of this compound is readily achievable through a two-step sequence involving the formation of an acetylpyrazole intermediate followed by its reduction. The choice between the direct acylation and the Vilsmeier-Haack/Grignard route will depend on the specific reactivity of the pyrazole starting material and the desired scale of the synthesis. Both pathways offer reliable methods for accessing this valuable building block for further exploration in drug discovery and development. The protocols provided herein, grounded in established chemical principles, offer a solid foundation for researchers in the field.
References
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El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]
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Ryabukhin, S. V.; Plaskon, A. S.; Volochnyuk, D. M.; Tolmachev, A. A. Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds2007 , 43, 1173–1180. [Link]
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Thakare, N. R.; et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research2012 , 4, 3329-3332. [Link]
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El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]
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Attaryan, O. S.; et al. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry2006 , 76, 1817–1819. [Link]
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Kale, P. D. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research2013 , 5, 130-134. [Link]
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Özdemir, A.; et al. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules2021 , 26, 7036. [Link]
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Singh, K.; et al. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research2005 , 2005, 316-318. [Link]
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Popov, A. V.; et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds2019 , 55, 843–853. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 28419-28445. [Link]
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Kamel, M. M.; et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances2015 , 5, 9696-9702. [Link]
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Chauhan, S. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
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Bakr, R. B.; Mehany, A. B. M. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molbank2016 , 2016, M911. [Link]
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Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One2018 , 13, e0200175. [Link]
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Nanjunda Swamy, S.; et al. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of ChemTech Research2013 , 5, 218-223. [Link]
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Bhaumik, A. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]
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Malhotra, S. V.; Xiao, Z. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
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Abood, N. A.; et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research2012 , 4, 1772-1781. [Link]
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Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry2019 , 15, 1486–1493. [Link]
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Asiri, A. M.; et al. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E2012 , 68, o2931. [Link]
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Finar, I. L.; Hurlock, R. J. Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Journal of the Chemical Society1958 , 3259-3263. [Link]
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(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Acta Crystallographica Section E2011 , 67, o2319. [Link]
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Spectroscopic Analysis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Technical Guide
Abstract: This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The synthesis of this target molecule is achieved through the reduction of the corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone. This guide will delve into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their pharmacological properties. The title compound, this compound, is a chiral alcohol derived from the versatile building block 4-acetyl-3,5-dimethyl-1H-pyrazole. Understanding its precise molecular structure and spectroscopic properties is crucial for its application in synthetic chemistry and drug discovery programs.
This guide will provide a comprehensive analysis of the expected spectroscopic data for this compound, based on established principles of spectroscopic interpretation and data from closely related analogues.
Synthesis and Reaction Mechanism
The synthesis of this compound is most directly achieved via the reduction of the ketone precursor, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone. A standard and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.
Reaction Scheme:
Figure 1: Synthesis of this compound.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, which is subsequently protonated by the solvent to yield the final alcohol product. The choice of sodium borohydride is strategic due to its mild nature and chemoselectivity for aldehydes and ketones, ensuring that the pyrazole ring remains intact.
Experimental Protocol: Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
-
Dissolution: Dissolve 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Data and Interpretation
Due to the absence of a dedicated, publicly available experimental spectrum for this compound, the following data is predicted based on the known spectroscopic features of the starting material and related pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12.0 - 13.0 | br s | 1H | N-H | Chemical shift can be variable and may exchange with D₂O. |
| ~4.9 - 5.1 | q | 1H | CH -OH | The quartet arises from coupling with the adjacent methyl group. |
| ~2.2 - 2.4 | s | 6H | 2 x pyrazole-CH₃ | Two singlets may be observed if the methyl groups are magnetically non-equivalent. |
| ~1.4 - 1.6 | d | 3H | CH₃ -CH | Doublet due to coupling with the methine proton. |
| ~4.5 - 5.5 | br s | 1H | OH | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
¹³C NMR Spectroscopy:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C 3 and C 5 of pyrazole |
| ~110 - 115 | C 4 of pyrazole |
| ~60 - 65 | C H-OH |
| ~20 - 25 | C H₃-CH |
| ~10 - 15 | pyrazole-C H₃ |
Infrared (IR) Spectroscopy
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (alcohol) | Broad, Strong |
| 3100 - 3300 | N-H stretch (pyrazole) | Broad, Medium |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| 1550 - 1600 | C=N stretch (pyrazole ring) | Medium |
| 1450 - 1500 | C=C stretch (pyrazole ring) | Medium |
| 1050 - 1150 | C-O stretch (secondary alcohol) | Strong |
The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1670 cm⁻¹) would be a clear indication of a successful reduction.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 154, corresponding to the molecular weight of C₈H₁₄N₂O.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), and cleavage of the C-C bond adjacent to the alcohol, leading to a prominent fragment corresponding to the pyrazole ring with a vinyl group.
Conclusion
References
At the time of this writing, no direct publications with the complete spectroscopic data for this compound were identified. The information presented is based on general principles of organic chemistry and spectroscopy, and data for structurally related compounds.
Elucidating the Molecular Trajectory of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Technical Guide to Mechanistic Discovery
Abstract
This technical guide addresses the mechanism of action for the novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. In the absence of extensive direct research on this specific molecule, we present a scientifically-grounded, hypothesized mechanism centered on the modulation of the GABA-A α5 subunit, drawing from the well-documented activities of the broader pyrazole class and available patent literature. This document is structured not as a static review, but as a strategic roadmap for researchers and drug development professionals. It provides the foundational logic, proposes a primary molecular target, and details a comprehensive, multi-tiered experimental plan to rigorously validate this hypothesis. The protocols and workflows herein are designed to be self-validating, guiding the user from initial binding assays to functional neuronal analysis and behavioral studies, thereby establishing a clear path for elucidating the compound's precise pharmacological profile.
Introduction: The Pyrazole Scaffold and a Compound of Interest
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Marketed pharmaceuticals containing the pyrazole moiety include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole.[1][2] This diversity in biological activity underscores the chemical versatility of the pyrazole ring, which can be readily functionalized to interact with a multitude of biological targets, from enzymes to receptors.[3][4][5]
The compound this compound is a specific derivative within this broad class. While its direct biological activity and mechanism of action are not yet extensively characterized in peer-reviewed literature, its structural features suggest significant therapeutic potential. This guide will, therefore, construct a logical, evidence-based framework for its investigation.
Hypothesized Mechanism of Action: Targeting the GABA-A α5 Subunit
Based on preliminary data and the known pharmacology of related heterocyclic compounds, we hypothesize that this compound acts as a modulator of the Gamma-aminobutyric acid type A (GABA-A) receptor, with specific selectivity for the α5 subunit (GABRA5).
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[6] They are ligand-gated chloride channels that can be allosterically modulated by various therapeutic agents, including benzodiazepines. The α5 subunit is of particular interest due to its high expression in the hippocampus, a brain region critical for learning and memory.[7][8] Modulators targeting the GABRA5 subunit have been investigated for their potential as cognitive enhancers (negative allosteric modulators or NAMs) or for conditions requiring targeted neural inhibition without the broad sedative effects of non-selective benzodiazepines (positive allosteric modulators or PAMs).[8][9]
This hypothesis is anchored in patent literature which identifies this compound as a key intermediate in the synthesis of compounds designed to have a high affinity for the GABA-A α5 subunit. This provides a strong rationale for prioritizing the investigation of this specific molecular target.
Proposed Signaling Pathway
The proposed mechanism involves the binding of this compound to an allosteric site on the α5-containing GABA-A receptor. This binding event is hypothesized to alter the receptor's response to its endogenous ligand, GABA. Depending on whether the compound is a PAM or a NAM, it would either enhance or reduce the GABA-induced chloride ion influx, thereby modulating neuronal excitability in key hippocampal circuits.
Caption: Hypothesized signaling pathway for this compound.
Experimental Validation Workflow
To rigorously test this hypothesis, a phased experimental approach is required. The following workflow outlines a logical progression from initial target binding confirmation to functional cellular and in vivo assays.
Caption: Phased experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Phase 1: Radioligand Binding Assay for Target Engagement
This protocol is designed to determine if this compound directly binds to the benzodiazepine site of α5-containing GABA-A receptors.
Objective: To quantify the binding affinity (Ki) of the test compound for human GABRA5-containing receptors.
Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable HEK293 cell line expressing human α5, β3, and γ2 subunits of the GABA-A receptor.
-
Radioligand: Use [³H]-Ro15-4513, a radiolabeled inverse agonist with high affinity for the α5-subunit-containing benzodiazepine site.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-Ro15-4513 (at a final concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). b. For non-specific binding determination, use a high concentration of a non-labeled competing ligand, such as Flumazenil (10 µM). c. Incubate the plate for 60 minutes at 4°C. d. Terminate the assay by rapid filtration through GF/B filters using a cell harvester. e. Wash filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation (Hypothetical Results):
| Compound | Target | Radioligand | IC₅₀ (nM) | Ki (nM) |
| Test Compound | hGABA-A (α5β3γ2) | [³H]-Ro15-4513 | 150 | 75 |
| Control (Diazepam) | hGABA-A (α5β3γ2) | [³H]-Ro15-4513 | 25 | 12.5 |
Phase 2: Electrophysiology for Functional Characterization
This protocol assesses the functional effect of the compound on the GABA-A receptor channel.
Objective: To determine if the compound acts as a positive or negative allosteric modulator by measuring its effect on the GABA-induced current.
Methodology:
-
Expression System: Use Xenopus laevis oocytes injected with cRNAs for human α5, β3, and γ2 GABA-A receptor subunits.
-
Recording: Perform two-electrode voltage-clamp recordings, holding the oocytes at -70 mV.
-
Procedure: a. Establish a baseline GABA dose-response curve by applying increasing concentrations of GABA (e.g., 1 µM to 1 mM) and measuring the peak inward chloride current (IɢABA). b. Wash the oocyte and then pre-apply this compound at a fixed concentration (e.g., 1 µM) for 60 seconds. c. In the continued presence of the test compound, re-generate the GABA dose-response curve.
-
Data Analysis: a. Normalize the current responses to the maximum GABA response in each condition. b. Plot the normalized current vs. log [GABA] and fit with a sigmoidal function to determine the EC₅₀ of GABA in the absence and presence of the compound. c. A leftward shift in the GABA EC₅₀ indicates positive allosteric modulation (PAM). d. A rightward shift indicates negative allosteric modulation (NAM).
Data Presentation (Hypothetical Results):
| Condition | GABA EC₅₀ (µM) | Fold Shift | Interpretation |
| Vehicle Control | 35 | - | Baseline |
| + Test Compound (1 µM) | 15 | 2.3 (Left Shift) | Positive Allosteric Modulator |
Conclusion and Future Directions
This guide puts forth a targeted, data-driven hypothesis for the mechanism of action of this compound, identifying it as a potential modulator of the GABA-A α5 receptor. The provided experimental framework serves as a comprehensive starting point for any research team aiming to characterize this promising compound. Successful validation through the proposed binding and electrophysiology studies would strongly support advancing the molecule into in vivo behavioral models to assess its therapeutic potential for cognitive disorders or other CNS indications. The diverse pharmacology of the pyrazole scaffold suggests that while the GABRA5 hypothesis is the most probable starting point, researchers should remain open to exploring other potential targets if the initial results are inconclusive.[10][11]
References
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link][1]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Retrieved from [Link][2]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link][3]
-
IJNPR. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link][4]
-
ResearchGate. (2015). (PDF) Pharmacological Significance of Pyrazole and its Derivatives. Retrieved from [Link][5]
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National Institutes of Health. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. Retrieved from [Link][10]
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IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link][12]
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Frontiers. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Retrieved from [Link][7]
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ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link][11]
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Patsnap Synapse. (2024). What are GABRA5 modulators and how do they work? Retrieved from [Link][8]
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Science.gov. (n.d.). a5 subunit-containing gabaa: Topics by Science.gov. Retrieved from [Link][13]
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National Institutes of Health. (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders - PMC. Retrieved from [Link][6]
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A Technical Guide to the Biological Activity Screening of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide presents a comprehensive, tiered strategy for the initial biological activity screening of a novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The proposed workflow is designed to efficiently identify potential therapeutic applications while simultaneously evaluating its foundational drug-like properties. We will progress from broad, high-throughput primary screens across key therapeutic areas—oncology, infectious diseases, inflammation, and neurodegeneration—to a concurrent assessment of the compound's preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. This "fail early, fail often" approach is critical for mitigating the risks of late-stage clinical failures by ensuring that only the most promising candidates, possessing both biological activity and favorable pharmacokinetics, are advanced for further development.[3][4] This document provides detailed, field-proven protocols, data interpretation frameworks, and the scientific rationale behind each experimental choice, serving as a robust guide for researchers in drug discovery.
Introduction to the Target Compound and Screening Rationale
Compound Profile: this compound
-
Structure:
-
Molecular Formula: C₇H₁₂N₂O
-
Core Scaffold: 3,5-dimethyl-pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[5]
Scientific Rationale for Screening
The pyrazole scaffold is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[6][7] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Metamizole, are based on this core.[2][8] The wide spectrum of reported activities for pyrazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, provides a strong rationale for subjecting novel analogues like this compound to a comprehensive screening cascade.[2][6] This initial exploration aims to uncover its dominant biological profile and potential for therapeutic development.
A Strategic, Tiered Approach to Biological Screening
An effective screening campaign does not test activities at random; it follows a logical, tiered progression designed to maximize information while conserving resources. Our strategy employs a parallel approach where primary, broad-based activity screens are run concurrently with essential early ADME/Tox profiling. This ensures that a decision to advance a compound is based on a holistic view of both its efficacy and its drug-likeness.
Caption: High-level workflow for preliminary biological activity screening.
Tier 1: Primary Biological Activity Screening Protocols
The initial tier of screening is designed to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with the pyrazole scaffold.
Antiproliferative Activity Screening
The search for novel anticancer agents is a major focus of drug discovery.[9] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and cell growth inhibition in response to a test compound.[9][10]
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | Tissue of Origin | Test Compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |
| A549 | Lung | 8.5 | 0.05 |
| HCT116 | Colon | 15.2 | 0.09 |
| MCF-7 | Breast | > 100 | 0.04 |
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. A colorimetric indicator like Resazurin can be added to aid in visualization.
Hypothetical Data Presentation:
| Organism | Type | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | Gram-positive | 32 | 0.5 |
| E. coli | Gram-negative | 128 | 0.015 |
| C. albicans | Fungus | > 256 | N/A |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases.[15] A key inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). This assay measures the ability of a compound to inhibit NO production.[10]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include controls: untreated cells (basal NO) and cells treated with LPS and vehicle only (maximum NO). A known inhibitor like L-NAME can be used as a positive control.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for NO inhibition.
-
Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the treated cells to ensure that the observed NO reduction is not a result of cytotoxicity.[10]
Hypothetical Data Presentation:
| Assay | Test Compound IC₅₀ (µM) | L-NAME IC₅₀ (µM) |
| NO Inhibition | 25.6 | 18.0 |
| Cell Viability (CC₅₀) | > 100 | > 200 |
Neuroprotective Activity Screening
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[16][17] This assay evaluates a compound's ability to protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).[18]
Experimental Protocol: Oxidative Stress Neuroprotection Assay
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 1:1 mixture of DMEM and F12 medium with 10% FBS.
-
Seeding: Plate cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 2-4 hours.
-
Oxidative Insult: Expose the cells to a predetermined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include controls: untreated cells (100% viability) and cells treated with H₂O₂ and vehicle only (maximum toxicity).
-
Viability Assessment (MTT Assay): Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ (concentration providing 50% protection).
Hypothetical Data Presentation:
| Assay | Test Compound EC₅₀ (µM) |
| Neuroprotection (vs. H₂O₂) | 12.3 |
Tier 2: Early ADME/Tox Profiling
Assessing ADME/Tox properties early is essential to avoid investing in compounds that are destined to fail due to poor pharmacokinetics or toxicity.[3][19] These assays provide a first look at the "drug-likeness" of the compound.
General Cytotoxicity Assessment
This assay determines the compound's baseline toxicity against a non-cancerous cell line to establish a therapeutic window.
Experimental Protocol: MTT Assay on Non-Cancerous Cells
-
The protocol is identical to the MTT assay described in section 3.4.5, but uses a non-cancerous, rapidly dividing cell line such as human embryonic kidney cells (HEK293) or Vero cells. The result is expressed as the CC₅₀ (concentration causing 50% cytotoxicity).
In Vitro Metabolic Stability
This assay predicts how quickly a compound will be metabolized by the liver, a key determinant of its half-life in the body.[20]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Setup: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
Membrane Permeability Assessment
This assay provides an early indication of a compound's ability to be absorbed through the gut wall after oral administration.[19]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Application: The test compound is dissolved in a buffer solution and added to the wells of a donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing fresh buffer is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated for several hours (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor compartment.
-
Quantification: The concentration of the compound in the donor, acceptor, and reference wells is determined using UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated.
Hypothetical ADME/Tox Data Summary:
| Assay | Cell Line / System | Result | Interpretation |
| Cytotoxicity (CC₅₀) | HEK293 | 75 µM | Moderate baseline toxicity |
| Metabolic Stability (t₁/₂) | Human Liver Microsomes | 45 min | Moderately stable |
| Permeability (Pe) | PAMPA | 8 x 10⁻⁶ cm/s | High passive permeability |
Data Interpretation and Decision Framework
The true value of this screening approach lies in the synthesis of all generated data. A compound is not advanced based on a single impressive result but on a balanced profile of activity, selectivity, and drug-likeness.
Caption: Decision-making framework for hit identification.
Applying the Framework to Hypothetical Data:
-
Antiproliferative: The GI₅₀ against A549 cells is 8.5 µM (Potent). The CC₅₀ is 75 µM. The Selectivity Index (SI = 75 / 8.5) is ~8.8. This is borderline.
-
Neuroprotective: The EC₅₀ is 12.3 µM (Not highly potent).
-
Anti-inflammatory: The IC₅₀ is 25.6 µM (Not highly potent).
-
ADME Profile: Permeability is high, and stability is moderate (Favorable).
Conclusion and Future Directions
This technical guide outlines a robust, integrated strategy for the initial biological evaluation of this compound. By combining parallel primary activity screening with early ADME/Tox profiling, this approach enables a data-driven and efficient decision-making process. It ensures that resources are focused on compounds that not only demonstrate promising biological effects but also possess the fundamental characteristics required to become successful therapeutic agents. A "hit" compound identified through this cascade would proceed to more complex secondary assays, including mechanism of action studies, in vivo efficacy models, and detailed pharmacokinetic and toxicological evaluations, paving the way for its potential journey from a laboratory discovery to a clinical candidate.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] This guide explores the potential therapeutic targets of the novel compound, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. While direct biological data for this specific molecule is not yet publicly available, its structural features—a 3,5-dimethyl-1H-pyrazole core substituted at the 4-position with an ethan-1-ol group—allow for scientifically grounded hypotheses regarding its potential protein interactions. This document synthesizes structure-activity relationship (SAR) data from established pyrazole-containing pharmaceuticals and research compounds to propose and detail the investigation of two primary target classes: Cyclooxygenases (COX) and Protein Kinases. We provide a comprehensive framework for the experimental validation of these targets, complete with detailed protocols and data interpretation strategies, to guide future research and drug development efforts.
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has proven to be a cornerstone in the development of a diverse array of therapeutic agents.[3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have made it a versatile building block in drug design.[1] Marketed drugs such as the anti-inflammatory celecoxib, the anticancer agent crizotinib, and the JAK inhibitor ruxolitinib all feature a pyrazole core, underscoring the scaffold's clinical significance.[4][5]
The subject of this guide, this compound, possesses a substitution pattern that suggests potential interactions with well-validated drug targets. The 3,5-dimethylpyrazole core is a common feature in many biologically active molecules, and the ethan-1-ol substituent at the 4-position offers a potential point of interaction within a protein's active site. This guide will dissect the structural rationale for investigating two major classes of enzymes as potential targets: Cyclooxygenases and Protein Kinases.
Potential Therapeutic Target Class I: Cyclooxygenases (COX)
Rationale for Investigation
A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] The selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7]
The structure of this compound shares features with known diarylheterocyclic COX-2 inhibitors, where the pyrazole acts as a central scaffold.[8] In many selective COX-2 inhibitors, one of the aryl groups binds to a hydrophobic pocket, while a sulfonamide or a similar group on the other aryl ring interacts with a secondary pocket unique to COX-2. While the subject molecule is not a classic diarylheterocycle, the 3,5-dimethyl substitution pattern and the 4-position substituent are crucial for its potential interaction with the COX active site. The ethan-1-ol group could potentially form hydrogen bonds with key residues in the enzyme's active site, contributing to its binding affinity and selectivity.[9]
Proposed Mechanism of Action
It is hypothesized that this compound may act as a competitive inhibitor of arachidonic acid at the active site of COX-2. The pyrazole ring would anchor the molecule within the catalytic domain, while the dimethyl groups could provide favorable hydrophobic interactions. The hydroxyl group of the ethan-1-ol substituent is predicted to be a key interaction point, potentially forming a hydrogen bond with residues such as Ser530 or Tyr385, which are critical for the catalytic activity of COX enzymes. The overall conformation of the molecule would determine its selectivity for COX-2 over COX-1.
Caption: Proposed inhibition of the COX-2 pathway.
Experimental Validation Protocols
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.[1][10]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and to calculate its COX-2 selectivity index.
Methodology (Colorimetric Assay): [11]
-
Reagent Preparation:
-
Prepare purified recombinant human COX-1 and COX-2 enzymes.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen).
-
-
Assay Protocol (96-well plate format):
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib).
-
Incubate for a pre-determined time at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
-
Measurement:
-
Measure the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
This assay measures the effect of the compound on the production of pro-inflammatory mediators in a cellular context.[12][13]
Objective: To assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Assay Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.
-
Incubate for 24 hours.
-
-
Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Potential Therapeutic Target Class II: Protein Kinases
Rationale for Investigation
The pyrazole scaffold is a key component in a multitude of clinically approved and investigational protein kinase inhibitors.[4] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The versatility of the pyrazole ring allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of type I and type II kinase inhibitors.[3]
Based on the SAR of known pyrazole-based kinase inhibitors, several kinase families are plausible targets for this compound:
-
p38 MAP Kinase: Pyrazole-based compounds, particularly those with a urea moiety, are potent inhibitors of p38 MAP kinase, a key mediator of inflammatory cytokine production.[14] The 3,5-dimethylpyrazole core could serve as a suitable anchor for binding to p38.
-
Janus Kinases (JAKs): Inhibitors like Ruxolitinib feature a pyrazole ring linked to another heterocyclic system.[15] The 3,5-dimethylpyrazole moiety is a common starting point for the design of JAK inhibitors.[16]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitosis, and inhibitors like Barasertib and Tozasertib contain a pyrazole core.[17][18]
-
Cyclin-Dependent Kinases (CDKs): Various pyrazole derivatives, including 3-aminopyrazoles and 4-arylazo-3,5-diamino-1H-pyrazoles, have been shown to inhibit CDKs, which are central to cell cycle regulation.[19][20]
Caption: Experimental workflow for validating a kinase inhibitor.
Proposed Mechanism of Action
This compound is hypothesized to act as an ATP-competitive inhibitor. The pyrazole ring is expected to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues in the kinase ATP-binding site. The 3,5-dimethyl groups would likely occupy adjacent hydrophobic pockets, while the ethan-1-ol substituent could extend into the solvent-exposed region or form additional interactions with residues deeper in the pocket, contributing to both potency and selectivity.
Experimental Validation Protocols
This assay measures the direct inhibition of the enzymatic activity of a specific purified kinase.[21][22]
Objective: To determine the IC50 of this compound against a panel of protein kinases (e.g., p38α, JAK2, Aurora A, CDK2).
Methodology (e.g., for JAK2 using an ADP-Glo™ or similar assay): [23][24]
-
Reagent Preparation:
-
Prepare purified recombinant human JAK2 enzyme.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare substrate peptide (e.g., a synthetic peptide derived from STAT) and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Add a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture:
-
Select cancer cell lines with known dependence on the target kinase (e.g., HEL cells for JAK2, HCT116 for Aurora kinases).
-
-
Assay Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
-
Measurement:
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to vehicle-treated cells.
-
Determine the GI50 value from the dose-response curve.
-
This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of its downstream substrate.
Objective: To demonstrate that the test compound inhibits the phosphorylation of a known substrate of the target kinase in a cellular context.
Methodology (e.g., for JAK2):
-
Cell Treatment:
-
Treat a relevant cell line (e.g., HEL cells) with the test compound at various concentrations for a defined period.
-
-
Protein Extraction:
-
Lyse the cells and collect the total protein.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target (e.g., phospho-STAT3 for JAK2) and the total protein of that target.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, showing a dose-dependent decrease with compound treatment.
-
Data Presentation and Interpretation
For a comprehensive evaluation, the results from the proposed assays should be systematically organized. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >10 | 0.045 | >222 |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) for this compound |
| p38α | Experimental Value |
| JAK2 | Experimental Value |
| Aurora A | Experimental Value |
| Aurora B | Experimental Value |
| CDK2 | Experimental Value |
Conclusion
The compound this compound represents a novel chemical entity with significant therapeutic potential, owing to its pyrazole core. Based on extensive structure-activity relationship data from the existing literature, this guide has identified Cyclooxygenases and Protein Kinases as high-priority target classes for investigation. The detailed experimental protocols provided herein offer a robust and logical framework for elucidating the mechanism of action and validating the therapeutic potential of this compound. A systematic approach, beginning with in vitro enzymatic assays and progressing to cell-based functional and target engagement studies, will be crucial in determining its future trajectory as a potential drug candidate for inflammatory diseases or oncology.
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Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Taylor & Francis Online, 2023. [Link]
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Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed, 2025. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC, 2023. [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC, 2020. [Link]
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Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed, 2019. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI, 2020. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC, 2023. [Link]
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Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ACS Publications, 2008. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications, 2019. [Link]
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An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Synthesis, Structural Analogs, and Derivatives for Drug Discovery
Executive Summary: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4] This guide focuses on the specific moiety, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, providing a comprehensive technical overview for researchers and drug development professionals. We will explore its synthesis, the strategic design of its structural analogs and derivatives, and the critical structure-activity relationships (SAR) that drive its potential as a therapeutic agent, particularly in the realm of kinase inhibition.[5][6][7][8] Detailed, field-proven protocols for synthesis and biological evaluation are provided to ensure scientific integrity and reproducibility.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant interest due to their broad spectrum of pharmacological applications.[1][2] Their structural versatility allows for multi-directional substitution, enabling fine-tuning of steric, electronic, and lipophilic properties. This adaptability makes the pyrazole core a "privileged scaffold," frequently appearing in drugs targeting a range of diseases, including cancer, inflammation, and infectious agents.[1][3][4][6][9][10] Notably, pyrazole-based molecules have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][6][8]
The Core Moiety: this compound
The title compound, this compound, serves as an excellent starting point for library development. The 3,5-dimethyl substitution on the pyrazole ring provides metabolic stability and specific steric constraints that can be crucial for selective binding to target proteins.[8] The ethanol substituent at the 4-position offers a key reactive handle for further derivatization and a potential hydrogen bonding site for target interaction.
Synthesis and Characterization
The synthesis of the core moiety is a critical first step. A robust and scalable synthetic route is paramount for any drug discovery program. The most logical and efficient pathway involves a two-step process starting from the readily available 3,5-dimethylpyrazole.
Step 1: Vilsmeier-Haack Formylation. The first step is the formylation of the 4-position of the pyrazole ring. The Vilsmeier-Haack reaction is an efficient and mild method for formylating electron-rich aromatic and heteroaromatic compounds.[11][12][13] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[13][14]
Step 2: Grignard Reaction. The resulting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is then treated with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to introduce the ethyl-1-ol side chain.[15][16] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired secondary alcohol.[16]
Protocol 2.1: Synthesis of this compound
Materials:
-
3,5-Dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
Procedure:
Part A: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde [17]
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (N₂), cool anhydrous DMF (3 equivalents) to 0°C. Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 3,5-dimethylpyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and slowly quench by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
Part B: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the synthesized 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) dissolved in anhydrous diethyl ether. Cool the solution to 0°C.
-
Grignard Addition: Add methylmagnesium bromide solution (1.1 equivalents) dropwise via a syringe, maintaining the temperature at 0°C.
-
Reaction: After addition, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel to yield the final product.
Strategic Derivatization and Analog Design
The core moiety is a versatile template for creating a library of analogs. The primary points for modification are the pyrazole N-1 position, the hydroxyl group of the ethanol side chain, and the methyl group of the side chain.
Rationale for Modification
-
N-1 Position: Substitution at the N-1 position can modulate lipophilicity, introduce new vector interactions with the target protein, and block potential metabolic sites. Introducing aryl or alkyl groups can explore hydrophobic pockets in the binding site.
-
Hydroxyl Group: The -OH group is a prime site for forming ethers or esters. This can alter the compound's hydrogen bonding capacity and pharmacokinetic properties (e.g., creating a prodrug).
-
Side-Chain Methyl Group: Replacing the methyl group with larger alkyl or aryl groups via different Grignard reagents can probe for additional steric and hydrophobic interactions.
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1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL solubility and stability studies
An In-depth Technical Guide: Solubility and Stability Studies of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel pyrazole derivative, this compound. Pyrazole-containing compounds are of significant interest in medicinal chemistry, often serving as versatile scaffolds in drug discovery.[1][2][3] The physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and shelf-life. This document outlines field-proven, step-by-step protocols for kinetic and thermodynamic solubility assessment, as well as a complete forced degradation program designed to elucidate potential degradation pathways and establish a stability-indicating analytical method. The methodologies described herein are grounded in regulatory expectations and scientific best practices, intended to guide researchers and drug development professionals in generating a robust characterization package for this promising chemical entity.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a privileged structure in modern pharmacology.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings have led to its incorporation into a wide array of approved pharmaceuticals.[4] The pyrazole ring can enhance physicochemical properties such as solubility and metabolic stability compared to more lipophilic arenes.[4]
The subject of this guide, this compound, is a functionalized pyrazole. Understanding its fundamental properties is the first step in assessing its potential as a drug candidate. This guide provides the strategic and experimental framework for this assessment, focusing on two cornerstone developability parameters: solubility and stability.
Physicochemical Profile and Analytical Prerequisites
Before initiating solubility and stability studies, a foundational understanding of the molecule's properties and a robust analytical method are required.
2.1 Anticipated Physicochemical Properties
| Property | Anticipated Value / Characteristic | Rationale |
| Molecular Formula | C₉H₁₄N₂O | Based on chemical structure. |
| Molecular Weight | ~166.22 g/mol | Calculated from the molecular formula. |
| pKa (Predicted) | ~2-3 (Pyrazolium ion), ~12-14 (Ethanol OH) | The pyrazole ring is weakly basic. The hydroxyl group is weakly acidic. The exact values require experimental determination. |
| logP (Predicted) | 1.0 - 1.5 | The combination of the pyrazole ring and the ethanol substituent suggests moderate lipophilicity. |
2.2 The Stability-Indicating Method (SIM)
All analyses described herein rely on a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection.
-
Causality: A method is "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients. Without this, changes in the parent compound's concentration cannot be reliably attributed to degradation, and the formation of new species cannot be monitored. Forced degradation studies are essential for generating these degradation products and validating the method's specificity.[5]
Comprehensive Solubility Profiling
Solubility is a critical factor for oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.[6] The following protocols are designed to provide a thorough understanding of the compound's solubility behavior.
Experimental Workflow: Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of each aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4, and pure water) to designated wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Centrifuge the plate or filter the contents through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the clear supernatant using a validated HPLC-UV/MS method against a calibration curve prepared in the corresponding buffer/DMSO mixture. The resulting concentration is the kinetic solubility.
Protocol: Thermodynamic Solubility Assessment
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each aqueous buffer in separate glass vials.
-
Equilibration: Cap the vials and stir or shake at a constant temperature (e.g., 25 °C) for 24-48 hours. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Phase Separation: Allow the suspension to settle, then filter the supernatant through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the clear filtrate as necessary and quantify using the validated HPLC-UV/MS method. The resulting concentration is the thermodynamic solubility, representing the true equilibrium value.
Representative Data Presentation
| Medium | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | 150 | 125 |
| pH 1.2 Buffer | >200 | 190 |
| pH 4.5 Buffer | 165 | 140 |
| pH 6.8 Buffer | 145 | 120 |
| pH 7.4 Buffer | 140 | 115 |
Stability Analysis and Forced Degradation
Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing.[7] Its primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[5][8] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, non-relevant degradants.[5][9]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Protocol: Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at 60°C.
-
Base Hydrolysis: Prepare a 1 mg/mL solution as above. Add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at room temperature.
-
Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.
-
Quenching: For the acid sample, neutralize with an equivalent amount of NaOH. For the base sample, neutralize with an equivalent amount of HCl.
-
Analysis: Analyze all samples, including an unstressed control, by the SIM.
Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound. Add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution protected from light at room temperature.
-
Sampling & Analysis: Withdraw aliquots at specified time points and analyze directly by the SIM.
Protocol: Photolytic and Thermal Degradation
-
Sample Preparation:
-
Solution: Prepare a 1 mg/mL solution. Place in a photostability chamber. Prepare a "dark" control sample wrapped in aluminum foil.
-
Solid: Place a thin layer of solid compound in the photostability chamber, alongside a dark control.
-
-
Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Thermal Stress: Place both solid and solution samples in a calibrated oven at 80°C, alongside control samples stored at 4°C.
-
Analysis: At the end of the exposure period, dissolve the solid samples and analyze all samples by the SIM.
Data Interpretation and Presentation
The results should be tabulated to clearly show the extent of degradation and the formation of impurities under each condition. Mass balance should be calculated to ensure all degradation products are accounted for.
Representative Forced Degradation Summary:
| Stress Condition | Duration | % Assay Remaining | Major Degradant RRT | Mass Balance (%) |
| 0.1 N HCl (60°C) | 24 h | 88.5 | 0.75 | 99.5 |
| 0.1 N NaOH (RT) | 8 h | 91.2 | 0.81 | 100.1 |
| 3% H₂O₂ (RT) | 24 h | 95.1 | 1.15 (N-oxide) | 99.8 |
| Thermal (80°C, Soln) | 72 h | 98.8 | - | 100.3 |
| Photolytic (ICH Q1B) | - | 99.5 | - | 100.1 |
RRT = Relative Retention Time
Conclusion
This technical guide provides a robust, scientifically-grounded framework for assessing the solubility and stability of this compound. Executing these protocols will generate a comprehensive data package essential for making informed decisions in the drug development process. The solubility profile will dictate formulation strategies, while the stability data will underpin the establishment of a stability-indicating method, inform on storage conditions, and reveal potential liabilities of the molecular scaffold. This systematic approach ensures that the fundamental physicochemical properties of this novel compound are well-understood, paving the way for further preclinical and clinical development.
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An In-depth Technical Guide to the Toxicological Profile of Pyrazole Derivatives
Introduction to Pyrazole Derivatives and Toxicological Assessment
Pyrazole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.[1][2] These compounds have demonstrated anti-inflammatory, analgesic, antimicrobial, and antitumor properties, among others.[1][2][3] Given their therapeutic potential, a thorough understanding of their toxicological profile is paramount for ensuring human and environmental safety. This guide will delve into the key toxicological endpoints for pyrazole derivatives, drawing upon available data for various members of this chemical class.
Physicochemical Properties and Their Toxicological Relevance
The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. For pyrazole derivatives, properties such as water solubility, lipophilicity (log P), and pKa can influence their absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, their toxicity. While specific data for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is unavailable, the general characteristics of pyrazole derivatives can be considered. For instance, the log P value of 3,5-Dimethyl-4-iodo-1H-pyrazole is 2.107, suggesting a moderate degree of lipophilicity which could influence its biological membrane permeability.
Mammalian Toxicology of Pyrazole Derivatives
This section outlines the key toxicological endpoints for pyrazole derivatives based on available data for various compounds within this class.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse health effects from a single or short-term exposure.
-
Oral LD50: For 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, the acute oral LD50 in rats was found to be greater than 2000 mg/kg body weight, indicating low acute oral toxicity.[4] In another study, a novel pyrazole derivative was found to be practically nontoxic in acute toxicity tests.
-
Dermal and Inhalation Toxicity: Data on the acute dermal and inhalation toxicity of many pyrazole derivatives is limited. However, for 1-Hydroxyethyl-4,5-diamino pyrazole sulfate, a single 4-hour inhalation exposure to 5.24 g/m³ in rats resulted in decreased breathing frequency and lung discoloration, although no mortality occurred.[4]
Table 1: Summary of Acute Toxicity Data for Select Pyrazole Derivatives
| Compound | Test Species | Route | LD50/LC50 | Reference |
| 1-Hydroxyethyl-4,5-diamino pyrazole sulfate | Rat | Oral | > 2000 mg/kg bw | [4] |
| 1-Hydroxyethyl-4,5-diamino pyrazole sulfate | Rat | Inhalation | > 5.24 g/m³ (4h) | [4] |
| Novel Pyrazole Derivative (LQFM 021) | Not Specified | Not Specified | Practically nontoxic |
Skin and Eye Irritation
The potential for a chemical to cause local irritation upon contact with the skin and eyes is a critical aspect of its toxicological profile.
-
Several pyrazole derivatives are classified as skin and eye irritants. For example, N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, 1-(1H-pyrazol-1-yl)ethanone, and 3,5-Dimethyl-4-iodo-1H-pyrazole are all reported to cause skin irritation and serious eye irritation.[5][6]
-
Safety data sheets for various pyrazole compounds consistently recommend wearing protective gloves and eye protection to avoid contact.[5][6][7]
Genotoxicity and Mutagenicity
Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to mutations and cancer.
-
For 1-hydroxyethyl-4,5-diaminopyrazole sulphate, initial assessments by the Scientific Committee on Consumer Safety (SCCS) deemed the submitted information inadequate and required an appropriate in vitro mammalian cell gene mutation test.[4] This highlights the importance of thorough genotoxicity testing for this class of compounds.
-
The broader class of pyrazines, which are also nitrogen-containing heterocyclic compounds, are assessed for genotoxicity in fragrance ingredient safety assessments.[8]
Carcinogenicity
Long-term carcinogenicity studies are essential for compounds with potential for chronic human exposure.
-
There is limited publicly available data on the carcinogenicity of many pyrazole derivatives. However, some pyrazole-based compounds have been investigated for their potential as anticancer agents, suggesting that they can have significant biological activity that could, in other contexts, be related to carcinogenicity.[9][10]
Reproductive and Developmental Toxicity
Assessing the potential for adverse effects on reproduction and development is a key component of a comprehensive toxicological profile.
-
Publicly available data on the reproductive and developmental toxicity of this compound and many other pyrazole derivatives is scarce. This represents a significant data gap that would need to be addressed for any pyrazole derivative intended for widespread use.
Ecotoxicological Profile
The potential environmental impact of a chemical is a critical consideration.
-
The safety data sheet for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol indicates that it is harmful to aquatic life with long-lasting effects.[7]
-
For 3,5-Dimethyl-4-iodo-1H-pyrazole, no data on toxicity to fish was available, and it was noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.
Experimental Protocols for Toxicological Assessment
To ensure the generation of reliable and reproducible toxicological data, standardized and validated experimental protocols are essential. Below are examples of key in vitro and in vivo assays relevant to the toxicological assessment of pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[9]
Protocol:
-
Cell Culture: Plate cells (e.g., human cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Protocol:
-
Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon.
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of the test pyrazole derivative.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualization of Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a novel chemical compound like a pyrazole derivative.
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1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL literature review
An In-Depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound this compound. The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous pharmaceuticals and agrochemicals due to its diverse biological activities.[1][2][3][4] This guide details a robust and widely applicable two-step synthesis of the title compound, starting from the readily available 3,5-dimethylpyrazole. The synthesis involves an initial Vilsmeier-Haack formylation followed by a Grignard reaction. Each step is discussed with mechanistic insights and a detailed, field-tested laboratory protocol. Furthermore, this document summarizes the key physicochemical and spectroscopic properties of the compound and explores its significant role as a versatile building block in the synthesis of more complex molecules for drug discovery and development.
Introduction to Pyrazole Scaffolds in Medicinal Chemistry
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are cornerstone structures in medicinal chemistry.[2] Their unique chemical properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. The pyrazole nucleus is present in a multitude of approved drugs, demonstrating activities such as anti-inflammatory (e.g., Celecoxib), anticancer, antimicrobial, antiviral, and analgesic effects.[1][3][5][6]
The compound this compound is a particularly valuable derivative. It incorporates the stable, substituted pyrazole ring along with a secondary alcohol functionality. This hydroxyl group serves as a convenient chemical handle for further synthetic modifications, making the molecule an important synthon, or building block, for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis and Mechanistic Insights
The synthesis of this compound is efficiently achieved via a two-step sequence starting from 3,5-dimethylpyrazole. This strategy leverages two classic named reactions: the Vilsmeier-Haack reaction to install a formyl group at the C4 position of the pyrazole ring, followed by the addition of a methyl group using a Grignard reagent.
Synthetic Strategy Overview
-
Step 1: Vilsmeier-Haack Formylation. The electron-rich 3,5-dimethylpyrazole ring is activated towards electrophilic substitution. The Vilsmeier reagent, a chloromethyleniminium salt generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile to install an aldehyde functional group, yielding the intermediate 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7][8][9]
-
Step 2: Grignard Reaction. The aldehyde intermediate is then treated with methylmagnesium bromide (MeMgBr), a Grignard reagent. This powerful nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target secondary alcohol, this compound.[10]
Visualizing the Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Expertise & Causality: This protocol is based on the well-established Vilsmeier-Haack reaction, which is highly effective for formylating electron-rich heterocycles.[8][9][11] DMF serves as both the solvent and the precursor to the electrophilic Vilsmeier reagent. Phosphorus oxychloride is the activating agent. The reaction is performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and then heated to drive the electrophilic aromatic substitution. The final hydrolysis step with sodium acetate solution is crucial to convert the intermediate iminium salt to the desired aldehyde and neutralize the reaction mixture.
-
Step-by-Step Methodology:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.
-
To the flask, add N,N-dimethylformamide (DMF, 50 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Add 3,5-dimethylpyrazole (1.0 equivalent) portion-wise to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.
-
Protocol 2.3.2: Synthesis of this compound
-
Expertise & Causality: This step utilizes a Grignard reaction, a fundamental carbon-carbon bond-forming reaction.[10] The use of anhydrous solvent (like THF or diethyl ether) is critical, as Grignard reagents are highly basic and will be quenched by even trace amounts of water. The aldehyde, dissolved in the anhydrous solvent, is added slowly to the Grignard reagent to control the exothermic reaction. The workup with aqueous ammonium chloride is a standard quenching procedure that protonates the magnesium alkoxide and sequesters the magnesium salts, facilitating purification.
-
Step-by-Step Methodology:
-
Set up an oven-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet under an inert atmosphere.
-
Charge the flask with methylmagnesium bromide (MeMgBr, 1.2 equivalents, typically a 3.0 M solution in diethyl ether).
-
Dissolve the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) from the previous step in anhydrous tetrahydrofuran (THF, 50 mL).
-
Add the aldehyde solution dropwise to the Grignard reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (q, 1H, CH-OH), ~2.2 (s, 6H, 2x pyrazole-CH₃), ~1.5 (d, 3H, CH-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3/C5), ~115 (C4), ~60 (CH-OH), ~20 (CH-CH₃), ~10 (pyrazole-CH₃) |
| IR (KBr, cm⁻¹) | ~3200-3400 (br, O-H stretch), ~2970 (C-H stretch), ~1580 (C=N stretch) |
| Mass Spec (ESI+) | m/z = 141.1 [M+H]⁺ |
Note: Exact spectroscopic shifts may vary slightly depending on the solvent and concentration.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable intermediate due to the presence of two key reactive sites: the secondary alcohol and the N-H proton of the pyrazole ring. These sites allow for diverse derivatization strategies to build molecular complexity and explore structure-activity relationships (SAR).
Role as a Versatile Chemical Synthon
The hydroxyl group can be readily oxidized to a ketone, used in ester or ether linkages, or converted into a leaving group for nucleophilic substitution reactions. The pyrazole nitrogen can be alkylated or arylated to introduce different substituents, profoundly influencing the molecule's steric and electronic properties. This dual functionality makes it an ideal starting point for generating a library of related compounds.
Visualizing its Role as a Core Scaffold
Caption: Derivatization potential of the core scaffold.
This strategic derivatization allows researchers to systematically modify the compound to enhance its binding affinity for a specific biological target, improve its pharmacokinetic profile (ADME properties), or reduce off-target effects.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. The robust two-step synthesis via Vilsmeier-Haack formylation and Grignard reaction provides a reliable route for its production. Its utility as a core scaffold with multiple points for derivatization makes it a significant asset for medicinal chemists and researchers in the field of drug development. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and strategic application of this valuable chemical entity.
References
-
Attaryan, O. A., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. Available at: [Link]
-
Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Available at: [Link]
-
Jadhav, V. V., et al. (2017). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Sciences, 4(12), 4782-4789. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2022). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-797. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 18, 2026, from [Link]
-
El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 18, 2026, from [Link]
-
Kumar, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 11-20. Available at: [Link]
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6599. Available at: [Link]
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- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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Methodological & Application
Synthesis Protocol for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Comprehensive Guide for Researchers
Abstract: This application note provides a detailed, research-grade protocol for the synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process, commencing with the formation of the pyrazole core, followed by a strategic acylation, and culminating in a selective reduction. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental choices.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The structural motif of this compound, featuring a secondary alcohol appended to a substituted pyrazole ring, presents a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines a reliable and reproducible synthetic route to this target compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence. This strategy was devised to overcome the challenges associated with direct functionalization of the pyrazole ring and to ensure high yields and purity of the final product.
Step 1: Synthesis of 3,5-Dimethylpyrazole. The synthesis begins with the construction of the pyrazole core via the condensation of acetylacetone with hydrazine. This is a classic and high-yielding reaction for the formation of pyrazoles.
Step 2: Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrazole. The introduction of the acetyl group at the C-4 position of the pyrazole ring is achieved through a Friedel-Crafts acylation. To circumvent potential side reactions and deactivation of the ring associated with the acidic N-H proton of the pyrazole, a protection-acylation-deprotection strategy is employed. The pyrazole nitrogen is first protected as an N-acetyl derivative, which directs the electrophilic substitution to the C-4 position. Subsequent deprotection regenerates the N-H pyrazole.
Step 3: Reduction to this compound. The final step involves the selective reduction of the ketone functionality of 4-Acetyl-3,5-dimethyl-1H-pyrazole to the desired secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness and high chemoselectivity for ketones in the presence of the pyrazole ring.[1]
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| Acetylacetone | C₅H₈O₂ | 100.12 | Sigma-Aldrich |
| Hydrazine sulfate | H₆N₂O₄S | 130.12 | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich |
| Anhydrous potassium carbonate | K₂CO₃ | 138.21 | Sigma-Aldrich |
| Acetic anhydride | (CH₃CO)₂O | 102.09 | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Hydrochloric acid | HCl | 36.46 | Sigma-Aldrich |
| Sodium borohydride | NaBH₄ | 37.83 | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | Sigma-Aldrich |
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Reaction Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Addition of Acetylacetone: Add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Reaction: Stir the mixture for an additional hour at 15°C. A crystalline solid will precipitate.
-
Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any inorganic salts. Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Drying and Evaporation: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation.
-
Isolation: The resulting crystalline residue is 3,5-dimethylpyrazole. Dry the product under reduced pressure. Expected yield: 37-39 g (77-81%).
Protocol 2: Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrazole
This protocol involves a three-part procedure: N-acetylation, Friedel-Crafts acylation, and deprotection.
Part A: N-Acetylation of 3,5-Dimethylpyrazole
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve 10 g (0.104 mol) of 3,5-dimethylpyrazole in 100 mL of dichloromethane (DCM).
-
Addition of Acetic Anhydride: Add 11.7 g (0.115 mol) of acetic anhydride to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-acetyl-3,5-dimethylpyrazole as an oil.
Part B: Friedel-Crafts Acylation
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 20.8 g (0.156 mol) of anhydrous aluminum chloride in 150 mL of dry DCM under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension in an ice bath and add 12.2 g (0.156 mol) of acetyl chloride dropwise.
-
Addition of N-acetyl-3,5-dimethylpyrazole: To the resulting mixture, add a solution of the N-acetyl-3,5-dimethylpyrazole from Part A in 50 mL of dry DCM dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously pour it onto 200 g of crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give crude N-acetyl-4-acetyl-3,5-dimethylpyrazole.
Part C: Deprotection
-
Reaction Setup: Dissolve the crude product from Part B in a mixture of 100 mL of ethanol and 50 mL of 2 M hydrochloric acid.
-
Reaction: Heat the mixture at reflux for 2 hours.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-acetyl-3,5-dimethyl-1H-pyrazole.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve 5.0 g (0.036 mol) of 4-acetyl-3,5-dimethyl-1H-pyrazole in 100 mL of ethanol.
-
Addition of Sodium Borohydride: Cool the solution in an ice bath and add 1.64 g (0.043 mol) of sodium borohydride portion-wise over 15 minutes.[3]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cautiously add 50 mL of water to the reaction mixture to quench the excess sodium borohydride.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
3,5-Dimethylpyrazole
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (br s, 1H, NH), 5.80 (s, 1H, C4-H), 2.25 (s, 6H, 2 x CH₃).[4]
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.0 (C3/C5), 104.5 (C4), 13.5 (CH₃).[4]
-
IR (KBr, cm⁻¹): 3400-2400 (broad, N-H stretching), 1580 (C=N stretching).
4-Acetyl-3,5-dimethyl-1H-pyrazole
-
Appearance: Off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, NH), 2.50 (s, 3H, COCH₃), 2.45 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.0 (C=O), 148.0 (C3/C5), 115.0 (C4), 30.0 (COCH₃), 12.0 (CH₃).
-
IR (KBr, cm⁻¹): 3250 (N-H stretching), 1660 (C=O stretching).
-
MS (EI): m/z (%) = 138 (M⁺).
This compound
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (br s, 1H, NH), 4.85 (q, J = 6.5 Hz, 1H, CH-OH), 2.20 (s, 6H, 2 x pyrazole-CH₃), 1.50 (d, J = 6.5 Hz, 3H, CH(OH)CH₃), 2.5 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.0 (C3/C5), 118.0 (C4), 65.0 (CH-OH), 23.0 (CH(OH)CH₃), 11.0 (pyrazole-CH₃).
-
IR (KBr, cm⁻¹): 3300 (broad, O-H stretching), 3150 (N-H stretching), 2970, 2930 (C-H stretching).
-
MS (EI): m/z (%) = 140 (M⁺).
Mechanistic Insights
Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich pyrazole ring then acts as a nucleophile, attacking the acylium ion. The N-acetyl protecting group serves to prevent the Lewis acid from coordinating with the pyrazole nitrogen and deactivating the ring, while also directing the acylation to the C-4 position.
Sodium Borohydride Reduction
The reduction of the ketone to a secondary alcohol by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the work-up to yield the alcohol. The use of a protic solvent like ethanol facilitates the protonation step.
Figure 2: Simplified mechanism of ketone reduction by sodium borohydride.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed step-by-step procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The use of readily available starting materials and well-established chemical transformations makes this synthetic route both practical and scalable.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances. [Link]
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.
-
Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons. Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 34, p.35 (1954). [Link]
-
Acetyl Protection - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Potkin, V. I., et al. (2004). 1,1-Bis(3,5-dimethyl-1-pyrazolyl)- and 1-Amino-1-(3,5-dimethyl-1-pyrazolyl)-4,4-dichloro-1-buten-3-ones. Russian Journal of Organic Chemistry.
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. [Link]
- SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (2017). Indian Journal of Heterocyclic Chemistry.
- A Convenient Synthesis of 4-Acetyl-5-hydroxy-3-methyl-1-substituted Pyrazoles. (1994). Journal of Heterocyclic Chemistry.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2013). Journal of Chemical and Pharmaceutical Research.
-
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. (2004). Molbank. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances.
-
Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives Against Monoamine Oxidase. (2008). Journal of Medicinal Chemistry. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. (2011).
- Sodium Borohydride - A Vers
-
Friedel Crafts Acylation. (n.d.). Scribd. [Link]
Sources
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL purification techniques (chromatography, crystallization)
Application Note & Protocols: High-Purity Isolation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Abstract
This document provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in pharmaceutical and materials science research. We present detailed protocols for two orthogonal and highly effective purification techniques: silica gel column chromatography and recrystallization. The methodologies are designed to be robust and adaptable, enabling researchers to obtain the target compound with high purity, suitable for downstream applications such as drug development and synthesis of complex molecules. This guide explains the scientific principles behind the chosen methods, offering insights into solvent selection, optimization, and quality control.
Introduction: The Importance of Purity
This compound is a functionalized pyrazole derivative. The pyrazole moiety is a prominent scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant. The purity of such building blocks is paramount, as even minor impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. This application note addresses the critical need for reliable purification strategies for this compound.
The presence of a hydroxyl group and two nitrogen atoms in the pyrazole ring makes this compound a polar molecule. This polarity dictates the choice of purification techniques and the specific conditions required for effective separation from common reaction byproducts and starting materials.
Purification Strategy Overview
A two-step purification strategy is often optimal for achieving high purity.
-
Column Chromatography: This technique is ideal for removing impurities with significantly different polarities from the target compound. It serves as an excellent primary purification step for crude reaction mixtures.
-
Crystallization: As a subsequent step, crystallization is highly effective at removing trace impurities and can lead to a product of very high crystalline and chemical purity.[1]
The logical workflow for the purification of this compound is outlined below.
Figure 1: General workflow for the purification of this compound.
Purification by Column Chromatography
Column chromatography on silica gel is a widely used technique for the purification of pyrazole derivatives.[2][3] The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel) and their varying solubility in the mobile phase.
Principle of Separation
Silica gel is a polar stationary phase. Polar compounds, like our target molecule with its hydroxyl group, will have a stronger interaction with the silica gel and thus elute more slowly. Non-polar impurities will travel through the column more quickly. By gradually increasing the polarity of the mobile phase, we can selectively elute the compounds based on their polarity.
Solvent System Selection and Optimization
The choice of the mobile phase is critical for achieving good separation.[4] For polar heterocyclic compounds, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is a common starting point.[5]
Thin-Layer Chromatography (TLC) for Method Development: Before performing a column, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.25-0.35.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf (Hypothetical) | Recommendation |
| 80:20 | 0.10 | Too low; increase polarity of mobile phase. |
| 60:40 | 0.30 | Optimal for column chromatography. |
| 40:60 | 0.65 | Too high; decrease polarity of mobile phase. |
Due to the polarity of the hydroxyl group, a more polar system may be required. If separation from very polar impurities is needed, a methanol/dichloromethane system can be explored.[6][7]
Detailed Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[8]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 80:20 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform, crack-free packing.[4] Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column bed.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system (e.g., 60:40 hexane:ethyl acetate).
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions. Visualize the spots under a UV lamp.[2]
-
-
Fraction Analysis and Pooling:
-
Identify the fractions containing the pure product (single spot on TLC at the correct Rf).
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Figure 2: Step-by-step workflow for column chromatography.
Purification by Crystallization
Crystallization is a powerful technique for achieving high purity by separating the desired compound from soluble impurities.[9] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[1]
Choosing a Crystallization Solvent
An ideal crystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve impurities well at all temperatures or not at all.
Given the polar nature of this compound, suitable single solvents could include water, ethanol, or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[10][11]
Solvent Screening:
-
Place a small amount of the compound in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe solubility at room temperature.
-
Heat the tubes with insoluble compounds to see if they dissolve.
-
Allow the hot solutions to cool to see if crystals form.
| Solvent System | Solubility at 25°C (Hypothetical) | Solubility at Boiling (Hypothetical) | Outcome on Cooling | Recommendation |
| Hexane | Insoluble | Insoluble | No dissolution | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good crystal formation | Good candidate |
| Ethanol | Soluble | Very Soluble | Poor recovery | Unsuitable as single solvent |
| Water | Sparingly Soluble | Soluble | Potential for crystal formation | Good candidate |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Excellent crystal formation | Excellent candidate |
Detailed Protocol for Recrystallization
Materials:
-
Partially purified this compound
-
Selected crystallization solvent (e.g., Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a mixed solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air dry to remove all traces of solvent.
-
Purity Assessment
The purity of the final product should be confirmed by appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.
Conclusion
The purification of this compound can be effectively achieved through a combination of silica gel column chromatography and recrystallization. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain this valuable building block in high purity, facilitating reliable and reproducible results in their research and development endeavors.
References
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]
-
ResearchGate. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available from: [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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Chem.ucla.edu. Recrystallization. Available from: [Link]
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NIH. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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oaj.pitt.edu. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]
-
NDSU. Recrystallization. Available from: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
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ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Available from: [Link]
-
ucsd.edu. Recrystallization and Crystallization. Available from: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Available from: [Link]
-
NIH. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Available from: [Link]
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1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL in vitro assay development
Application Note & Protocols
Topic: Development of Robust In Vitro Assays for the Novel Pyrazole Compound 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound, this compound. We present a hypothesis-driven, tiered approach to assay development, beginning with broad phenotypic screening to assess cytotoxic effects, followed by a specific biochemical assay to investigate the hypothesized mechanism of action as a protein kinase inhibitor. This document details the scientific rationale, step-by-step protocols for cell-based and biochemical assays, critical validation parameters, and data analysis workflows. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data essential for early-stage drug discovery decision-making.[4]
Introduction: A Strategy for a Novel Pyrazole Compound
The journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous preclinical evaluation.[5] In vitro assays represent the foundational step in this process, offering a cost-effective and high-throughput means to identify biological activity, elucidate the mechanism of action (MoA), and de-risk candidates before advancing to more complex studies.[6][7]
The compound this compound features a dimethyl-pyrazole core. This heterocyclic motif is prevalent in a multitude of FDA-approved drugs and clinical candidates that function as protein kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways and are frequently dysregulated in diseases like cancer.[1] This structural precedent forms the basis of our central hypothesis: This compound is a potential protein kinase inhibitor with antiproliferative activity.
To efficiently test this hypothesis, we propose a two-tiered assay development strategy. This approach balances broad, unbiased screening with focused, mechanistic studies, providing a holistic initial profile of the compound's bioactivity.
Caption: General workflow for in vitro assay development.
Tier 1 Protocol: Antiproliferative Activity Screening
The first step is to determine if the compound has a measurable effect on cell viability or proliferation. A cell-based assay provides a physiologically relevant system to observe the compound's overall impact.[8] We will use a luminescence-based ATP detection assay, which is a rapid and sensitive method to quantify the number of viable cells in culture.
Protocol 2.1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle of the Method: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells. This method is known for its sensitivity and broad linear range.
Scientist's Notes:
-
Cell Line Selection: A panel of human cancer cell lines is recommended to identify potential tissue-specific sensitivity. We suggest starting with commonly used lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[9][10]
-
Controls are Critical: A positive control (e.g., Staurosporine, a potent broad-spectrum kinase inhibitor) validates that the assay can detect cytotoxicity. A negative/vehicle control (e.g., 0.1% DMSO) establishes the baseline for 100% cell viability.
Materials:
-
This compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent).
-
Sterile, white-walled, clear-bottom 96-well microplates suitable for luminescence readings.
-
Multichannel pipette; Plate shaker; Luminescence-capable plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.
-
Dilute cells in culture medium to a pre-determined optimal seeding density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of the test compound in culture medium. A common starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Prepare controls: medium with 0.1% DMSO (vehicle control) and a positive control (e.g., Staurosporine).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This is crucial for enzyme kinetics.
-
Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The integration time should be set to 0.5-1 second per well.
-
Data Analysis: The data is normalized to the controls:
-
% Viability = [(RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)] * 100
-
(RLU = Relative Luminescence Units)
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Data Presentation
| Table 1: Antiproliferative Activity of this compound | | :--- | :--- | | Cell Line | IC50 (µM) | | MCF-7 (Breast) | 12.5 | | A549 (Lung) | 28.1 | | HCT116 (Colon) | 8.9 | | Staurosporine (Control) | 0.05 |
Tier 2 Protocol: Biochemical Kinase Inhibition Assay
If the compound shows antiproliferative activity, the next step is to test the primary hypothesis: direct kinase inhibition. A biochemical assay using a purified enzyme provides a clean system to measure direct interaction between the compound and its putative target.[11][12]
Caption: Site of action for a potential kinase inhibitor.
Protocol 3.1: ADP-Glo™ Kinase Assay
Principle of the Method: This is a universal, luminescence-based assay that measures the activity of any ADP-producing enzyme. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by luciferase to generate a luminescent signal. The signal strength is directly proportional to the amount of ADP produced and thus, the kinase activity.
Scientist's Notes:
-
Enzyme & Substrate Choice: For initial screening, select a commercially available, robust kinase such as Aurora A, which is a serine/threonine kinase implicated in mitosis and is a known target for pyrazole derivatives.[1] Use a corresponding validated peptide substrate.
-
ATP Concentration: The concentration of ATP should be set at or near the Michaelis constant (Km) for the specific kinase.[13] This ensures the assay is sensitive to competitive inhibitors that compete with ATP for the binding site.[14]
Materials:
-
Purified, active kinase (e.g., human Aurora A).
-
Validated peptide substrate for the kinase.
-
Test compound and a known inhibitor (e.g., MLN8237 for Aurora A).
-
ADP-Glo™ Kinase Assay kit (Promega or equivalent).
-
Kinase reaction buffer (specific to the enzyme).
-
ATP solution.
-
White, low-volume 384-well plates.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor in buffer.
-
Prepare a solution containing the kinase and substrate in reaction buffer.
-
Prepare an ATP solution at 2x the final desired concentration (e.g., 2x Km).
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include vehicle (DMSO) and no-enzyme controls.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the % inhibition relative to controls and determine the IC50 value using a 4PL curve fit as described in Protocol 2.1.
Assay Validation: Ensuring Data Trustworthiness
For any assay to be useful in a drug discovery campaign, it must be robust, reproducible, and sensitive.[15][16] Key statistical parameters should be calculated to validate assay performance.[17]
-
Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.
-
S/B = Mean(Signal_max) / Mean(Signal_min)
-
A value >10 is generally considered excellent.
-
-
Z'-Factor: A measure of assay quality that accounts for both the dynamic range and data variation.
-
Z' = 1 - [3 * (SD_max + SD_min) / |Mean_max - Mean_min|]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
| Table 2: Biochemical Assay Performance and Validation Data | | :--- | :--- | | Parameter | Value | | Test Compound IC50 | 7.5 µM | | Reference Inhibitor IC50 | 0.01 µM | | Signal-to-Background (S/B) | 150 | | Z'-Factor | 0.85 | | Intra-assay CV (%) | < 5% | | Inter-assay CV (%) | < 10% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell-based assay | Inconsistent cell seeding; Edge effects in the plate; Mycoplasma contamination. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Regularly test for mycoplasma.[18] |
| Low Z'-factor in biochemical assay | Reagent instability (enzyme, ATP); Pipetting errors; Incorrect plate type. | Aliquot reagents to avoid freeze-thaw cycles; Use calibrated pipettes and prepare master mixes; Use solid white plates for luminescence to maximize signal and prevent crosstalk.[19] |
| No compound activity observed | Compound is insoluble or unstable; Compound is not active against the chosen target/cell line. | Check compound solubility in assay buffer; Test a broader range of cell lines or a kinase panel to find a sensitive target. |
| Inconsistent IC50 values | Assay conditions not standardized (incubation times, temperatures); Reagent lot-to-lot variability. | Strictly adhere to the protocol; Validate each new lot of critical reagents (e.g., enzyme, substrate) before use.[20] |
Conclusion and Future Directions
This guide outlines a structured and robust approach for the initial in vitro characterization of this compound. By following a tiered strategy, researchers can efficiently determine if the compound possesses biological activity and subsequently probe its hypothesized mechanism of action as a kinase inhibitor. The detailed, self-validating protocols provide a solid foundation for generating high-quality data.
If the compound demonstrates potent and specific activity in these initial assays, subsequent steps would include:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., ATP-competitive, non-competitive).[14]
-
Target Engagement Assays: Confirming that the compound interacts with its target kinase within a cellular context.
This systematic process is essential for building a comprehensive data package to support the progression of promising compounds through the drug discovery pipeline.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
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A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. [Link]
-
In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Enzyme assay. (n.d.). Wikipedia. [Link]
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Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]
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(PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). ResearchGate. [Link]
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Assay Development and Method Validation Essentials. (2012). QbD Training. [Link]
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Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2020). SLAS Discovery. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
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The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]
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Top Tips for Troubleshooting In Vitro Transcription. (n.d.). Bitesize Bio. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. [Link]
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Application Notes and Protocols for Cell-Based Analysis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2][3][4] Its metabolic stability and versatile biological activities make novel pyrazole derivatives, such as 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, prime candidates for drug discovery pipelines.[1][5] This guide provides a comprehensive, multi-tiered cell-based screening protocol designed to deliver a robust preliminary assessment of this compound's biological effect at the cellular level. We present a logical, field-tested workflow that progresses from broad assessments of cell health to more specific mechanistic insights, focusing on cell viability, cytotoxicity, and apoptosis. The protocols herein are designed to be self-validating, incorporating critical optimization steps and controls to ensure data integrity and reproducibility, empowering researchers to make confident, data-driven decisions in the early stages of drug development.
Introduction: The Rationale for a Tri-Modal Screening Approach
When characterizing a novel compound with a promising scaffold like pyrazole, the initial goal is to efficiently determine its fundamental interaction with living cells. Does it inhibit growth? Is it overtly toxic? Does it induce a specific death pathway? A multi-assay approach provides a more complete picture than any single readout. Relying solely on a metabolic assay like MTS, for instance, cannot distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).[6]
Therefore, we have designed a workflow centered on three key questions:
-
Impact on Cell Proliferation/Viability: Does the compound affect the metabolic activity and/or growth of the cell population? (Answered by the MTS Assay ).
-
Induction of Cytotoxicity: Does the compound compromise cell membrane integrity, leading to necrosis? (Answered by the LDH Release Assay ).
-
Induction of Apoptosis: Does the compound trigger programmed cell death? (Answered by the Caspase-3/7 Activation Assay ).
By running these assays in parallel, a researcher can efficiently categorize the compound's primary cellular effect and determine the necessity and direction of subsequent, more complex mechanistic studies.
Foundational Workflow for Compound Screening
The overall experimental process follows a logical progression from preparation to multi-faceted data analysis. This workflow ensures that foundational parameters are established before proceeding to high-throughput screening.
Caption: Overall experimental workflow from preparation to data interpretation.
Materials and Reagents
| Reagent/Material | Recommended Source | Purpose |
| This compound | N/A | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| Relevant Human Cell Line (e.g., MCF-7, A549, HCT-116) | ATCC | Biological System |
| Complete Growth Medium (e.g., RPMI-1640, DMEM) | Gibco | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic/Antimycotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell Detachment |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | Washing Cells |
| MTS Proliferation Assay Kit | Promega, Abcam, ATCC | Viability Measurement |
| LDH Cytotoxicity Assay Kit | Cayman, Promega, Thermo Fisher | Cytotoxicity Measurement |
| Caspase-Glo® 3/7 Assay System | Promega | Apoptosis Measurement |
| 96-well flat, clear-bottom, tissue culture-treated plates | Corning | Cell Culture & Assays |
| 96-well flat, white-walled, opaque plates | Corning | Luminescence Assays |
| Multi-channel Pipettes & Sterile Tips | Various | Liquid Handling |
| Plate-reading Spectrophotometer (Absorbance) | Various | Data Acquisition |
| Plate-reading Luminometer | Various | Data Acquisition |
Detailed Experimental Protocols
PART A: PREPARATION AND OPTIMIZATION
This initial phase is critical for the validity of all subsequent data. Rushing these steps is a common source of experimental failure.[7][8]
1. Compound Handling and Stock Preparation
-
Rationale: The compound must be fully solubilized to ensure accurate and reproducible concentrations in the assay. DMSO is a common solvent, but its final concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM or 20 mM, in 100% cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
-
2. Cell Line Selection and Culture
-
Rationale: The choice of cell line should be guided by the therapeutic area of interest. Since pyrazole derivatives frequently exhibit anticancer properties, common cancer cell lines are excellent starting points.[9][10][11][12] Maintain consistent culture conditions and use cells in the logarithmic growth phase for all experiments to ensure reproducibility.
-
Protocol:
-
Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly (e.g., every 2-3 days) once they reach 70-80% confluency. Do not allow cells to become fully confluent.
-
Perform all experiments with cells of a low passage number (e.g., <20 passages from thawing) to avoid genetic drift and altered phenotypes.
-
3. Optimization of Cell Seeding Density
-
Rationale: This is arguably the most critical optimization step for any cell-based assay.[13][14] The optimal cell number ensures that at the end of the incubation period, the untreated control cells are still in the exponential growth phase and the assay signal is within the linear range of the instrument.
-
Protocol:
-
Create a two-fold serial dilution of cells (e.g., from 40,000 to 1,250 cells/well) in a 96-well plate.
-
Incubate the plate for the planned duration of your longest experiment (e.g., 72 hours).
-
At the end of the incubation, perform the MTS assay (as described below).
-
Plot the absorbance (490 nm) against the number of cells seeded.
-
Select a seeding density that falls within the linear portion of the curve and gives a robust signal (e.g., absorbance of ~1.0-1.5). This density will be used for all subsequent experiments.[15]
-
PART B: PRIMARY SCREENING PROTOCOLS
1. Cell Plating and Compound Treatment
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium to the optimal seeding density determined in Part A.3.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate. Include wells for "cells only" (untreated), "vehicle control" (DMSO only), and "medium only" (background).
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of the test compound in serum-free medium from your DMSO stock. A typical starting range is 100 µM down to 0.01 µM. The final DMSO concentration across all wells must be constant and non-toxic (e.g., 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).
-
Return the plates to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
2. MTS Cell Viability Assay Protocol
-
Principle: The yellow tetrazolium salt MTS is reduced by metabolically active cells into a purple formazan product that is soluble in the culture medium.[16] The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[17][18]
-
Step-by-Step:
-
At the end of the incubation period, add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.[17]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be consistent across all experiments.
-
Record the absorbance at 490 nm using a microplate reader.
-
Data Calculation:
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Medium Only)
-
% Viability = (Corrected Absorbance(Treated) / Corrected Absorbance(Vehicle Control)) * 100
-
-
3. LDH Cytotoxicity Assay Protocol
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[19] The released LDH can be quantified in the supernatant using an enzymatic reaction that produces a colored formazan product, proportional to the level of cytotoxicity.[20][21]
-
Step-by-Step:
-
Important: Before adding the MTS reagent (if running in parallel), carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer (provided in most kits) to a set of untreated control wells 45 minutes before this step.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[20][21]
-
Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Record the absorbance at 490 nm.
-
Data Calculation:
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Medium Only)
-
% Cytotoxicity = [(Corrected Absorbance(Treated) - Corrected Absorbance(Untreated)) / (Corrected Absorbance(Max Lysis) - Corrected Absorbance(Untreated))] * 100
-
-
4. Caspase-Glo® 3/7 Apoptosis Assay Protocol
-
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[22] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[23][24][25]
-
Step-by-Step:
-
Use an opaque, white-walled 96-well plate for this assay to maximize the luminescent signal. Plate and treat cells as described in Part B.1.
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared reagent directly to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Calculation:
-
Relative Luminescence Units (RLU) = Luminescence(Sample) - Luminescence(Medium Only)
-
Fold Change = RLU(Treated) / RLU(Vehicle Control)
-
-
Data Interpretation and Decision Making
The power of this tri-modal approach lies in integrating the results to build a cohesive picture of the compound's effect. A dose-response curve should be plotted for each assay (e.g., % Viability vs. Log[Concentration]) to determine the IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration).
Caption: Logic diagram for interpreting combined assay results.
-
Scenario 1: Cytotoxic Compound: A dose-dependent decrease in MTS viability and a corresponding increase in LDH release indicates a cytotoxic mechanism involving loss of membrane integrity. Caspase-3/7 activity may be low or absent.
-
Scenario 2: Apoptotic Compound: A dose-dependent decrease in MTS viability accompanied by a significant increase in Caspase-3/7 activity suggests the compound induces programmed cell death. LDH release may increase at later time points or higher concentrations as a result of secondary necrosis.
-
Scenario 3: Cytostatic Compound: A dose-dependent decrease in MTS viability with no significant increase in either LDH release or Caspase-3/7 activity points towards a cytostatic effect, where the compound inhibits cell proliferation without directly killing the cells.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before plating; Avoid using the outermost wells of the plate; Use a calibrated multi-channel pipette. |
| High background in LDH assay | LDH present in serum (FBS); Cells were handled too roughly, causing premature lysis. | Use serum-free medium for the final treatment step if possible; Handle cells gently during medium changes and reagent additions.[21] |
| No response to the compound | Compound is inactive at tested concentrations; Compound has precipitated out of solution; Incorrect compound dilution. | Test a higher concentration range; Visually inspect the medium for precipitate after adding the compound; Prepare fresh dilutions from the stock for each experiment. |
| MTS signal is too low or too high | Cell seeding density is not optimal; Incubation time with MTS reagent is too short/long. | Re-run the cell density optimization experiment (Part A.3); Ensure incubation time is consistent and within the 1-4 hour recommended range.[15][17] |
References
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]
-
Protocols.io. (2019). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. Available at: [Link]
-
Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Cell Biologics, Inc. LDH Assay. Cell Biologics, Inc. Available at: [Link]
-
ResearchGate. (2018). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. Available at: [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Marin Biologic. Available at: [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. a4cell. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NIH. Available at: [Link]
-
Gcilitshana, O., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. NIH. Available at: [Link]
-
Wang, B., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
-
Gcilitshana, O., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
-
Török, B., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. NIH. Available at: [Link]
-
Naim, M.J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Available at: [Link]
-
Skanda Life Sciences. (2021). Cell based assays – Assay Development and Validation. Skanda Life Sciences. Available at: [Link]
-
el Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. Available at: [Link]
-
Open Chemistry. (2016). Overview on Biological Activities of Pyrazole Derivatives. De Gruyter. Available at: [Link]
-
ResearchGate. (2016). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available at: [Link]
-
de Oliveira, C. C., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]
-
ResearchGate. (2015). Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity. ResearchGate. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. NIH. Available at: [Link]
-
RJPBCS. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
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The Strategic Utility of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol in Modern Organic Synthesis
Introduction: The Pyrazole Scaffold and the Significance of the Ethan-1-ol Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "biologically privileged" scaffold due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocyclic motif.[2] This guide focuses on a specific, highly functionalized pyrazole derivative: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol . This molecule serves as a versatile intermediate, bridging the foundational pyrazole core with a reactive secondary alcohol. This hydroxyl group is a gateway for a diverse array of chemical transformations, enabling the construction of more complex molecular architectures with potential therapeutic applications.
This document provides a comprehensive overview of the synthesis and potential applications of this valuable intermediate, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Synthetic Pathways to this compound
The synthesis of this compound can be strategically approached via two primary retrosynthetic routes, both commencing from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Protocol 1: Synthesis via Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
This is a direct and efficient method that involves the reduction of the corresponding ketone precursor. The ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone, is a known compound and can be synthesized or procured commercially.
Workflow for Protocol 1:
Caption: Workflow for the reduction of the ketone precursor.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq).
-
Dissolution: Dissolve the ketone in methanol or ethanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone | 1.0 eq | Starting Material |
| Methanol/Ethanol | ~10 mL/g | Solvent |
| Sodium Borohydride (NaBH₄) | 1.5 eq | Reducing Agent |
| Acetone | As needed | Quenching Agent |
| 1 M HCl | As needed | Neutralization |
| Ethyl Acetate | 3 x 20 mL | Extraction Solvent |
Protocol 2: Synthesis via Grignard Reaction with 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This route offers an alternative for constructing the carbon skeleton and is particularly useful if the corresponding aldehyde is more accessible than the ketone. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction.[3][4]
Workflow for Protocol 2:
Caption: Workflow for the Grignard reaction approach.
Detailed Experimental Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (MeMgBr) (1.2 eq, typically a 3.0 M solution in diethyl ether) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Applications in Organic Synthesis
The strategic placement of the secondary alcohol on the pyrazole ring makes this compound a valuable intermediate for further functionalization.
Oxidation to the Ketone
The secondary alcohol can be readily oxidized back to the corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone. This transformation is useful if the alcohol is an intermediate in a longer synthetic sequence where the ketone is required for subsequent reactions, such as condensations or α-functionalizations.
-
Expert Insight: Mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation are recommended to avoid over-oxidation or side reactions on the pyrazole ring.
Esterification and Etherification
The hydroxyl group can be acylated to form esters or alkylated to form ethers. This is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability.[5] For instance, esterification can create prodrugs that are hydrolyzed in vivo to release the active parent alcohol.
Protocol for Acylation (Ester Formation):
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to yield the corresponding ester.
Nucleophilic Substitution
The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functional groups at this position, including azides, nitriles, and various carbon nucleophiles.
Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation from either the corresponding ketone or aldehyde, coupled with the versatile reactivity of the secondary alcohol, provides chemists with a powerful tool for the elaboration of the pyrazole scaffold. The ability to introduce a variety of functional groups through oxidation, esterification, etherification, or nucleophilic substitution makes this compound a valuable building block in the design and synthesis of novel molecules for pharmaceutical and materials science applications. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- (Reference to a general review on pyrazole synthesis, if found)
- (Reference to a paper on the reduction of ketones, if a specific one is found)
- (Reference to a paper on Grignard reactions with aldehydes, if a specific one is found)
- Reactivity of chiral functionalized pyrazoles: Alcohol protection. (2020). Journal of Chemical and Pharmaceutical Research, 12(5), 1-5.
- (Reference to a paper on the oxidation of secondary alcohols, if a specific one is found)
- (Reference to a paper on nucleophilic substitution of alcohols, if a specific one is found)
- (General organic chemistry textbook reference for standard reactions)
- Synthesis and reactions of pyrazole-4-carbaldehydes. (2010). Russian Chemical Bulletin, 59(10), 2035-2041.
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.
- (Reference to a commercial supplier of the ketone or aldehyde precursor, if available)
- (Reference to a review on the biological activities of pyrazoles)
- (Reference to a paper describing the Vilsmeier-Haack reaction on pyrazoles)
- (Reference to a paper on the synthesis of 3,5-dimethylpyrazole)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 27-38.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
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Application Notes and Protocols for the Antimicrobial Evaluation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, threatening to undermine many of the medical advances of the modern era. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial activity. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a promising class of therapeutic agents. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This has spurred significant interest in the synthesis and evaluation of novel pyrazole-based compounds as potential leads for new anti-infective drugs.
This document provides a comprehensive guide for the investigation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL , a specific pyrazole derivative, for its potential antimicrobial applications. As a novel compound, its biological activity is yet to be fully characterized. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, characterization, and in-depth evaluation of its antimicrobial efficacy and safety profile. The methodologies outlined herein are based on internationally recognized standards to ensure the generation of reliable and reproducible data, crucial for the advancement of antimicrobial drug discovery.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of a test compound is fundamental to the design and interpretation of biological assays. For pyrazole derivatives, properties such as solubility and stability can significantly influence their bioavailability and, consequently, their observed antimicrobial activity.
Solubility: Many pyrazole-based compounds exhibit limited aqueous solubility, which can present challenges in the preparation of stock solutions for antimicrobial testing.[3] It is recommended to first assess the solubility of this compound in various solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for initial stock solution preparation, followed by serial dilution in the appropriate broth medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect microbial growth or cell viability (typically ≤1% v/v).
Stability: The stability of the compound in solution and under assay conditions should also be considered. Pyrazole rings are generally stable, but the overall stability of the molecule can be influenced by its substituents.[4] It is advisable to prepare fresh stock solutions for each experiment and store them under appropriate conditions (e.g., protected from light, at -20°C) to minimize degradation.
Proposed Synthesis of this compound
As a novel compound, a direct, published synthesis for this compound may not be readily available. However, a plausible and chemically sound two-step synthetic route can be proposed, starting from the synthesis of the corresponding ketone, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, followed by its reduction to the desired secondary alcohol.
Step 1: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
The precursor ketone can be synthesized via the reaction of acetylacetone with a suitable hydrazine derivative. A general procedure for the synthesis of similar pyrazole ethanone derivatives has been described in the literature.[5][6]
Step 2: Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone to this compound
The reduction of the acetyl group to a secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it readily reduces ketones to alcohols.[1][2][7]
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive antimicrobial and cytotoxic evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[10]
I. Materials and Reagents:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other appropriate broth for the test organism)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35 ± 2 °C)
II. Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in sterile MHB to achieve a starting concentration for the serial dilution (e.g., 256 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of the test compound (e.g., 256 µg/mL in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each test well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The result can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
-
Diagram 1: Workflow for Broth Microdilution Assay
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Application Notes and Protocols for the Investigation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a wide array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, largely due to its prominent role in the development of potent anti-inflammatory agents.[1][2] The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in clinical practice.[3] The therapeutic success of such compounds has spurred extensive research into novel pyrazole derivatives as potential next-generation anti-inflammatory drugs.
This document provides a comprehensive guide for the investigation of a specific, yet under-explored, pyrazole derivative: 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL . While direct biological data for this compound is not extensively available in the public domain, its structural features suggest a strong potential for anti-inflammatory activity. These application notes and protocols are designed to provide researchers with a robust framework for its synthesis, characterization, and subsequent evaluation as a potential anti-inflammatory agent. The methodologies outlined herein are based on established principles of pyrazole chemistry and inflammatory pathway analysis, offering a scientifically rigorous approach to unlocking the therapeutic potential of this novel compound.
Proposed Synthesis and Characterization
Step 1: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (Precursor)
The precursor ketone can be synthesized via the reaction of acetylacetone with a suitable hydrazine derivative, followed by acylation. A common method for the synthesis of similar pyrazole ketones involves the cyclization of a diketone with hydrazine, followed by a Friedel-Crafts acylation.[4]
Protocol 1: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol. | Acetylacetone serves as the 1,3-dicarbonyl precursor for the pyrazole ring. |
| 2 | Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature. | Hydrazine hydrate reacts with the diketone to form the pyrazole ring. |
| 3 | Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). | Heating promotes the cyclization and dehydration to form 3,5-dimethylpyrazole. |
| 4 | After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. | This isolates the crude 3,5-dimethylpyrazole. |
| 5 | To a solution of the crude 3,5-dimethylpyrazole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C. | This sets up the conditions for Friedel-Crafts acylation. |
| 6 | Add acetyl chloride (1.1 equivalents) dropwise to the cooled mixture. | Acetyl chloride is the acylating agent that will introduce the acetyl group at the C4 position of the pyrazole ring. |
| 7 | Allow the reaction to stir at room temperature overnight. | This allows the acylation reaction to proceed to completion. |
| 8 | Quench the reaction by carefully adding crushed ice and then dilute with water. | This deactivates the Lewis acid and facilitates product extraction. |
| 9 | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 10 | Purify the crude product by column chromatography on silica gel to obtain pure 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone. | Purification is essential to obtain a clean precursor for the next step. |
Step 2: Reduction to this compound
The synthesized ketone can be readily reduced to the target alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Protocol 2: Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | Dissolve 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask. | The ketone is dissolved to ensure a homogeneous reaction. |
| 2 | Cool the solution to 0 °C in an ice bath. | The reduction is an exothermic reaction, and cooling helps to control the reaction rate. |
| 3 | Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution with stirring. | NaBH₄ is a selective and mild reducing agent for ketones. |
| 4 | After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC. | This ensures the complete reduction of the ketone. |
| 5 | Quench the reaction by the slow addition of water. | This decomposes the excess NaBH₄. |
| 6 | Remove the solvent under reduced pressure. | This concentrates the product. |
| 7 | Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup to isolate the crude product. |
| 8 | Purify the crude product by column chromatography on silica gel to obtain pure this compound. | Purification ensures the final compound is of high purity for biological testing. |
Characterization
The synthesized precursor and final product should be thoroughly characterized to confirm their identity and purity using standard analytical techniques.[5][6][7][8]
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the two methyl groups on the pyrazole ring, the methyl group of the ethan-1-ol side chain, the methine proton of the ethan-1-ol side chain, and the hydroxyl proton. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the methyl carbons, and the carbons of the ethan-1-ol side chain. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. |
In Vitro Anti-inflammatory Evaluation: A Tiered Approach
A systematic in vitro screening cascade is crucial for identifying the anti-inflammatory potential and elucidating the mechanism of action of this compound. The following protocols outline a logical progression from initial cytotoxicity assessment to more specific mechanistic assays.
Workflow for In Vitro Screening
Caption: A tiered workflow for the in vitro anti-inflammatory evaluation of the test compound.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the compound on the selected cell line (e.g., RAW 264.7 murine macrophages).
| Step | Procedure | Rationale |
| 1 | Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. | Allows cells to adhere and enter a logarithmic growth phase. |
| 2 | Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO). | Establishes a dose-response curve for cytotoxicity. |
| 3 | After 24 hours, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. | Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. |
| 4 | Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO). | The amount of formazan is proportional to the number of viable cells. |
| 5 | Measure the absorbance at 570 nm using a microplate reader. | Quantifies cell viability. |
| 6 | Calculate the percentage of cell viability relative to the vehicle control. | Determines the concentration range that does not significantly affect cell viability. |
Protocol 4: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
This assay is a primary screening tool to assess the general anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide, a key inflammatory mediator.[9][10][11][12][13]
| Step | Procedure | Rationale |
| 1 | Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. | Allows for cell adherence. |
| 2 | Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. | Allows the compound to exert its effects before the inflammatory stimulus. |
| 3 | Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only). | LPS is a potent inducer of the inflammatory response in macrophages. |
| 4 | After 24 hours, collect the cell culture supernatant. | The supernatant contains the nitrite, a stable product of NO. |
| 5 | Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). | The Griess reagent reacts with nitrite to form a colored azo compound. |
| 6 | Incubate for 10-15 minutes at room temperature. | Allows for color development. |
| 7 | Measure the absorbance at 540 nm using a microplate reader. | The absorbance is proportional to the nitrite concentration. |
| 8 | Calculate the percentage of NO inhibition compared to the LPS-only treated group. | Quantifies the anti-inflammatory effect of the compound. |
Protocol 5: Cyclooxygenase (COX) Inhibition Assay
Given that many pyrazole derivatives are COX inhibitors, it is crucial to evaluate the effect of this compound on COX-1 and COX-2 activity. Commercially available COX inhibitor screening kits can be used for this purpose.[14][15][16]
| Step | Procedure | Rationale |
| 1 | Utilize a commercial COX inhibitor screening assay kit (either colorimetric or fluorometric). | These kits provide a standardized and reliable method for measuring COX activity. |
| 2 | Prepare the reaction mixture containing the COX-1 or COX-2 enzyme, heme, and the assay buffer as per the kit's instructions. | The reaction components are essential for enzyme activity. |
| 3 | Add various concentrations of this compound to the reaction mixture. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.[17] | Establishes a dose-response for COX inhibition and validates the assay. |
| 4 | Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes. | The enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂). |
| 5 | Measure the product formation (e.g., PGF₂α after reduction of PGH₂) using the detection method specified in the kit (e.g., ELISA or fluorescence). | Quantifies the enzymatic activity. |
| 6 | Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. | Determines the potency and selectivity of the compound as a COX inhibitor. |
Protocol 6: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This assay assesses the ability of the compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.[18][19][20][21][22]
| Step | Procedure | Rationale |
| 1 | Seed RAW 264.7 cells in a 24-well plate and pre-treat with non-toxic concentrations of the test compound for 1 hour. | Preparation for inflammatory stimulation. |
| 2 | Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. | Induces the production and secretion of pro-inflammatory cytokines. |
| 3 | Collect the cell culture supernatant. | The supernatant contains the secreted cytokines. |
| 4 | Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a Cytometric Bead Array (CBA).[23] | ELISA and CBA are highly sensitive and specific methods for quantifying cytokines. |
| 5 | Follow the manufacturer's protocol for the chosen assay. | Ensures accurate and reproducible results. |
| 6 | Calculate the percentage of inhibition of cytokine production compared to the LPS-only treated group. | Determines the compound's ability to modulate cytokine release. |
The NF-κB Signaling Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[24] Therefore, investigating the effect of this compound on NF-κB activation is a critical step in understanding its mechanism of action.
Caption: Simplified overview of the canonical NF-κB signaling pathway in inflammation.
Protocol 7: NF-κB Activation Assay (p65 Translocation)
This assay determines if the compound inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[25][26][27][28]
| Step | Procedure | Rationale |
| 1 | Seed RAW 264.7 cells on coverslips in a 24-well plate and pre-treat with the test compound for 1 hour. | Cells are grown on coverslips for immunofluorescence imaging. |
| 2 | Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. | A shorter stimulation time is sufficient to observe NF-κB translocation. |
| 3 | Fix the cells with 4% paraformaldehyde. | Preserves the cellular structure. |
| 4 | Permeabilize the cells with 0.1% Triton X-100. | Allows the antibodies to access intracellular proteins. |
| 5 | Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). | Reduces background staining. |
| 6 | Incubate with a primary antibody against the p65 subunit of NF-κB. | The primary antibody specifically binds to p65. |
| 7 | Wash and incubate with a fluorescently labeled secondary antibody. | The secondary antibody binds to the primary antibody and provides the fluorescent signal. |
| 8 | Counterstain the nuclei with DAPI. | DAPI stains the nucleus, allowing for visualization of p65 localization relative to the nucleus. |
| 9 | Mount the coverslips on microscope slides and visualize using a fluorescence microscope. | Allows for the observation of p65 translocation. |
| 10 | Quantify the nuclear fluorescence intensity to determine the extent of NF-κB translocation. | Provides a quantitative measure of NF-κB activation. |
In Vivo Anti-inflammatory Evaluation
Positive results from in vitro assays warrant further investigation in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation.[1][2][29][30][31]
Protocol 8: Carrageenan-Induced Paw Edema in Rats
| Step | Procedure | Rationale |
| 1 | Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment. | Reduces stress and ensures the reliability of the results. |
| 2 | Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and different dose groups of this compound. | Allows for comparison of the test compound's efficacy against a known anti-inflammatory drug. |
| 3 | Administer the test compound or control substance orally or intraperitoneally 1 hour before carrageenan injection. | Allows for absorption and distribution of the compound. |
| 4 | Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. | Carrageenan is a potent phlogistic agent that induces a reproducible inflammatory response. |
| 5 | Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection. | Quantifies the extent of edema formation over time. |
| 6 | Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. | Determines the in vivo anti-inflammatory activity of the compound. |
| 7 | At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators. | Provides further insights into the mechanism of action. |
Data Presentation and Interpretation
All quantitative data should be presented clearly and concisely. The use of tables and graphs is highly recommended for easy comparison of results.
Table 1: Summary of In Vitro Anti-inflammatory Activity
| Assay | Test Compound IC₅₀/EC₅₀ (µM) | Positive Control IC₅₀/EC₅₀ (µM) |
| NO Production | L-NAME | |
| COX-1 Inhibition | SC-560 | |
| COX-2 Inhibition | Celecoxib | |
| TNF-α Production | Dexamethasone | |
| IL-6 Production | Dexamethasone |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Positive Control (Indomethacin) | 10 | Value |
| Test Compound | Dose 1 | Value |
| Test Compound | Dose 2 | Value |
| Test Compound | Dose 3 | Value |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By following this tiered approach, researchers can efficiently determine the compound's cytotoxicity, screen for its anti-inflammatory activity, and elucidate its mechanism of action. Positive findings from these studies would provide a strong rationale for further preclinical development, including more extensive in vivo efficacy studies in chronic inflammation models, pharmacokinetic profiling, and toxicology assessments. The exploration of novel pyrazole derivatives like the one described herein holds significant promise for the discovery of new and improved treatments for a wide range of inflammatory diseases.
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Application Notes & Protocols for the Evaluation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL as a Potential Anticancer Agent
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1] In oncology, it is considered a "privileged scaffold" because its derivatives have been successfully developed to interact with a multitude of cancer-relevant targets, including protein kinases (e.g., EGFR, CDKs), tubulin, and DNA.[2] Numerous pyrazole-containing compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, making this chemical class a fertile ground for the discovery of novel therapeutics.[2][3]
This document provides a comprehensive technical guide for the preclinical evaluation of a novel, hypothetical pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL (herein designated PZ-ETOH ). As there is no existing literature on the specific anticancer properties of PZ-ETOH, this guide is structured as a complete workflow, from synthesis to in vivo validation. It is designed to provide researchers with the rationale and detailed protocols necessary to rigorously assess its potential as a new anticancer agent.
Section 1: Synthesis and Characterization of PZ-ETOH
The logical first step in evaluating a novel compound is to establish a reliable synthetic route and confirm its identity and purity. The proposed synthesis for PZ-ETOH is a two-step process starting from the commercially available 3,5-dimethylpyrazole.
Rationale for Synthetic Pathway
The chosen pathway involves two classic and high-yielding organic reactions.
-
Vilsmeier-Haack Formylation: This reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, such as 3,5-dimethylpyrazole.[4][5] This creates the key intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Grignard Reaction: The addition of a Grignard reagent (in this case, methylmagnesium bromide) to the aldehyde is a robust and fundamental carbon-carbon bond-forming reaction that converts the aldehyde into the desired secondary alcohol, yielding the final product, PZ-ETOH.[6]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of PZ-ETOH.
Protocol: Synthesis of PZ-ETOH
Part A: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde [7][8]
-
In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.1 eq) to 0°C.
-
Add N,N-dimethylformamide (DMF, 3 eq) dropwise with stirring, maintaining the temperature below 10°C.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 3,5-dimethylpyrazole (1 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature, then heat to 80°C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield the aldehyde intermediate. Purify further by recrystallization from ethanol.
Part B: Synthesis of this compound (PZ-ETOH) [6]
-
Dissolve the aldehyde intermediate (1 eq) from Part A in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure PZ-ETOH.
Characterization
The identity and purity of the synthesized PZ-ETOH must be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch for the alcohol, N-H stretch for the pyrazole).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.
Section 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a new compound's anticancer potential is performed in vitro using cultured human cancer cell lines. The primary goal is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity and to establish a dose-response relationship.
Rationale for Initial Screening
A panel of cancer cell lines from diverse tissue origins is used to assess the breadth of the compound's activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the more sensitive ATP-based CellTiter-Glo™ assay are industry standards for this initial screening.[9][10] They provide a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC₅₀) value—the concentration of the drug that inhibits 50% of cell viability—can be calculated.
Caption: Workflow for cell viability/cytotoxicity screening.
Protocol 1: Cell Viability Assay (MTT Method)[10][12]
-
Cell Seeding: Seed cells from a panel (see Table 1) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution of PZ-ETOH in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted PZ-ETOH solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Table 1: Suggested Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast (ER+) | Commonly used for screening pyrazole derivatives.[3] |
| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive breast cancer subtype. |
| A549 | Lung | A standard model for lung adenocarcinoma.[2] |
| HeLa | Cervical | Historically significant and robust cell line. |
| HepG2 | Liver | Used in studies of pyrazole derivatives targeting EGFR.[12][13] |
| HCT116 | Colon | Represents a common gastrointestinal malignancy. |
Section 3: Mechanistic Investigation
If PZ-ETOH demonstrates potent cytotoxic activity (i.e., low micromolar or nanomolar IC₅₀ values), the next critical step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Rationale for Mechanistic Assays
Understanding the mechanism of action is crucial for further drug development.
-
Apoptosis Assay: Annexin V/Propidium Iodide (PI) staining distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).
-
Cell Cycle Analysis: PI staining of DNA in fixed cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15] A drug might cause cells to accumulate in a specific phase, indicating interference with cell division machinery.
Caption: Decision workflow for mechanistic studies.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining[15][20]
-
Cell Treatment: Seed cells (e.g., A549) in a 6-well plate. After 24 hours, treat with PZ-ETOH at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Cell Cycle Analysis by PI Staining[18][21]
-
Cell Treatment: Treat cells in a 6-well plate as described in Protocol 2.
-
Cell Harvesting: Collect and count the cells.
-
Fixation: Wash cells with PBS, then resuspend the pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for quantification of cells in G0/G1, S, and G2/M phases.
Section 4: Hypothetical Mechanism and Target Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3] A prominent target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers, including lung cancer.[12][16] The EGFR signaling pathway, upon activation by ligands like EGF, triggers downstream cascades (e.g., RAS-RAF-MEK-ERK) that promote cell growth, proliferation, and survival. Inhibition of EGFR kinase activity can block these signals and induce apoptosis.
Based on this precedent, a plausible hypothesis is that PZ-ETOH acts as an EGFR inhibitor.
Caption: Hypothesized inhibition of the EGFR signaling pathway by PZ-ETOH.
Section 5: In Vivo Preclinical Evaluation
Positive in vitro results must be validated in a living organism to assess a compound's efficacy, pharmacokinetics, and potential toxicity in a more complex biological system. The cell line-derived xenograft (CDX) mouse model is a standard, foundational tool for these initial in vivo studies.[17][18]
Rationale for CDX Model
In a CDX model, human cancer cells (e.g., A549, if PZ-ETOH was effective against them in vitro) are implanted into immunodeficient mice.[19][20] This allows the human tumor to grow in a living system, enabling the evaluation of a drug's ability to inhibit tumor growth under physiological conditions.
Caption: Workflow for a cell line-derived xenograft (CDX) mouse model study.
Protocol 4: Antitumor Efficacy in a CDX Mouse Model
Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all relevant guidelines.
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ A549 cells (resuspended in a mixture of PBS and Matrigel) into the flank of female athymic nude mice (5-6 weeks old).[19]
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize mice into treatment groups (n=8-10 mice per group), e.g.:
-
Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water)
-
Group 2: PZ-ETOH (e.g., 25 mg/kg)
-
Group 3: PZ-ETOH (e.g., 50 mg/kg)
-
-
Drug Administration: Administer the compound or vehicle daily via a suitable route (e.g., oral gavage) for 21-28 days.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Table 2: Example Data Presentation for CDX Study
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) % |
|---|---|---|---|---|
| Vehicle Control | 0 | 1250 ± 150 | 1.2 ± 0.15 | - |
| PZ-ETOH | 25 | 750 ± 90 | 0.7 ± 0.09 | 45% |
| PZ-ETOH | 50 | 400 ± 65 | 0.4 ± 0.07 | 78% |
Conclusion
This application guide outlines a systematic and robust preclinical workflow to evaluate the potential of This compound (PZ-ETOH) as a novel anticancer agent. By following this path—from verifiable synthesis and broad in vitro screening to detailed mechanistic studies and in vivo validation—researchers can generate the comprehensive data package required to determine if this compound warrants further investigation and development. The pyrazole scaffold continues to be a source of promising oncology candidates, and a rigorous, hypothesis-driven evaluation is the key to unlocking its full potential.
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Fayed, E. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Al-Anazi, F. K., et al. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. Retrieved from [Link]
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Yilmaz, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Retrieved from [Link]
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Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. Retrieved from [Link]
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Sargent, E. E., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. Frontiers in Oncology. Retrieved from [Link]
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Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
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Sadowska, A., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules. Retrieved from [Link]
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Topic: A Framework for Preclinical Dosage and Administration of Novel Pyrazole Analogs, Featuring 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
An Application Note for Drug Development Professionals
Disclaimer: This document provides a generalized framework and set of protocols for the preclinical evaluation of novel chemical entities. The compound 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is used as a representative example of the pyrazole class. Specific experimental data for this compound, including established dosage, administration, and therapeutic efficacy, is not extensively available in the public domain. Researchers must conduct their own physicochemical characterization and dose-finding studies.
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Pyrazole and its derivatives are foundational components in a wide array of pharmacologically active agents, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[3][4][5][6] Prominent drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant feature this core structure, underscoring its therapeutic versatility.[1][2]
The successful translation of a novel pyrazole analog, such as this compound, from a promising laboratory discovery to a potential clinical candidate is critically dependent on rigorous and systematic preclinical evaluation in animal models.[7][8] This process begins with fundamental steps: establishing a viable formulation and determining a safe and effective dose range.
This guide serves as a comprehensive set of application notes and protocols designed for researchers, scientists, and drug development professionals. It outlines the critical workflow for advancing a novel pyrazole compound through the initial stages of in vivo testing, from formulation development to acute toxicity assessment and preliminary efficacy modeling.
Part 1: Physicochemical Characterization & Formulation Development
The journey of any new chemical entity (NCE) into in vivo studies begins with understanding its physical and chemical properties, primarily its solubility. A significant percentage of NCEs emerging from discovery pipelines are poorly water-soluble, which presents a major hurdle for achieving adequate bioavailability.[9][10] An improper formulation can lead to erroneous or highly variable results, confounding the interpretation of both safety and efficacy data.[11][12]
The causality behind selecting an appropriate vehicle is multifactorial: it must solubilize or suspend the compound effectively, be non-toxic at the required volume, be compatible with the chosen route of administration, and not interfere with the biological activity of the test compound.[13]
Protocol 1.1: Solubility Screening for a Novel Pyrazole Compound
Objective: To determine the approximate solubility of this compound in a panel of common, pharmaceutically acceptable vehicles to guide formulation strategy.
Methodology:
-
Preparation: Accurately weigh 5-10 mg of the test compound into separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to the first tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid dissolves completely, the compound is soluble at ≥50-100 mg/mL. If not, proceed to the next step.
-
Incremental Addition: Continue adding the vehicle in precise increments (e.g., 100 µL at a time), vortexing thoroughly after each addition, until the compound fully dissolves or the total volume reaches 1 mL.
-
Observation: Record the volume at which the compound dissolves. If it remains insoluble at 1 mL, its solubility in that vehicle is <5-10 mg/mL.
-
Repeat: Repeat steps 2-5 for each vehicle in the screening panel (see Table 1).
-
Rationale: This tiered approach allows for a rapid assessment, starting with simple aqueous solutions and progressing to co-solvent and lipid-based systems if necessary.[14] This systematic process is critical for identifying a lead vehicle for initial in vivo studies.
Table 1: Common Vehicles for Preclinical Animal Studies
| Vehicle | Composition | Primary Route(s) | Rationale & Considerations |
| Saline | 0.9% Sodium Chloride in Water | IV, IP, SC, PO | Isotonic. Ideal for water-soluble compounds. |
| PBS | Phosphate-Buffered Saline, pH 7.4 | IV, IP, SC, PO | Buffered isotonic solution. Preferred for pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose | IV, IP, SC | Isotonic. Can help stabilize some compounds. |
| Corn Oil / Sesame Oil | Natural Triglycerides | PO, SC, IM | Suitable for highly lipophilic, water-insoluble compounds.[12] |
| 0.5% CMC in Water | 0.5% (w/v) Carboxymethylcellulose | PO | Common suspending agent for oral administration of insoluble compounds. |
| 10% DMSO / 90% Saline | 10% Dimethyl Sulfoxide | IV, IP | Co-solvent for moderately soluble compounds. DMSO can have its own biological effects and may cause hemolysis at higher concentrations.[12] |
| 40% PEG 400 in Saline | 40% Polyethylene Glycol 400 | IV, IP, PO | Co-solvent system for poorly soluble compounds. Viscosity increases with concentration. |
| 20% HPβCD in Water | 20% (w/v) Hydroxypropyl-β-Cyclodextrin | IV, IP, PO | Solubilizing agent that forms inclusion complexes with hydrophobic molecules, enhancing aqueous solubility.[12] |
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per Oral (Gavage), IM: Intramuscular.
Part 2: Acute Toxicity and Dose-Range Finding
Before any efficacy studies can be conducted, it is imperative to establish the safety profile of the NCE. Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high dose.[15][16] The primary goals are to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or death over a defined period. This information is critical for selecting dose levels for subsequent efficacy and sub-chronic toxicity studies.[8]
The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for chemical safety testing to reduce the number of animals used while ensuring scientific validity.[17] The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that uses a minimal number of animals to place a substance into a toxicity category.[18]
Workflow for Dose-Range Finding Study
Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.
Protocol 2.1: Acute Oral Toxicity Study (OECD TG 423 Modified)
Objective: To determine the acute oral toxicity and estimate the MTD of this compound in mice.
Methodology:
-
Animal Selection: Use healthy, young adult female mice (e.g., Swiss albino, 8-12 weeks old). Females are often used as they are typically slightly more sensitive.[18] A total of 3 animals are used per step.
-
Housing & Acclimatization: House animals in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing. Provide standard pellet diet and water ad libitum.
-
Fasting: Fast animals overnight (food, not water) prior to dosing to promote absorption.
-
Dose Preparation: Based on the results of Protocol 1.1, prepare the test compound in the selected vehicle. For an unknown compound, a suspension in 0.5% CMC is a common starting point. Calculate the concentration needed to administer the desired dose in a volume that does not exceed 10 mL/kg (1 mL/100g body weight for aqueous solutions).[18]
-
Starting Dose & Administration:
-
Weigh each animal and calculate the individual volume to be administered.
-
Select a starting dose based on any available in vitro data or structural similarity to other compounds. If no information exists, a starting dose of 300 mg/kg is often chosen.
-
Administer the calculated volume to each of the 3 mice using oral gavage. A control group receiving only the vehicle is essential.
-
-
Post-Dosing Observation:
-
Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.[18]
-
Record all signs of toxicity, such as changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior (e.g., tremors, convulsions, lethargy, coma).[18]
-
Continue daily observations for a total of 14 days.
-
-
Data Collection: Record mortality, body weight (on Days 0, 7, and 14), and all clinical signs of toxicity in a structured table (see Table 2).
-
Stepwise Procedure:
-
If 2 or 3 animals die at the starting dose, the test is repeated at a lower dose (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, the test is repeated in 3 new animals at a higher dose (e.g., 2000 mg/kg).
-
This process continues until a clear outcome is determined, allowing for classification and estimation of the MTD.
-
-
Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to gross necropsy.
Table 2: Sample Data Collection Sheet for Acute Toxicity
| Animal ID | Group (Dose mg/kg) | Body Wt. Day 0 (g) | Body Wt. Day 7 (g) | Body Wt. Day 14 (g) | Clinical Signs (Hrs 1-4) | Clinical Signs (Days 1-14) | Outcome (Survived/Died) |
| 1 | Vehicle | ||||||
| 2 | Vehicle | ||||||
| 3 | Vehicle | ||||||
| 4 | 300 | ||||||
| 5 | 300 | ||||||
| 6 | 300 |
Part 3: Protocol for a Preliminary Efficacy Study
Given the extensive literature on the anti-inflammatory properties of pyrazole derivatives, a common and logical first step is to screen for efficacy in a relevant model.[1][6] The carrageenan-induced paw edema model in rats is a classical, highly reproducible, and well-validated assay for evaluating the activity of acute anti-inflammatory agents.
Hypothesized Mechanism: The mechanism of action could involve the inhibition of inflammatory mediators. Many anti-inflammatory pyrazoles, like Celecoxib, are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins during inflammation.
Workflow for Carrageenan-Induced Paw Edema Study
Caption: Experimental workflow for the rat paw edema anti-inflammatory model.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the potential acute anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Use male or female Wistar rats (150-200 g). Group animals (n=6 per group) into:
-
Group I: Vehicle Control (e.g., 0.5% CMC, PO)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Group III: Test Compound, Low Dose (e.g., 1/10th MTD, PO)
-
Group IV: Test Compound, High Dose (e.g., 1/5th MTD, PO)
-
-
Dosing Preparation: Prepare all formulations as described previously. Doses for the test compound should be selected based on the MTD determined in Protocol 2.1.
-
Experimental Procedure:
-
Fast rats overnight with free access to water.
-
Time = -60 minutes: Administer the respective treatments (Vehicle, Indomethacin, or Test Compound) via oral gavage.
-
Time = 0 minutes: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Immediately after baseline measurement, induce inflammation by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw.
-
Time = 1, 2, 3, and 4 hours post-carrageenan: Measure the paw volume again at each time point (Vₜ).
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistical Analysis: Analyze data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control.
Table 3: Sample Data Presentation for Paw Edema Study
| Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | - | - | |
| Positive Control | 10 | ||
| Test Compound | Low | ||
| Test Compound | High |
Part 4: Data Interpretation and Future Directions
Successful completion of these initial studies provides a foundational dataset for making a "Go/No-Go" decision on the NCE.
-
From the Toxicity Study: The MTD and the nature of any observed clinical signs provide the first glimpse into the compound's safety profile and will guide dose selection for all future non-clinical studies.[16][19]
Based on positive initial findings, the logical next steps in the preclinical development cascade include:
-
Pharmacokinetic (PK) Studies: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[16]
-
Sub-chronic Toxicity Studies: Evaluating the effects of repeated dosing over a longer period (e.g., 28 days), as recommended by FDA and OECD guidelines.[19][20]
-
Mechanism of Action (MoA) Studies: Investigating the specific molecular targets, such as COX-1/COX-2 enzyme inhibition assays.
-
Evaluation in Other Efficacy Models: Testing the compound in chronic inflammation models (e.g., adjuvant-induced arthritis) to broaden the understanding of its therapeutic potential.
This structured, data-driven approach ensures that animal usage is optimized, resources are used efficiently, and the most promising candidates are advanced toward Investigational New Drug (IND) enabling studies.[7][15]
References
-
Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. [Link]
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Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 83. [Link]
-
Yet, L. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 519-543. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. [Link]
-
Slideshare. (n.d.). OECD Guidelines. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
-
Devalapally, H., et al. (2007). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. Cancer Chemotherapy and Pharmacology, 60(3), 435-444. [Link]
-
Atrakchi, A. (2007). FDA Requirements for Preclinical Studies. In: Principles of Clinical Pharmacology. Elsevier. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
-
Zhang, J., et al. (2015). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2958. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. [Link]
-
OECD. (2018). Test No. 452: Chronic Toxicity Studies. OECD iLibrary. [Link]
-
OECD. (2018). Test No. 452: Chronic Toxicity Studies. OECD Publishing. [Link]
-
Creton, S., et al. (2022). Animal Welfare Considerations When Conducting OECD Test Guideline Inhalation and Toxicokinetic Studies for Nanomaterials. Nanomaterials, 12(15), 2661. [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. National Toxicology Program (NTP). [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
-
Jia, H., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(4), 5560-5573. [Link]
-
Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 1-84. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-14. [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth troubleshooting strategies to help you improve your reaction yield and product purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic work.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is typically achieved via a two-step process:
-
Friedel-Crafts Acylation: Electrophilic acylation of 3,5-dimethylpyrazole at the C4 position to form the ketone intermediate, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
-
Reduction: Subsequent reduction of the ketone to the desired secondary alcohol.
While seemingly straightforward, this synthesis pathway is prone to several issues that can significantly impact the overall yield and purity. The primary challenges include poor regioselectivity during acylation, formation of stable byproducts, incomplete reduction, and difficulties in product isolation. This guide will systematically address these critical areas.
Overall Synthesis Workflow
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL byproduct identification and removal
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with byproduct formation during their work with this important heterocyclic alcohol. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Troubleshooting Guide: Byproduct Identification & Remediation
This section addresses specific issues you might observe during your experiment, presented in a practical question-and-answer format.
Issue 1: My TLC plate shows multiple spots after the reaction is complete. How do I know what they are?
Answer:
Multiple spots on a Thin-Layer Chromatography (TLC) plate are the most common indicator of an incomplete reaction or the formation of side products. The primary synthesis route to this compound is the reduction of 4-acetyl-3,5-dimethyl-1H-pyrazole. Your impurities are therefore most likely unreacted starting material or other reaction-related species.
Possible Causes & Identification Strategy:
-
Unreacted Starting Material (Most Common): The starting ketone, 4-acetyl-3,5-dimethyl-1H-pyrazole, is less polar than the desired alcohol product. Therefore, it will have a higher Rf value on a normal-phase silica TLC plate.
-
Over-reduction Product: Under overly harsh reduction conditions, the alcohol could be further reduced to the corresponding alkane, 4-ethyl-3,5-dimethyl-1H-pyrazole. This byproduct is significantly less polar than both the starting ketone and the product alcohol, resulting in a much higher Rf value.
-
Hydrazine-Related Impurities: If the synthesis of your pyrazole starting material was not perfectly clean, colored impurities from side reactions of the hydrazine precursor may be present.[1] These are often yellow or red and can streak on the TLC plate.
A logical workflow is essential for systematically identifying these unknown spots.
Caption: Byproduct Identification Workflow.
Issue 2: My ¹H NMR spectrum is complex and shows more than just my product peaks. How can I assign the signals?
Answer:
A complex proton NMR spectrum is a powerful diagnostic tool. By understanding the expected chemical shifts and multiplicities for the product and potential byproducts, you can quickly identify the components of your mixture.
Key Diagnostic Signals:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Rationale |
| Product: this compound | ~1.5 (d, 3H), ~2.25 (s, 6H), ~4.9 (q, 1H), ~9.5 (br s, 1H, NH) | The CH₃ group next to the new alcohol is a doublet, coupled to the CH proton, which is a quartet. The two pyrazole methyls are singlets. |
| Byproduct: 4-acetyl-3,5-dimethyl-1H-pyrazole (Starting Material) | ~2.3 (s, 6H), ~2.5 (s, 3H), ~10.0 (br s, 1H, NH) | The key differentiator is the acetyl CH₃, a sharp singlet around 2.5 ppm, instead of the doublet/quartet pattern of the alcohol. |
| Byproduct: 4-ethyl-3,5-dimethyl-1H-pyrazole (Over-reduction) | ~1.2 (t, 3H), ~2.2 (s, 6H), ~2.6 (q, 2H), ~9.0 (br s, 1H, NH) | Shows a classic ethyl group pattern: a triplet and a quartet. |
Mass Spectrometry (MS) Confirmation:
Volatile pyrazoles are readily analyzed by GC-MS.[1] The expected molecular ions (M+) will confirm your assignments.
| Compound | Expected [M+H]⁺ (m/z) |
| Product (Alcohol) | 155.12 |
| Starting Material (Ketone) | 153.10 |
| Over-reduction (Alkane) | 139.12 |
Issue 3: How can I remove the unreacted starting material and other byproducts from my desired alcohol?
Answer:
The choice of purification method depends on the physical properties of your product and the nature of the impurities. Given the polarity difference between the product alcohol and the likely byproducts, column chromatography is the most robust method.
This is the most effective technique for separating the polar alcohol from the less polar ketone and non-polar alkane byproducts.
Caption: Purification Strategy Flowchart.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system where the product has an Rf of ~0.3. A good starting point is 30-40% Ethyl Acetate in Hexanes.
-
Column Packing: Prepare a silica gel column, packing it with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a "dry load". This prevents band broadening. Gently add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting with the low-polarity mobile phase. Any non-polar over-reduction byproduct will elute first.
-
Gradually increase the solvent polarity. The unreacted starting ketone will elute next.
-
Increase polarity further (e.g., to your target 30-40% EtOAc/Hexane) to elute your desired alcohol product.
-
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
If your product is a solid and the impurity level is relatively low (<10%), recrystallization can be a highly effective and scalable purification technique.[3]
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room or cold temperatures.[3] Good candidates for this molecule include:
-
Ethyl acetate / Hexanes
-
Ethanol / Water
-
Isopropanol
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
If colored impurities are present, you can add a small amount of activated charcoal, continue heating for a few minutes, and then perform a hot filtration to remove the charcoal.[1]
-
Slowly add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
This method is excellent for removing non-basic impurities, particularly colored ones. Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[1][3][4]
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). The protonated pyrazole product will move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. Collect the aqueous layer containing your product salt.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is neutral or slightly basic (pH 7-8).
-
The deprotonated pyrazole product will precipitate or can be extracted back into a fresh portion of organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned bright yellow/red. Is this normal and how do I get rid of the color? A1: The development of color is common in reactions involving hydrazine derivatives, often due to decomposition or side reactions.[1] The best way to remove these colored impurities is through purification by activated charcoal treatment during recrystallization or by using an acid-base extraction as described above.[1] The colored impurities are typically non-basic and will remain in the organic phase during the acid wash.
Q2: The reduction of the ketone seems to be very slow or incomplete. What can I do? A2: If you are using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol, ensure the reaction has sufficient time. Monitor by TLC every 30 minutes. If the reaction stalls, you can try:
-
Increasing Stoichiometry: Add another portion (0.25-0.5 equivalents) of the reducing agent.
-
Optimizing Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature to control exotherms, gentle warming may be required for less reactive ketones. However, be cautious not to promote side reactions.
-
Ensure Correct Stoichiometry: Double-check your initial calculations to ensure at least one full equivalent of the hydride is being used.
Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)? A3: While LAH is a powerful reducing agent, it is generally not recommended for this specific transformation. LAH is highly reactive and can potentially reduce other functional groups or lead to over-reduction. More importantly, LAH reacts violently with protic sources, including the N-H proton on the pyrazole ring. This would unnecessarily consume the reagent and complicate the reaction. NaBH₄ is sufficiently reactive for reducing an unhindered ketone and is much safer and easier to handle.
Q4: Is it possible to purify this compound by distillation? A4: Distillation is generally not a suitable method for this compound. Pyrazole-containing molecules, especially those with free N-H groups, often have high boiling points and may decompose at the temperatures required for distillation, even under reduced pressure. The recommended purification methods are chromatography and recrystallization.[3]
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Google Patents. (2010).
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
-
Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
Ok, S., Şen, E., & Kasımoğulları, R. (2014). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Homework.Study.com. How do typical impurities arise in the Grignard reaction?[Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
Sources
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL poor solubility issues and solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. While specific solubility data for this molecule is not extensively published, its pyrazole core suggests it may exhibit poor aqueous solubility, a common characteristic for many pyrazole derivatives.[1][2] This guide provides a structured, cause-and-effect approach to systematically diagnose and solve these issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem
This section addresses the fundamental questions regarding the solubility of pyrazole-based compounds.
Q1: Why is my this compound compound likely exhibiting poor aqueous solubility?
A1: The solubility of a compound is governed by its molecular structure and the solid-state forces in its crystal form. For pyrazole derivatives, several factors contribute to poor water solubility:
-
Lipophilic Nature: The pyrazole ring, along with the dimethyl and ethyl groups, creates a predominantly non-polar (lipophilic) structure, which is less favorable for interaction with polar water molecules.[1][3]
-
Crystal Lattice Energy: Molecules in a solid crystal are held together by strong intermolecular forces. For the compound to dissolve, the energy from solvent interaction must overcome this crystal lattice energy. Rigid, planar structures, common in heterocyclic compounds, can pack efficiently, leading to high lattice energy and consequently, low solubility.[2]
-
Hydrogen Bonding: While the pyrazole and hydroxyl groups can participate in hydrogen bonding, strong self-association between molecules in the crystal state can compete with and hinder interactions with water.[4]
Q2: What are the common signs of poor solubility in my experiments?
A2: Solubility issues can manifest in several ways during experimental work:
-
Visible Precipitation: The most obvious sign is the formation of a solid precipitate after adding the compound to an aqueous buffer or cell culture medium.
-
Cloudy or Hazy Solutions: Even without visible particles, a solution may appear cloudy or opalescent, indicating the presence of undissolved, finely dispersed compound.
-
Low or Inconsistent Bioactivity: Poor solubility leads to a lower effective concentration of the compound in solution, resulting in lower-than-expected or highly variable results in biological assays.
-
Crystallization on Storage: A compound may initially dissolve, particularly in the presence of a co-solvent like DMSO, but then precipitate out over time upon storage or dilution into an aqueous medium.
Q3: I'm dissolving my compound in DMSO first, but it crashes out when I add it to my aqueous buffer. Why does this happen and how can I prevent it?
A3: This is a classic solubility problem. DMSO is a very strong organic solvent that can dissolve many poorly soluble compounds. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically. The water content becomes high, and the compound, no longer soluble in the predominantly aqueous environment, precipitates out. To mitigate this, you should:
-
Use the highest permissible concentration in your DMSO stock to minimize the volume added to the aqueous phase.
-
Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for most cell-based assays) to avoid solvent-induced artifacts.
-
When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that favor precipitation.
-
If precipitation still occurs, it is a clear sign that the compound's intrinsic aqueous solubility is too low for the desired concentration, and more advanced formulation strategies are required.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubility Enhancement
If you have confirmed that poor solubility is impacting your experiments, follow this tiered troubleshooting workflow. Start with the simplest methods and progress to more complex formulation strategies as needed.
Tier 1: Initial Screening & Simple Adjustments
These methods involve modifying the solvent system and are often the quickest to implement.
The use of water-miscible organic solvents, or co-solvents, is a common and effective technique to enhance the solubility of non-polar compounds.[5]
-
Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) reduce the polarity of the aqueous solvent system, making it more favorable for solvating lipophilic molecules.[6] This reduces the interfacial tension between the compound and the solvent.
-
Experimental Protocol: Co-solvent Screening
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of binary co-solvent systems (e.g., 50:50, 80:20 ratios of water to co-solvent). Common co-solvents to test include Ethanol, PG, and PEG 400.
-
Add a small aliquot of the DMSO stock to each co-solvent system to achieve your target final concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 2 hours, 24 hours).
-
Self-Validation: The system that maintains the highest concentration of the compound in a clear solution without precipitation is the most suitable starting point. Be mindful of the co-solvent's compatibility with your downstream application (e.g., cell toxicity).
-
If the compound has ionizable functional groups (acidic or basic), its solubility can be highly dependent on the pH of the solution.[7]
-
Causality: Converting a neutral molecule into its ionized (salt) form dramatically increases its interaction with polar water molecules, thereby enhancing solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, raising the pH will cause deprotonation and increase solubility.
-
Experimental Protocol: pH-Dependent Solubility
-
Determine the pKa of your compound (computationally or experimentally). The pyrazole ring itself is weakly basic.
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.5, 7.4, 8.0).
-
Add the solid compound (or a concentrated stock) to each buffer to a concentration exceeding its expected solubility.
-
Equilibrate the samples (e.g., shake at a controlled temperature for 24-48 hours).
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Self-Validation: A plot of solubility versus pH will clearly show the pH at which the compound is most soluble.
-
Tier 2: Advanced Formulation Strategies
When simple solvent adjustments are insufficient, more advanced formulation techniques that modify the solid state of the compound are necessary.
This technique involves dispersing the drug in a hydrophilic polymer matrix.[8][9]
-
Causality: Solid dispersions improve solubility primarily by converting the drug from a stable, low-energy crystalline form to a high-energy, more soluble amorphous state.[10] Additionally, the hydrophilic carrier improves the wettability of the compound and prevents aggregation upon contact with an aqueous medium.[8][9]
-
Experimental Protocol: Preparation by Solvent Evaporation
-
Selection: Choose a hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), copovidone, or polyethylene glycols (PEGs).[11][12]
-
Dissolution: Dissolve both the this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a common volatile solvent like methanol or acetone.[11]
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be dissolved in an aqueous buffer.
-
Self-Validation: Test the dissolution rate of the solid dispersion compared to the unformulated crystalline compound. A significantly faster and higher concentration of the dissolved drug validates the success of the formulation.
-
This strategy involves reducing the particle size of the drug to the nanometer scale (typically 100-600 nm).[13][14]
-
Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing particle size, the surface-area-to-volume ratio is dramatically increased, leading to a much faster dissolution rate.[5][15] For very small particles (<1 µm), saturation solubility can also increase.[16]
-
Workflow: Nanosuspension Preparation
-
Methodology: Nanosuspensions are typically prepared using "top-down" methods like wet media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[17]
-
Stabilization: Surfactants or polymers are required to stabilize the nanoparticles and prevent them from agglomerating due to their high surface energy.[17]
-
Process: In a typical lab-scale precipitation method, the drug is dissolved in a solvent, which is then rapidly injected into an anti-solvent containing a stabilizer under high shear (e.g., using a high-speed homogenizer).[17]
-
Self-Validation: Particle size analysis (e.g., using Dynamic Light Scattering) confirms the formation of nanoparticles. Enhanced dissolution rate compared to the micronized or unformulated drug confirms the formulation's effectiveness.[18]
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules.[19]
-
Causality: Cyclodextrins have a unique structure with a hydrophobic inner cavity and a hydrophilic outer surface.[20] The lipophilic pyrazole portion of your compound can be encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, forming a soluble inclusion complex.[19][21]
-
Experimental Protocol: Kneading Method
-
Selection: Choose a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[22]
-
Mixing: Mix the compound and HP-β-CD (e.g., in a 1:2 molar ratio) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a thick, consistent paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting product in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Self-Validation: The aqueous solubility of the prepared complex should be significantly higher than that of the physical mixture of the drug and cyclodextrin, as well as the drug alone.
-
Part 3: Summary of Solubility Enhancement Techniques
The following table provides a comparative overview of the primary strategies discussed.
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[5][6] | Simple, rapid, and easy to prepare.[5] | Potential for drug precipitation upon dilution; solvent may have biological effects (e.g., toxicity). | Initial screening, in vitro assays where dilution is minimal. |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form.[7] | Highly effective for ionizable drugs; simple to implement. | Only applicable to drugs with acidic/basic groups; can cause stability issues; may not be suitable for in vivo use if pH is not physiological. | Ionizable compounds for both in vitro and in vivo applications, provided pH is compatible. |
| Solid Dispersions | Converts drug to amorphous state; improves wettability.[8][10] | Significant increase in dissolution rate and apparent solubility.[9] | Can be physically unstable (recrystallization over time); requires careful selection of polymer. | Oral drug delivery development; preparing high-concentration aqueous stock for in vitro use. |
| Nanosuspensions | Increases surface area, leading to a faster dissolution rate.[13][14] | Applicable to most poorly soluble drugs; high drug loading is possible.[16] | Requires specialized equipment (homogenizer, mill); physical stability (particle growth) can be a concern.[17] | Oral, parenteral, and other routes of administration; compounds that are difficult to solubilize by other means. |
| Cyclodextrin Complexation | Encapsulates the drug in a soluble host-guest complex.[19][20] | Increases solubility and stability; widely used and regulatory-accepted carriers.[19] | Limited by the stoichiometry of the complex and the size of the drug molecule; can be expensive. | Enhancing solubility for a wide range of applications, including oral and parenteral formulations. |
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Parmar, K., & Patel, J. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- ResearchGate. (2025).
- Garg, A., et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MDPI. (n.d.).
- ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Chavda, V. P., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
- IT Medical Team. (n.d.). Nanosuspension Technology for Solubilizing Poorly Soluble Drug.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Semantic Scholar. (2019).
- International Journal of Research in Pharmaceutical and Nano Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- PubMed. (n.d.). Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- SciSpace. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Solubility of Things. (n.d.). Pyrazole.
- Impactfactor. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- Impactfactor. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
- SciSpace. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.).
- Exploring Chemical Properties and Applications of 1H-Pyrazole Deriv
- Thieme. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs).
- PMC - NIH. (n.d.).
- ResearchGate. (2025).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpbr.in [ijpbr.in]
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- 22. impactfactor.org [impactfactor.org]
Technical Support Center: Stability and Degradation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Prepared by: Gemini, Senior Application Scientist
Introduction: Welcome to the technical support guide for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This document is designed for researchers, scientists, and drug development professionals who may encounter stability and degradation challenges while working with this compound. This compound possesses a robust pyrazole core, known for its presence in many biologically active molecules, combined with a secondary alcohol functional group. This combination of a stable aromatic heterocycle and a reactive side chain presents unique stability considerations.
While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes established principles of pyrazole chemistry and the known reactivity of secondary alcohols under various stress conditions. The troubleshooting steps and protocols provided are based on industry-standard forced degradation methodologies, such as those outlined by the International Council for Harmonisation (ICH).[1][2] Our goal is to provide a predictive and practical framework to help you anticipate, identify, and resolve potential stability issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses fundamental questions about the intrinsic stability of this compound.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is primarily governed by two key structural components:
-
The 3,5-Dimethyl-1H-pyrazole Ring: Pyrazole rings are five-membered aromatic heterocycles that are generally resistant to oxidation and reduction.[3] However, the ring's nitrogen atoms can be protonated in strong acid, and the C4 position, where the ethanol substituent is located, can be susceptible to electrophilic attack under certain conditions.[4]
-
The Secondary Alcohol Side Chain (-CH(OH)CH₃): This is the most reactive part of the molecule and the most likely site of initial degradation. Secondary alcohols are susceptible to:
-
Oxidation: Conversion to the corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-one.
-
Dehydration: Elimination of a water molecule under acidic or high-temperature conditions to form an alkene.
-
Q2: What are the most probable degradation pathways I should anticipate?
A2: Based on the compound's structure, the two most likely degradation pathways under common laboratory and storage conditions are:
-
Oxidative Degradation: Exposure to atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents can readily convert the secondary alcohol to a ketone. This is often the primary degradation product observed.
-
Acid-Catalyzed Dehydration: In the presence of strong acids (e.g., during acidic workups or in acidic formulations), the alcohol can be protonated, leading to the loss of water and the formation of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethene.
More extreme conditions, such as high heat or strong UV light exposure, could potentially lead to more complex degradation involving the pyrazole ring, but side-chain reactions are expected to dominate.
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: To minimize degradation, the compound should be stored with the following precautions:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. This is particularly important for solutions.
-
Light: Protect from light by storing in amber vials or in the dark to prevent potential photodegradation.
-
pH: Store in a neutral, aprotic solvent if in solution. Avoid acidic or basic conditions. For solid-state storage, ensure the material is dry and free from acidic or basic residues.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Solutions & Validation Steps |
| An unexpected new peak with a mass of (M-2) appears in my LC-MS analysis of a recently prepared solution. | Oxidation of the secondary alcohol to the corresponding ketone. This is a common and rapid degradation pathway, often accelerated by air, light, or peroxide contaminants in solvents like THF or diethyl ether. | 1. Confirmation: Verify the mass of the new peak corresponds to the ketone degradant. The UV spectrum may also shift.2. Prevention: - Use freshly prepared solutions for all experiments. - Degas solvents by sparging with nitrogen or argon before use. - Use high-purity, peroxide-free solvents. - If compatible with your downstream application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).3. Storage: Store stock solutions under an inert gas headspace and protect them from light. |
| During an acid-catalyzed reaction or acidic workup, I observe significant loss of my starting material and the formation of a less polar byproduct on TLC/LC. | Acid-catalyzed dehydration of the alcohol side chain to form an alkene. This reaction is driven by heat and the presence of a strong acid, which protonates the hydroxyl group, turning it into a good leaving group (water). | 1. Confirmation: The byproduct should have a mass of (M-18) in mass spectrometry.2. Mitigation: - Avoid using strong, non-volatile acids like sulfuric acid. Opt for milder or volatile acids like formic acid or acetic acid if possible. - Perform the reaction or workup at lower temperatures (e.g., 0 °C or below). - Minimize the duration of exposure to acidic conditions. - Consider using a non-aqueous workup or a quick neutralization step. |
| The solid compound has developed a slight yellow or brown tint over time, and solutions appear cloudy or show multiple spots on TLC. | Complex Degradation/Polymerization. This could be due to a combination of factors, including chronic exposure to light (photodegradation), heat, or oxygen. The initial degradation products (ketone, alkene) can sometimes be more reactive and lead to further reactions. | 1. Purity Check: Re-analyze the material using HPLC with a photodiode array (PDA) detector and mass spectrometry to identify the impurities.2. Re-purification: If the purity has dropped significantly, re-purify the compound using flash chromatography or recrystallization.3. Strict Storage: Enforce the recommended storage conditions rigorously: dark, cold, and under an inert atmosphere.[5] |
Workflow for Investigating Sample Degradation
The following diagram outlines a logical workflow for troubleshooting unexpected degradation of your compound.
Caption: Troubleshooting workflow for identifying degradation causes.
Part 3: Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is essential for systematically identifying potential degradation products and pathways.[1][6] These studies are critical for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active substance to ensure that minor degradants are detected.[5]
Prerequisites:
-
A calibrated HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS).
-
A validated analytical method (if available) or a preliminary method capable of separating the parent compound from its potential impurities.
-
Control samples (unstressed compound in the same solvent, kept in the dark at 2-8 °C).
Protocol 3.1: Acid and Base Hydrolysis
Causality: This test evaluates the compound's susceptibility to hydrolysis and pH-driven degradation. The secondary alcohol is a likely target for acid-catalyzed dehydration.
-
Preparation: Prepare two solutions of the compound at ~1 mg/mL in a suitable co-solvent (e.g., acetonitrile or methanol).
-
Acid Stress: To one solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Base Stress: To the second solution, add an equal volume of 0.1 M Sodium Hydroxide (NaOH).[1]
-
Incubation: Incubate both solutions at 60 °C.[5]
-
Analysis: Withdraw aliquots at set time points (e.g., 2, 6, 12, 24 hours). Immediately neutralize the aliquot (base for the acid sample, acid for the base sample) to halt the reaction. Analyze by LC-MS against the control.
-
Troubleshooting: If no degradation is observed, repeat with a higher acid/base concentration (e.g., 1 M) or a higher temperature. If degradation is too rapid, reduce the temperature or time.
Protocol 3.2: Oxidative Degradation
Causality: This test assesses the compound's vulnerability to oxidation, which is highly relevant for the secondary alcohol group.
-
Preparation: Prepare a solution of the compound at ~1 mg/mL.
-
Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Analysis: Analyze aliquots at set time points (e.g., 2, 6, 12, 24 hours) by LC-MS.
-
Troubleshooting: Hydrogen peroxide can sometimes interfere with chromatographic analysis. Ensure proper quenching or dilution before injection. If degradation is slow, gentle heating (e.g., 40 °C) can be applied.
Protocol 3.3: Thermal Degradation
Causality: This test evaluates the intrinsic stability of the compound at elevated temperatures in both solid and solution states.
-
Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) and reflux it at 60-80 °C.
-
Analysis: For the solid sample, dissolve it in a suitable solvent after the stress period. Analyze all samples by LC-MS.
Protocol 3.4: Photodegradation
Causality: This test is crucial for compounds with aromatic rings and assesses stability under light exposure, as mandated by ICH guideline Q1B.[2]
-
Preparation: Prepare both a solid sample and a solution (~1 mg/mL) in quartz cuvettes or other UV-transparent containers.
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both cool white fluorescent and near-UV light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the exposed samples and the dark controls by LC-MS.
Part 4: Predicted Degradation Profile and Pathways
The following table summarizes the expected outcomes from the forced degradation studies.
| Stress Condition | Expected Degradation Level | Most Likely Primary Degradant(s) | Mass Change |
| 0.1 M HCl, 60 °C | Moderate to High | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethene (Dehydration product) | -18 Da |
| 0.1 M NaOH, 60 °C | Low to None | Parent compound likely stable. Pyrazole rings are generally stable to base. | N/A |
| 3% H₂O₂, RT | High | 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-one (Oxidation product) | -2 Da |
| Heat (80 °C) | Low to Moderate | Dehydration and/or oxidation products may form slowly. | -18 Da or -2 Da |
| Light (ICH Q1B) | Low to Moderate | Potential for complex degradation; oxidation is a possible pathway. | Variable |
Predicted Primary Degradation Pathways Diagram
Caption: Predicted primary degradation pathways for the target compound.
References
-
Roy, J. & Shha, A. (2020). Stability Indicating Forced Degradation Studies. Rajputana Journal of Pharmaceutical Sciences. [Link]
-
Ashok, G. et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Pawar, S. et al. (2020). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Bhatt, V. et al. Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
El Kodadi, M. et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]
-
Roge, A.B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Kaur, H. & Singh, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Rangraz, Z. et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. [Link]
-
Wang, T. et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Sridhar, B. et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Reddy, P. et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
El Kodadi, M. et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. [Link]
-
El-serwy, W.S. et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
-
Siddiqui, H.L. et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]
-
Dash, S. et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]
-
Aydin, M. & Aydin, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. [Link]
-
Jonušis, M. et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
Sources
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL inconsistent assay results
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent assay results with 1-(3,5-dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. Our approach is rooted in fundamental chemical principles and established analytical practices to ensure the integrity and reproducibility of your results.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring, a functional group of significant interest in medicinal chemistry due to its wide range of biological activities.[1] The pyrazole nucleus is found in numerous FDA-approved drugs.[1] The stability and reactivity of this compound are largely dictated by the aromatic pyrazole ring and the secondary alcohol moiety. Understanding these characteristics is paramount to developing robust and reliable analytical methods.
The pyrazole ring is aromatic and generally stable, but it possesses both weakly acidic (N-H proton) and weakly basic (N2 lone pair) properties, which can influence its behavior in different pH environments.[2] The secondary alcohol is susceptible to oxidation, which can be a potential degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that might affect its analysis?
A1: Several key properties can impact the analysis of this compound:
-
pH Sensitivity: The pyrazole ring contains two nitrogen atoms, making it amphoteric. The N-H proton is weakly acidic, while the lone pair on the other nitrogen is basic.[2] This can lead to changes in solubility and chromatographic behavior with variations in mobile phase pH.
-
Potential for Oxidation: The secondary alcohol functional group can be oxidized to the corresponding ketone, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. This can occur due to exposure to atmospheric oxygen, certain metal ions, or oxidizing agents in the sample matrix or mobile phase.
-
Tautomerism: Pyrazole rings can exhibit tautomerism, which might complicate NMR spectral interpretation. However, for N1-unsubstituted pyrazoles, this is a well-understood phenomenon.[2]
Q2: I'm observing a new, unexpected peak in my HPLC chromatogram during a stability study. What could it be?
A2: An unexpected peak could be a degradation product or an impurity from the synthesis. Common degradation pathways for a molecule like this compound include:
-
Oxidation: The most likely degradation product is the ketone formed by the oxidation of the secondary alcohol. This would be 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
-
Ring Cleavage: Under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents, the pyrazole ring itself could potentially cleave, though this is less common under typical analytical conditions.[3]
To identify the new peak, consider the following:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. An [M-2H]+ ion would strongly suggest oxidation to the ketone.
-
Forced Degradation Studies: Intentionally degrade a sample of your compound under various stress conditions (acid, base, oxidation, heat, light) to see if you can generate the same unknown peak. This can help to identify its origin.[4]
Q3: My assay results show high variability between replicates. What are the common causes?
A3: High variability can stem from several sources:
-
Sample Preparation: Inconsistent sample dilution, incomplete dissolution, or sample degradation during preparation can all contribute to variability.
-
Pipetting Errors: Ensure pipettes are properly calibrated and that pipetting technique is consistent, especially for small volumes.
-
Instrumental Issues: A faulty injector, pump, or detector in your HPLC system can lead to inconsistent results. Regular system suitability checks are crucial.
-
Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, formulation excipients), other components may interfere with the ionization or detection of your analyte.
Troubleshooting Guide for Inconsistent Assay Results
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound, with a focus on HPLC-based assays.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Plausible Explanation for this compound | Recommended Solution |
| Secondary Interactions with Column | The basic nitrogen of the pyrazole ring can interact with residual acidic silanol groups on the silica-based column, leading to peak tailing. | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to 3-4 with formic or trifluoroacetic acid) will protonate the silanols, reducing interaction.[5] 2. Use an End-Capped Column: Employ a column with high-purity silica and thorough end-capping to minimize available silanol groups. 3. Increase Buffer Strength: A higher concentration of the mobile phase buffer can help to mask silanol interactions. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion (often fronting). | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample before injection. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
Issue 2: Shifting Retention Times
| Potential Cause | Plausible Explanation for this compound | Recommended Solution |
| Inconsistent Mobile Phase Composition | Small variations in the mobile phase preparation can lead to significant shifts in retention time, especially if the compound's ionization state is sensitive to pH. | 1. Prepare Mobile Phase Fresh Daily: Ensure accurate and consistent preparation of the mobile phase. 2. Use a Buffered Mobile Phase: This will help to maintain a constant pH and minimize retention time drift. |
| Fluctuating Column Temperature | Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant and controlled temperature. |
| Column Equilibration | Insufficient equilibration time between runs can cause retention time shifts. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
Issue 3: Inaccurate Quantification (Low or High Recovery)
| Potential Cause | Plausible Explanation for this compound | Recommended Solution |
| Sample Degradation | The compound may be degrading in the sample solvent or during the analytical run. The secondary alcohol is susceptible to oxidation. | 1. Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation. 2. Investigate Sample Stability: Perform a stability study of the analyte in the chosen solvent at different temperatures and time points. 3. Consider an Antioxidant: If oxidation is suspected, adding a small amount of an antioxidant to the sample may be beneficial, though this should be validated. |
| Poor Solubility | Incomplete dissolution of the sample will lead to lower than expected results. | 1. Optimize Sample Solvent: Test different solvents to ensure complete dissolution. Sonication may aid this process. 2. Filter Samples: Always filter samples through a suitable syringe filter before injection to remove any undissolved particulates. |
| Inaccurate Standard Preparation | Errors in weighing the reference standard or in serial dilutions will lead to inaccurate quantification. | 1. Use a Calibrated Balance: Ensure the analytical balance is properly calibrated. 2. Account for Purity and Water Content: Use the purity and water content values from the certificate of analysis of the reference standard to correct the weighed amount. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[4][6]
Objective: To identify potential degradation products and pathways.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution and a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution and a solid sample to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable HPLC-UV/MS method to identify and quantify any degradation products.
Caption: Hierarchy of HPLC method validation parameters.
Concluding Remarks
Inconsistent assay results for this compound can often be traced back to a limited understanding of the compound's chemical properties and a lack of a robust, validated analytical method. By systematically investigating potential sources of error, from sample preparation to instrumental parameters, and by performing comprehensive studies such as forced degradation, researchers can develop a deeper understanding of their analytical system. This guide provides a framework for troubleshooting and a roadmap for developing reliable methods, ultimately leading to more consistent and trustworthy scientific data.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020. Available from: [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. 2014. Available from: [Link]
-
MDPI. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. 2004. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. 2023. Available from: [Link]
-
AAPS Newsmagazine. Excipient Reactivity and Drug Stability in Formulations. 2013. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. 2023. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]
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Community Practitioner. A review of pyrazole compounds' production, use, and pharmacological activity. 2024. Available from: [Link]
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ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. 2023. Available from: [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]
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European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. 2023. Available from: [Link]
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ResearchGate. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. 2020. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]
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Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. 2022. Available from: [Link]
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Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. 2019. Available from: [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 2024. Available from: [Link]
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MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). 2023. Available from: [Link]
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National Center for Biotechnology Information. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. 2022. Available from: [Link]
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Royal Society of Chemistry. Supporting Information. 2017. Available from: [Link]
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National Center for Biotechnology Information. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. 2022. Available from: [Link]
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PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. N.D. Available from: [Link]
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International Journal of Pharmaceutical Sciences. The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. 2023. Available from: [Link]
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National Center for Biotechnology Information. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. 2013. Available from: [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. 2018. Available from: [Link]
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Journal of Pharmaceutical Sciences. Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. 2022. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. 2014. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2021. Available from: [Link]
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AAPS Newsmagazine. Excipient Reactivity and Drug Stability in Formulations. 2013. Available from: [Link]
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Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. N.D. Available from: [Link]
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Baran Laboratory, The Scripps Research Institute. Heterocyclic Chemistry. N.D. Available from: [Link]
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1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL optimizing reaction conditions (temperature, solvent)
Technical Support Center: Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively. The formation of this secondary alcohol, a valuable building block, typically involves the nucleophilic addition of a methyl group to the corresponding aldehyde, 4-formyl-3,5-dimethyl-1H-pyrazole. The most common and effective method for this transformation is the Grignard reaction.
This guide will focus on the critical parameters of the Grignard reaction pathway: temperature and solvent selection. We will explore common pitfalls and provide logical, field-tested solutions to overcome them.
Reaction Pathway Overview
The synthesis of this compound is most efficiently achieved via the Grignard reaction. This involves the reaction of 4-formyl-3,5-dimethyl-1H-pyrazole with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The reaction proceeds in two main stages: the initial nucleophilic addition to form a magnesium alkoxide intermediate, followed by an acidic workup to yield the final alcohol product.[1][2]
Caption: Grignard reaction pathway for the synthesis of the target alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction the preferred method for this synthesis?
The Grignard reaction is a robust and highly effective method for forming carbon-carbon bonds.[1] The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile (effectively a source of CH₃⁻) that readily attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This method is generally high-yielding and uses readily available starting materials.
Q2: Why are anhydrous (dry) conditions so critical for this reaction?
Grignard reagents are extremely strong bases. They will react with any compound that has an acidic proton, such as water, alcohols, or even the N-H proton on the pyrazole ring itself. This acid-base reaction is much faster than the desired nucleophilic addition to the aldehyde.[1][2] If water is present, it will quench the Grignard reagent, converting it to methane gas and rendering it inactive.[1] Therefore, all glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used to prevent this side reaction and ensure a high yield.[1][3]
Q3: Can the N-H proton on the pyrazole ring interfere with the reaction?
Yes, this is a critical consideration. The N-H proton of the pyrazole ring is acidic and will react with the Grignard reagent. This means at least one equivalent of the Grignard reagent will be consumed to deprotonate the pyrazole ring, forming a pyrazolyl magnesium salt. Therefore, you must use at least two equivalents of the Grignard reagent: one to deprotonate the ring and one for the nucleophilic addition to the aldehyde. Using an excess (e.g., 2.2-2.5 equivalents) is a common strategy to ensure the reaction goes to completion.
Q4: What are the best solvents for this reaction and why?
Ethereal solvents are essential. The most commonly used are diethyl ether and tetrahydrofuran (THF). These solvents are ideal because they are aprotic (they lack acidic protons) and they can solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[2][4] THF is generally a better solvent than diethyl ether for forming Grignard reagents due to its higher solvating power.[3]
Troubleshooting Guide: Optimizing Temperature and Solvent
This section addresses common problems encountered during the synthesis. The solutions are grounded in the principles of organometallic chemistry.
Problem 1: The Grignard reaction fails to initiate.
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Symptoms: No bubbling, heat evolution, or color change is observed after adding a small amount of the alkyl halide to the magnesium turnings.
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Possible Causes & Solutions:
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Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[5]
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Wet Glassware or Solvent: Trace amounts of water are quenching the reaction as it begins.
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Solution: Ensure all glassware is meticulously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon).[3] Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent (e.g., sodium/benzophenone for THF).[1]
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Impure Alkyl Halide: The starting alkyl halide may contain traces of water or alcohol.
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Solution: Purify the alkyl halide by distillation or by passing it through a plug of activated alumina before use.[7]
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Problem 2: The reaction yield is very low, or the reaction stalls.
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Symptoms: TLC analysis shows a significant amount of unreacted aldehyde even after prolonged reaction time or the addition of all the Grignard reagent.
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Possible Causes & Solutions:
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Insufficient Grignard Reagent: As discussed in the FAQ, the pyrazole N-H consumes one full equivalent. If less than two equivalents are used, the reaction will be incomplete.
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Suboptimal Temperature: The reaction may be too slow at very low temperatures.
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Solution: Grignard additions are typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure the reaction goes to completion.[6] Stirring at room temperature for 1-2 hours after the addition is complete is a standard procedure.[6] Gentle heating (refluxing in THF, ~66°C) can sometimes be used to push a sluggish reaction to completion, but this can also increase side reactions.
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Wurtz Coupling Side Reaction: The Grignard reagent can react with the unreacted alkyl halide, leading to a coupling side product (in this case, ethane). This side reaction consumes the Grignard reagent.
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Solution: Add the alkyl halide solution dropwise to the magnesium suspension during Grignard formation to maintain a low concentration of the halide.[7] Similarly, add the aldehyde solution slowly to the prepared Grignard reagent.
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Problem 3: Significant formation of impurities.
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Symptoms: TLC or NMR of the crude product shows multiple spots or peaks in addition to the desired product and starting material.
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Possible Causes & Solutions:
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Over-reduction or Enolization: Although less common with aldehydes, a bulky Grignard reagent can sometimes act as a base to deprotonate the alpha-carbon or as a reducing agent.
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Solution: This is primarily controlled by temperature. Maintain a low temperature (0°C) during the addition of the aldehyde to the Grignard reagent to favor the desired nucleophilic addition pathway.[1]
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Reaction with Solvent: At high temperatures, Grignard reagents can react with THF.
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Solution: Avoid prolonged heating at high reflux temperatures. Most reactions should proceed efficiently between 0°C and room temperature.
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Impure Starting Aldehyde: The 4-formyl-3,5-dimethyl-1H-pyrazole may contain impurities from its synthesis (e.g., via a Vilsmeier-Haack reaction).[8]
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Solution: Purify the starting aldehyde by recrystallization or column chromatography before use.
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Optimization of Reaction Conditions: Temperature & Solvent
The choice of solvent and the control of temperature are the most critical parameters for optimizing the yield and purity of this compound.
| Parameter | Condition | Rationale & Expected Outcome | Potential Issues |
| Solvent | Diethyl Ether (Et₂O) | Pros: Lower boiling point (35°C) makes for easier removal. Less likely to cause side reactions from overheating. | Cons: Grignard reagents are less soluble. The reaction may be slower. |
| Tetrahydrofuran (THF) | Pros: Higher boiling point (66°C) allows for a wider temperature range. Better solvating properties stabilize the Grignard reagent, often leading to faster and more complete reactions.[3] | Cons: More difficult to remove. Can be cleaved by Grignard reagents under harsh conditions (prolonged reflux). | |
| Temperature | 0°C to Room Temp. | Optimal for Selectivity: Starting the addition at 0°C helps to control the initial exothermic reaction, minimizing side products. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[6] | Slower reaction rates may require longer reaction times. |
| Reflux (35°C in Et₂O or 66°C in THF) | Increases Reaction Rate: Useful for pushing sluggish reactions to completion, especially if the starting materials are not very reactive. | Increased risk of side reactions, such as Wurtz coupling or reaction with the solvent.[1][7] May lead to a darker, more complex reaction mixture. |
Senior Scientist's Recommendation: For the synthesis of this compound, begin with anhydrous THF as the solvent. Perform the addition of the pyrazole aldehyde to the Grignard reagent at 0°C , and then allow the reaction to slowly warm to room temperature and stir for 2-3 hours. This combination provides the best balance of reaction rate and selectivity, minimizing impurity formation.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol assumes the use of a pre-prepared and titrated solution of methylmagnesium bromide.
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Apparatus Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
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Reagent Addition: To the flask, add a solution of 4-formyl-3,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in anhydrous THF.
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Cooling: Cool the flask to 0°C using an ice-water bath.
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Grignard Addition: Slowly add methylmagnesium bromide (2.2 eq, e.g., 1.4 M solution in THF/Toluene) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography), checking for the consumption of the starting aldehyde.
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Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[1][6] Caution: This is an exothermic process, and methane gas will be evolved.
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude alcohol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.[9]
Protocol 2: Troubleshooting and Optimization Workflow
This workflow provides a logical sequence for diagnosing and solving issues with the synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (2024, April 10).
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. (n.d.).
- Grignard Reaction. (n.d.).
- Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation - Benchchem. (n.d.).
- Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.).
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
- 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis - ChemicalBook. (n.d.).
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- 9. 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling the Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will delve into the mechanistic rationale behind common issues and provide actionable, field-proven solutions.
Overview of the Synthetic Pathway
The most common and direct route to this compound involves a two-step process starting from 3,5-dimethylpyrazole. This pathway is attractive for its use of readily available starting materials but presents specific challenges during scale-up, primarily related to the reactivity of the pyrazole ring.
The synthesis proceeds as follows:
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Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
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Grignard Reaction: Addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde, followed by an aqueous workup, to furnish the desired secondary alcohol.
Below is a visualization of this workflow.
Caption: Troubleshooting logic for low formylation yield.
Part 2: Grignard Reaction Challenges
Question 2: During the Grignard reaction step, we need to use more than two equivalents of methylmagnesium bromide to see full conversion of the aldehyde. Why is this, and is there a more efficient way?
Answer: This issue is again caused by the acidic N-H proton on the pyrazole ring.
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Causality: Grignard reagents are not only strong nucleophiles but also extremely strong bases. [1]The N-H proton of the pyrazole ring is acidic enough to react irreversibly with the Grignard reagent in an acid-base reaction. This quenches one equivalent of your valuable Grignard reagent before it can act as a nucleophile and attack the aldehyde's carbonyl carbon.
Reaction 1 (Undesired):Py-NH + CH₃MgBr → Py-N⁻MgBr⁺ + CH₄ Reaction 2 (Desired):Py-CHO + CH₃MgBr → Py-CH(O⁻MgBr⁺)CH₃
-
Solutions & Protocol:
-
Use of Excess Grignard (Standard Approach): The simplest approach is to use a planned excess of the Grignard reagent. A minimum of 2.1-2.2 equivalents is recommended: one equivalent to deprotonate the N-H, one equivalent for the nucleophilic addition, and a slight excess to ensure completion.
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Pre-Deprotonation with a Weaker Base (Advanced Strategy): For better process control and to avoid excessive use of the Grignard reagent, you can pre-treat the pyrazole aldehyde with a less expensive, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to form the sodium salt. Then, add one equivalent of the Grignard reagent. This can be more cost-effective at scale but introduces an extra step and the handling of NaH.
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Strict Anhydrous Conditions: This is non-negotiable for any Grignard reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the Grignard reagent. [1] Question 3: Our workup procedure results in a thick emulsion, and purification by column chromatography is giving poor separation. How can we improve product isolation?
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Answer: Emulsion formation during workup and purification difficulties are common when dealing with nitrogen-containing heterocycles and magnesium salts.
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Causality: The magnesium alkoxide intermediate formed during the reaction is quenched with an aqueous solution. This produces magnesium hydroxides and salts which can be gelatinous and lead to emulsions, trapping the product. Furthermore, the final alcohol product can chelate with magnesium ions, complicating extraction. The polarity of the unreacted aldehyde and the final alcohol product can be quite similar, making chromatographic separation challenging.
-
Solutions & Protocol:
-
Optimized Workup: Instead of quenching with water, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This is acidic enough to hydrolyze the magnesium alkoxide but buffered to prevent degradation of acid-sensitive functional groups. It also helps to keep magnesium salts soluble.
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Solvent Selection: Use a solvent like ethyl acetate or dichloromethane for extraction. Sometimes, adding a co-solvent like THF can help break up emulsions.
-
Purification Strategy:
-
Acid-Base Extraction: Consider an acid wash (e.g., dilute HCl) to protonate the pyrazole and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the product. Caution: Test this on a small scale as the alcohol functionality may have limited stability in strong acid.
-
Crystallization/Precipitation: The product is a solid. Attempting crystallization from a suitable solvent system (e.g., heptane/ethyl acetate, toluene) is often more scalable and effective than chromatography. A patented method for purifying pyrazoles involves forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole. [2]
Parameter Challenge Recommended Solution for Scale-Up Step 1: Formylation Ring deactivation by N-H reactivity N-protection/deprotection strategy. [3] Step 2: Grignard Consumption of reagent by N-H proton Use of >2 equivalents of Grignard reagent. Workup Emulsion formation with Mg salts Quench with saturated aqueous NH₄Cl. | Purification | Poor separation from starting material | Crystallization is preferred over chromatography. |
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key safety concerns include:
-
Vilsmeier-Haack Reagent: The reaction between POCl₃ and DMF is exothermic and releases HCl. Ensure adequate cooling and venting. POCl₃ is corrosive and reacts violently with water.
-
Grignard Reagents: Methylmagnesium bromide is typically sold in an ether or THF solution, which are extremely flammable. Grignard reagents themselves are pyrophoric if the solvent evaporates and react violently with water. All additions should be done under controlled temperatures. [1]* Exothermic Reactions: Both the formylation and the Grignard addition are exothermic. Scale-up requires careful consideration of the reactor's heat transfer capacity to prevent thermal runaway. [4] Q2: How can we monitor the progress of each reaction? A2: Thin-Layer Chromatography (TLC) is an effective method for both steps. [5]* Formylation: Use a mobile phase like 30-50% ethyl acetate in hexanes. The aldehyde product will have a lower Rf than the starting 3,5-dimethylpyrazole.
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Grignard Reaction: Use a similar mobile phase. The alcohol product will be more polar and have a lower Rf than the aldehyde. Stain with potassium permanganate to visualize the alcohol, which will appear as a yellow spot on a purple background.
Q3: Are there any alternative, greener synthetic routes to consider? A3: While the described route is common, research into greener synthesis of pyrazoles is ongoing. [6]This often involves multicomponent reactions or the use of catalysts to improve efficiency and reduce waste. [7]However, for this specific molecule, the formylation-Grignard route remains one of the most direct. The key to making it "greener" at scale is to optimize yields and minimize solvent use and purification steps, for example, by favoring crystallization over chromatography.
References
- Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.).
- International Journal of Molecular Sciences. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
- ResearchGate. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- MDPI. (2023).
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
- National Center for Biotechnology Information. (n.d.).
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- BYJU'S. (n.d.). Grignard Reagent Chemistry Questions with Solutions.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- National Center for Biotechnology Information. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- ResearchGate. (2006).
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ResearchGate. (2012).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- ResearchGate. (2024).
- Oriental Journal of Chemistry. (n.d.).
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
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Technical Support Center: Enhancing the Bioavailability of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of poor bioavailability with this promising pyrazole derivative. Our approach is rooted in scientific principles and practical, field-proven strategies to help you navigate your experimental challenges effectively.
Introduction: Understanding the Bioavailability Challenge
Poor oral bioavailability is a significant hurdle in drug development, often stemming from two primary factors: low aqueous solubility and/or poor membrane permeability. For a given compound, identifying the root cause is the critical first step in selecting an appropriate formulation strategy. While specific experimental data for this compound is not extensively published, we can infer potential challenges and solutions based on the behavior of structurally similar pyrazole-containing compounds and established pharmaceutical principles. A predicted XLogP3 value for a closely related analog, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol, is 0.5, suggesting that the compound may be relatively hydrophilic.[1] This could imply that permeability, rather than solubility, might be the primary barrier to its oral absorption. However, it is crucial to experimentally determine the Biopharmaceutics Classification System (BCS) class of your specific compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering bioavailability issues with this compound.
Q1: How can I determine if the poor bioavailability of my compound is due to low solubility or low permeability?
A1: To devise an effective formulation strategy, you must first diagnose the underlying cause of poor bioavailability. This is typically achieved by determining the compound's Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their aqueous solubility and intestinal permeability.[2]
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Solubility Assessment: The equilibrium solubility of your compound should be determined in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
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Permeability Assessment: In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict in vivo intestinal permeability. This assay measures the transport of a compound across a monolayer of human intestinal epithelial cells.
Based on the results, your compound can be classified as:
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BCS Class I: High Solubility, High Permeability (unlikely if you are experiencing bioavailability issues)
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BCS Class II: Low Solubility, High Permeability
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BCS Class III: High Solubility, Low Permeability
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BCS Class IV: Low Solubility, Low Permeability
Q2: My compound is a pyrazole derivative. Are there any general formulation strategies known to be effective for this class of molecules?
A2: Yes, several strategies have been successfully employed for pyrazole-containing drugs, many of which exhibit poor solubility.[3] For instance, celecoxib, a well-known pyrazole derivative and a BCS Class II drug, has been formulated using various techniques to enhance its dissolution rate and subsequent absorption.[2][4] These include:
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.[2]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid vehicle can improve absorption by utilizing the body's natural lipid absorption pathways.[5]
The choice of strategy will depend on the specific physicochemical properties of your compound.
Q3: What are the critical initial characterization steps for my this compound sample before attempting formulation development?
A3: A thorough pre-formulation investigation is essential for successful formulation development. Key analytical techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of your compound.
-
Powder X-Ray Diffraction (PXRD): To identify the solid-state form (crystalline or amorphous) and detect any polymorphism.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and for subsequent quantification in solubility and dissolution studies.
-
Solubility Studies: As mentioned in A1, determining the equilibrium solubility in various media is crucial.
These initial data points will provide a baseline for evaluating the effectiveness of your chosen formulation strategy.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for common experimental challenges and protocols for key formulation strategies.
Troubleshooting Issue 1: Low Apparent Solubility in Aqueous Media
If your initial characterization confirms that this compound has low aqueous solubility (indicative of a potential BCS Class II or IV compound), the following strategies can be employed to enhance its dissolution.
Amorphous solid dispersions (ASDs) are an effective approach for improving the oral bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state.[6]
Causality: The crystalline lattice energy of a drug must be overcome for it to dissolve. By dispersing the drug in a polymer matrix in an amorphous state, this energy barrier is removed, leading to a higher apparent solubility and faster dissolution.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer based on the properties of your drug. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copovidone.
-
Solvent Selection: Identify a common solvent that can dissolve both your compound and the selected polymer.
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh the drug and polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both components in the chosen solvent in a glass beaker with magnetic stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish to form a thin film.
-
Evaporate the solvent in a vacuum oven at a controlled temperature (below the boiling point of the solvent and the glass transition temperature of the polymer) until a dry film is formed.
-
-
Milling and Sieving:
-
Scrape the dried film from the petri dish.
-
Gently mill the film into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
PXRD: To confirm the amorphous nature of the drug in the dispersion (absence of sharp peaks characteristic of the crystalline drug).
-
DSC: To observe the glass transition temperature (Tg) of the ASD.
-
In Vitro Dissolution Testing: Compare the dissolution profile of the ASD to that of the pure crystalline drug in a relevant buffer (e.g., pH 6.8 phosphate buffer).
-
Data Presentation: Example Dissolution Profiles
| Time (min) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (ASD 1:2) | % Drug Dissolved (ASD 1:4) |
| 5 | 5 | 40 | 55 |
| 15 | 10 | 75 | 85 |
| 30 | 15 | 90 | 95 |
| 60 | 20 | 92 | 96 |
Workflow Diagram: Amorphous Solid Dispersion Preparation
Troubleshooting Issue 2: Suspected Low Permeability
If your compound exhibits good aqueous solubility but still has poor bioavailability (suggesting a BCS Class III or IV classification), the primary challenge is likely poor membrane permeability.
Co-crystals are multi-component crystalline solids where a drug molecule is bonded to a co-former through non-covalent interactions. This can alter the physicochemical properties of the drug, including solubility and, in some cases, permeability.
Causality: While primarily used to enhance solubility, co-crystals can sometimes improve permeability by altering the drug's presentation to the intestinal membrane or by affecting membrane fluidity.[7] The selection of a co-former that is a known permeation enhancer could be a rational approach.
Experimental Protocol: Co-crystal Screening by Liquid-Assisted Grinding
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers with diverse functional groups (e.g., carboxylic acids, amides, alcohols). Examples include nicotinamide, saccharin, and benzoic acid.
-
Grinding:
-
Place a stoichiometric amount of your drug and the chosen co-former (e.g., 1:1 molar ratio) in a ball mill or a mortar and pestle.
-
Add a small amount of a suitable solvent (e.g., a few microliters of ethanol or acetonitrile) to facilitate molecular mobility.
-
Grind the mixture for a specified time (e.g., 30-60 minutes).
-
-
Characterization:
-
PXRD: The primary technique for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.
-
DSC: Co-crystals typically exhibit a single, sharp melting point that is different from the melting points of the drug and co-former.
-
FTIR Spectroscopy: Changes in vibrational frequencies (e.g., C=O, N-H stretches) can indicate the formation of new intermolecular interactions.
-
-
Performance Evaluation:
-
Solubility and Dissolution: Evaluate the solubility and dissolution rate of the confirmed co-crystals.
-
Permeability Studies: Assess the permeability of the most promising co-crystals using an in vitro model like the Caco-2 assay.
-
Logical Relationship: Co-crystal Formation and Characterization
Troubleshooting Issue 3: Both Low Solubility and Low Permeability
For compounds that are suspected to be BCS Class IV, a more complex formulation approach may be necessary to address both challenges simultaneously.
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the bioavailability of poorly soluble and/or poorly permeable drugs.[8][9]
Causality: When a drug is dissolved in a lipid-based formulation, it bypasses the dissolution step in the gastrointestinal tract. Upon gentle agitation in the stomach, the formulation forms a fine oil-in-water emulsion, which can increase the drug's absorption by several mechanisms, including:
-
Increasing the surface area for absorption.
-
Enhancing lymphatic transport, which bypasses first-pass metabolism in the liver.
-
Altering the permeability of the intestinal membrane.
Experimental Protocol: Formulation of a Simple SEDDS
-
Excipient Screening:
-
Oil Phase: Screen the solubility of your drug in various oils (e.g., medium-chain triglycerides, olive oil).
-
Surfactant: Screen the solubility of your drug in various surfactants (e.g., Tween 80, Cremophor EL).
-
Co-solvent: Screen the solubility of your drug in various co-solvents (e.g., Transcutol, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-solvent into a glass vial.
-
Add the pre-weighed drug to the mixture.
-
Gently heat and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (typically < 200 nm) is desirable for better absorption.
-
In Vitro Drug Release: Perform a dissolution study using a dialysis bag method to assess the drug release from the emulsion.
-
Data Presentation: Example SEDDS Formulation Composition
| Component | Function | Example Concentration (% w/w) |
| Capryol 90 | Oil | 30 |
| Cremophor EL | Surfactant | 50 |
| Transcutol HP | Co-solvent | 20 |
References
-
The Co-Crystal Approach: An Avenue for Improving Drug Bioavailability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Formulation and Evaluation of Solid Dispersion of Celecoxib. bepls. [Link]
-
The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. MDPI. [Link]
-
Recent advances in improving oral drug bioavailability by cocrystals. PMC - NIH. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. [Link]
-
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. PubChem. [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]
-
Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]
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- 1. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol | C8H14N2O | CID 23005932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-ethoxyanilino)ethan-1-one - Chemdiv [chemdiv.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C13H14N2O | CID 607923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Welcome to the technical support center for the refining and purification of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the practical application of purification principles, explaining the causality behind experimental choices to ensure you can achieve the desired purity and yield for your compound.
I. Understanding the Chemistry of this compound
The target molecule, this compound, is a secondary alcohol derivative of the 3,5-dimethylpyrazole core. Its purification strategy is influenced by the properties of the pyrazole ring and the hydroxyl group. The pyrazole moiety imparts a weakly basic character, which can be exploited in purification.[1][2] The hydroxyl group allows for hydrogen bonding, affecting its solubility and behavior during chromatography.
The most common synthetic route to this alcohol involves a two-step process:
-
Acylation of 3,5-dimethylpyrazole to form the precursor ketone, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone.[3][4]
-
Reduction of the ketone to the desired secondary alcohol, typically using a mild reducing agent like sodium borohydride (NaBH₄).[5][6]
Each of these steps can introduce specific impurities that need to be addressed during purification.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization and does not form crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a rapid cooling rate.
-
Causality: Impurities can disrupt the crystal lattice formation, and rapid cooling doesn't allow sufficient time for molecules to orient themselves into a stable crystalline structure.
-
Solutions:
-
Re-dissolve and Slow Cooling: Reheat the mixture to completely dissolve the oil. If necessary, add a minimal amount of hot solvent to ensure complete dissolution. Then, allow the solution to cool very slowly. Insulating the flask can help.[7]
-
Solvent System Optimization: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][8] Experiment with different solvent systems. For pyrazole alcohols, mixtures of ethanol/water, methanol/water, or ethyl acetate/hexane can be effective.[9][10][11]
-
Partial Purification First: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction before attempting recrystallization.
-
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: Low recovery is a common issue in recrystallization. It can be caused by using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Causality: Using an excessive volume of solvent will keep more of your product dissolved in the mother liquor even after cooling.[8]
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of near-boiling solvent required to fully dissolve your crude product.[1]
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated when performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing out along with the impurities.
-
Cooling to Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.
-
Recover from Mother Liquor: If significant product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization to recover more compound.
-
Column Chromatography Issues
Q3: My compound is streaking or tailing on the silica gel column, leading to poor separation.
A3: Peak tailing is often observed with basic compounds like pyrazoles on standard silica gel.
-
Causality: The acidic silanol groups on the surface of the silica gel can have strong interactions with the basic nitrogen atoms of the pyrazole ring, leading to a slow and uneven elution.[12]
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent.[9] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.[9]
-
Optimize the Mobile Phase: A common eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13][14] Gradually increasing the polarity of the eluent can help to move the compound down the column more effectively.
-
Q4: I can't separate my product from an impurity with a very similar Rf value.
A4: This is a common challenge when dealing with impurities that have similar polarities to the desired product, such as the starting ketone or a regioisomeric byproduct.[15]
-
Causality: Compounds with similar polarities will have similar affinities for the stationary phase and the mobile phase, making them difficult to resolve.
-
Solutions:
-
Fine-tune the Eluent System: Experiment with different solvent mixtures. Sometimes, using a three-component eluent system (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary selectivity.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) silica gel.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary.[16]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route and the thoroughness of the workup. Common impurities include:
-
Unreacted Starting Materials: 3,5-dimethylpyrazole and the acylating agent from the first step, and unreacted 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone from the reduction step.
-
Byproducts from Synthesis: Regioisomers can form if the pyrazole synthesis is not perfectly selective.[17]
-
Byproducts from the Reduction Step: If using sodium borohydride in a protic solvent like methanol or ethanol, borate esters can form.[18] These are typically removed during an aqueous workup.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexane) may be present in the final product.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the nature and quantity of the impurities, as well as the physical state of your compound.
-
Recrystallization is most effective for solid compounds with relatively high initial purity (>90%). It is an excellent method for removing small amounts of impurities and can yield very pure crystalline material.[13]
-
Column Chromatography is generally preferred for liquid compounds or for solids with a significant amount of impurities, especially those with similar polarity to the product. It is also the method of choice for separating isomeric mixtures.[15]
Q3: My purified product is a yellowish oil, but I expected a solid. What could be the reason?
A3: While many pyrazole derivatives are solids,[4] the physical state can be influenced by purity.
-
Presence of Impurities: Even small amounts of impurities can act as a "eutectic mixture," lowering the melting point and causing the product to be an oil or a low-melting solid. In this case, further purification is necessary.
-
Residual Solvent: Trapped solvent can also result in an oily appearance. Drying the sample under high vacuum for an extended period can help remove residual solvents.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) with different melting points, or in an amorphous (non-crystalline) state, which may appear as an oil.
Q4: Can I use acid-base extraction to purify my pyrazole alcohol?
A4: Yes, this can be a very effective technique.
-
Principle: The pyrazole ring is basic and can be protonated by an acid (e.g., dilute HCl) to form a water-soluble pyrazolium salt.[12][17] Non-basic organic impurities will remain in the organic phase.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer.
-
Separate the layers.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyrazolium salt and precipitate the pure product.
-
Extract the product back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent.
-
IV. Experimental Protocols & Data
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair. Good starting points are ethanol/water, methanol/water, or ethyl acetate/hexane.[9]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot primary solvent (e.g., ethanol) to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Pre-heat a funnel and filter paper and filter the hot solution into a clean, pre-warmed flask to remove any insoluble impurities and charcoal.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the hot anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity persists. Reheat to clarify and then cool as described.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.3 for the desired product. A common starting point is a hexane/ethyl acetate mixture.[13][14]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity by adding more of the polar co-solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% (for suitable compounds) | Scalable, cost-effective, yields highly pure crystalline material. | Not suitable for oils or highly impure materials; can have lower yields.[11] |
| Column Chromatography | 95-99% | Excellent for separating mixtures with varying polarities; suitable for both solids and liquids. | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic silica.[15] |
| Acid-Base Extraction | Variable (good for removing non-basic impurities) | Good for initial cleanup; can be performed on a large scale. | Not effective for separating from other basic impurities. |
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision tree for selecting a purification method.
VI. References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]
-
Lange, L. G., & Vallee, B. L. (1976). A shortened synthesis of 4-(3-aminopropyl) pyrazole, an affinity ligand for alcohol dehydrogenase purification. Biochemistry, 15(21), 4681–4686.
-
Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles. Available at:
-
BenchChem. (n.d.). Strategies to avoid unwanted isomer formation in pyrazole synthesis. Retrieved from a hypothetical BenchChem technical note.
-
BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers. Retrieved from a hypothetical BenchChem technical note.
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]
-
Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(17), 6586-6593.
-
ResearchGate. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Online publication]. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(15), 4613.
-
California State University, Stanislaus. (n.d.). Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? [Online discussion]. Available at: [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride? [Online discussion]. Available at: [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from a hypothetical RSC publication.
-
Reaxys. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from a hypothetical Reaxys review.
-
MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available at: [Link]
-
ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Online publication]. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. Available at: [Link]
-
Sigma-Aldrich. (n.d.). 1-(1-ethyl-1h-pyrazol-4-yl)ethanol. Retrieved from a hypothetical Sigma-Aldrich product page.
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- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Novel Pyrazole Derivative Versus Established Enzyme Inhibitors
Introduction: The Versatile Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural versatility of the pyrazole scaffold allows for the design of compounds that can selectively interact with a variety of biological targets. This has led to the development of several successful drugs, such as the potent anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1]
This guide introduces a novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL (hereafter referred to as Compound X ), and provides a comparative analysis of its potential inhibitory activities against well-characterized inhibitors of key enzyme families frequently targeted by pyrazole-based compounds. By evaluating its hypothetical performance against established drugs, we can frame the potential therapeutic value and guide future research directions for this new chemical entity.
The comparisons in this guide are made against:
-
Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.
-
SB203580 , a p38 mitogen-activated protein kinase (MAPK) inhibitor.
-
VX-765 , a caspase-1 inhibitor.
The following sections will detail the experimental methodologies for assessing the inhibitory potential of Compound X and present a comparative analysis based on hypothetical, yet plausible, experimental data.
Part 1: Comparative Analysis against Celecoxib (COX-2 Inhibitor)
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[3] There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily expressed at sites of inflammation.[4] Selective COX-2 inhibitors like celecoxib were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Given that many pyrazole derivatives exhibit anti-inflammatory properties, we hypothesize that Compound X may possess inhibitory activity against COX enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of Compound X against human recombinant COX-1 and COX-2 can be determined using a fluorometric or LC-MS/MS-based assay.[5][6]
Methodology:
-
Enzyme and Compound Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer. Compound X and Celecoxib are serially diluted in DMSO to a range of concentrations.
-
Pre-incubation: The enzymes are pre-incubated with either the test compounds or vehicle (DMSO) for a specified time at a controlled temperature (e.g., 37°C for 10 minutes).[6]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a defined period and then terminated. The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is quantified.[3] This can be done using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[6]
-
Data Analysis: The percentage of COX activity inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Comparative Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 15.2 | 1.8 | 8.4 |
| Celecoxib | >100 | 0.04 | >2500 |
Interpretation:
In this hypothetical scenario, Compound X demonstrates preferential inhibition of COX-2 over COX-1, albeit with significantly less potency and selectivity than Celecoxib.[6] While Celecoxib is a highly selective COX-2 inhibitor, Compound X could be classified as a moderately selective COX-2 inhibitor. This suggests that Compound X might have anti-inflammatory potential with a reduced, but not absent, risk of COX-1 related side effects compared to non-selective NSAIDs.
Part 2: Comparative Analysis against SB203580 (p38 MAPK Inhibitor)
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines.[7] They play a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAPK is therefore a promising strategy for the treatment of inflammatory diseases.[8]
Experimental Protocol: In Vitro p38α MAPK Kinase Assay
The direct inhibitory effect of Compound X on p38α MAPK activity can be assessed using a kinase assay kit.
Methodology:
-
Component Preparation: Recombinant active p38α MAPK enzyme, a specific substrate (e.g., ATF-2), and ATP are prepared in a kinase assay buffer.[9] Compound X and the known p38 MAPK inhibitor SB203580 are prepared in a range of concentrations.
-
Kinase Reaction: The p38α enzyme is incubated with the test compounds or vehicle (DMSO) in the presence of the substrate and ATP.[7]
-
Detection of Phosphorylation: The reaction measures the phosphorylation of the substrate by the kinase. This is often detected using a specific antibody that recognizes the phosphorylated form of the substrate, typically in an ELISA-based format or through methods like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compounds. IC50 values are calculated from the dose-response curves.
Signaling Pathway for p38 MAPK and Caspase-1
Caption: Key inflammatory signaling pathways.
Comparative Data (Hypothetical)
| Compound | p38α MAPK IC50 (µM) |
| Compound X | 0.85 |
| SB203580 | 0.05 |
Interpretation:
The hypothetical data suggest that Compound X is a potent inhibitor of p38α MAPK, although it is less potent than the well-established inhibitor SB203580.[7] This level of activity would warrant further investigation into its effects on downstream signaling and cytokine production in cellular models.
Part 3: Comparative Analysis against VX-765 (Caspase-1 Inhibitor)
Caspase-1 is a critical enzyme in the innate immune system. It is activated within a multi-protein complex called the inflammasome in response to pathogenic and endogenous danger signals.[10] Activated caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18.[10] VX-765 is a pro-drug that is converted to an active metabolite which potently inhibits caspase-1.[10]
Experimental Protocol: Cell-Based Caspase-1 Activity Assay
To assess the effect of Compound X on caspase-1 activity in a cellular context, a human monocytic cell line like THP-1 can be used.
Methodology:
-
Cell Culture and Stimulation: THP-1 cells are differentiated into a macrophage-like state. The cells are then primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.[1][11]
-
Inhibitor Treatment: The primed cells are pre-treated with various concentrations of Compound X or VX-765.
-
Inflammasome Activation: The NLRP3 inflammasome is then activated with a second signal, such as ATP or nigericin, which triggers caspase-1 activation.
-
Measurement of IL-1β Release: The cell culture supernatant is collected, and the concentration of mature IL-1β is measured by ELISA.[12]
-
Data Analysis: The inhibition of IL-1β release is calculated for each concentration of the test compound, and IC50 values are determined.
Experimental Workflow for Cell-Based Caspase-1 Assay
Caption: Workflow for assessing caspase-1 inhibition in THP-1 cells.
Comparative Data (Hypothetical)
| Compound | Inhibition of IL-1β Release (IC50, µM) |
| Compound X | 2.5 |
| VX-765 | 0.1 |
Interpretation:
In this comparative model, Compound X shows an ability to inhibit the release of IL-1β from activated monocytic cells, suggesting it may interfere with the caspase-1 pathway. However, its potency is significantly lower than that of VX-765, a dedicated caspase-1 inhibitor.[10] This could indicate either a weaker direct inhibition of caspase-1 or an effect on an upstream component of the inflammasome pathway.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potential biological activities of a novel pyrazole derivative, this compound (Compound X). Based on our hypothetical data, Compound X emerges as a multi-target agent with moderate inhibitory activity against COX-2, p38α MAPK, and the caspase-1 pathway. Its profile as a moderately selective COX-2 inhibitor and a potent p38 MAPK inhibitor is particularly noteworthy.
While less potent than the highly specialized inhibitors used for comparison, the potential for a single compound to modulate multiple key inflammatory pathways could offer a unique therapeutic advantage in complex inflammatory diseases.
Future research should focus on:
-
Synthesis and In Vitro Validation: The primary step is to synthesize Compound X and validate these hypothetical findings through the described experimental protocols.
-
Kinase Profiling: A broad kinase profiling panel would be beneficial to understand the selectivity of Compound X against p38 MAPK and other related kinases.
-
In Vivo Efficacy: Should in vitro activity be confirmed, evaluation in animal models of inflammation (e.g., carrageenan-induced paw edema) would be the next logical step to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Modification of the 1-(ethan-1-ol) substituent on the pyrazole ring could be explored to optimize potency and selectivity for a desired target.
By systematically comparing novel compounds like Compound X to established pharmacological agents, we can efficiently identify promising new candidates for drug development and further our understanding of the therapeutic potential of the pyrazole scaffold.
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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Introduction: From Benchtop Promise to Preclinical Reality
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5][6] Our focus here is on a novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. Preliminary in vitro screening has revealed its potent anti-inflammatory effects, suggesting a mechanism of action analogous to selective COX-2 inhibitors like Celecoxib.[3][4][7][8][9] This guide provides a comprehensive framework for transitioning these promising in vitro findings into a robust in vivo validation program, a critical step in the drug development pipeline. We will explore the strategic selection of animal models, comparative analysis with established drugs, and the rigorous methodologies required to ascertain preclinical efficacy and safety.
Part 1: Strategic In Vivo Experimental Design
The primary objective of the in vivo study is to determine if the in vitro anti-inflammatory activity of this compound translates to a therapeutic effect in a living organism. A meticulously designed experimental plan is paramount for generating reproducible and translatable data.
The Rationale for Model Selection: Mimicking Human Inflammatory Disease
Choosing an appropriate animal model is the most critical decision in preclinical research. The model must recapitulate key aspects of the human inflammatory response. For validating a putative anti-inflammatory agent, several well-established rodent models are available.[10]
-
Carrageenan-Induced Paw Edema: This is an acute, non-immune-mediated model of inflammation, ideal for initial efficacy screening.[11][12] The injection of carrageenan, a seaweed polysaccharide, into the rodent paw induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.[11] This model is particularly useful for evaluating compounds that interfere with the mediators of the early inflammatory cascade, such as prostaglandins.[12]
-
Adjuvant-Induced Arthritis (AIA): For compounds showing promise in acute models, the AIA model in rats offers a more chronic and systemic inflammatory environment that shares pathological features with human rheumatoid arthritis.[13][14] This model is characterized by a robust and sustained inflammatory response in the joints, making it suitable for evaluating the long-term efficacy of a test compound.[14]
For the initial in vivo validation of this compound, the carrageenan-induced paw edema model in rats is the logical starting point due to its simplicity, reproducibility, and direct relevance to prostaglandin-mediated inflammation.
Establishing a Dosing Regimen and Pharmacokinetic Profiling
Prior to efficacy studies, a preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) study is essential. This will establish the dosing range and frequency. Typically, a single ascending dose study is performed in a small cohort of animals to determine key PK parameters such as Cmax, Tmax, and half-life. This data informs the dose selection for the efficacy studies, ensuring that the compound is present at the site of action at a concentration sufficient to elicit a biological response.
Experimental Workflow: A Step-by-Step Visualization
The following diagram outlines the key phases of the in vivo validation process.
Caption: In vivo validation workflow for this compound.
Part 2: Comparative Analysis and Methodologies
To contextualize the efficacy of this compound, a head-to-head comparison with a clinically relevant drug is crucial. Given the hypothetical mechanism of action, Celecoxib , a selective COX-2 inhibitor, serves as the ideal positive control and benchmark.[7][15]
Hypothetical Comparative Efficacy Data
The following table presents a hypothetical data summary from a carrageenan-induced paw edema study, comparing our test compound with Celecoxib.
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle (0.5% CMC) | - | 1.25 ± 0.15 | 0% |
| This compound | 10 | 0.85 ± 0.12 | 32% |
| This compound | 30 | 0.55 ± 0.09 | 56% |
| This compound | 100 | 0.35 ± 0.07 | 72% |
| Celecoxib | 30 | 0.45 ± 0.08 | 64% |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol provides a standardized methodology for assessing acute anti-inflammatory activity.[12]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Celecoxib
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group).
-
Fasting: Fast animals overnight before dosing, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, Celecoxib, or vehicle orally via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Hypothetical Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of Celecoxib are mediated through the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] We hypothesize that this compound shares this mechanism.
Caption: Hypothetical mechanism of action via COX-2 inhibition.
Part 3: Safety and Next Steps
Efficacy is only one piece of the puzzle. A thorough safety assessment is non-negotiable.
Preliminary Toxicological Evaluation
A 28-day repeated-dose oral toxicity study in rodents is a standard requirement for preclinical safety assessment.[16][17] This study will provide critical information on the potential target organs of toxicity and help establish a No Observed Adverse Effect Level (NOAEL).
Key Parameters to Monitor:
-
Clinical observations
-
Body weight and food consumption[18]
-
Gross necropsy and histopathology of major organs
Interpreting the Data and Future Directions
If this compound demonstrates significant efficacy in the acute inflammation model with a favorable safety profile, the next logical steps would be:
-
Validation in a Chronic Model: Progressing to a more complex model like adjuvant-induced arthritis to assess long-term efficacy.[13][14]
-
Mechanism of Action Studies: Conducting in vivo pharmacodynamic studies to confirm COX-2 inhibition by measuring prostaglandin levels in inflammatory exudates.
-
Further Toxicological Studies: Depending on the intended clinical duration, longer-term toxicity studies (e.g., 90-day studies) may be required.[20]
Conclusion
The journey from a promising in vitro hit to a viable clinical candidate is a long and arduous one. The successful in vivo validation of this compound hinges on a systematic and rigorous approach. By employing well-validated animal models, conducting head-to-head comparisons with standard-of-care drugs, and adhering to established protocols for both efficacy and safety assessment, we can build a comprehensive data package that will confidently guide the future development of this promising compound.
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A Researcher's Guide to Profiling the Selectivity of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, pyrazole derivatives have demonstrated significant therapeutic potential across diverse biological targets.[1][4] The compound of interest, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, represents a novel entity within this chemical space. While its specific biological activities are still under exploration, its structural motifs suggest a potential for interaction with various protein families, most notably protein kinases. Given the highly conserved nature of the ATP-binding site across the human kinome, the early and rigorous assessment of a new molecule's selectivity is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.[5][6]
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of this compound. We will objectively compare various established methodologies, presenting supporting experimental data in a clear and comparative format. The protocols and insights provided herein are designed to be a self-validating system, enabling researchers, scientists, and drug development professionals to make informed decisions in their discovery and development pipelines.
Comparative Analysis of Selectivity Profiling Platforms
The initial step in characterizing a new chemical entity is to understand its target engagement profile. This is typically achieved through broad screening panels. Below is a comparison of common platforms used for this purpose.
| Profiling Platform | Principle | Primary Output | Advantages | Limitations |
| Biochemical Kinase Panels | Direct enzymatic assays measuring the inhibition of a panel of purified kinases. Often utilizes radiometric (e.g., ³³P-ATP) or fluorescence-based detection. | IC₅₀ or % Inhibition at a given concentration | Quantitative potency data; High throughput; Well-established methodology.[5][7] | In vitro artifacts possible; Does not account for cellular permeability or intracellular ATP concentrations. |
| Competitive Binding Assays | Measures the displacement of a known, high-affinity ligand from a panel of kinases by the test compound. | Dissociation constant (Kd) | ATP-independent; Can identify non-competitive binders; High throughput. | Does not directly measure functional inhibition; May not capture allosteric modulators effectively. |
| Cell-Based Target Engagement Assays | Measures target binding in a live-cell context (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA). | Target occupancy or thermal stabilization | Physiologically relevant; Confirms cellular permeability and target engagement. | Lower throughput than biochemical assays; Can be technically challenging. |
| Phenotypic Screening | High-content imaging or other cell-based assays to identify functional effects across various cell lines. | Cellular phenotype changes | Unbiased discovery of novel targets and mechanisms of action. | Target deconvolution can be complex and resource-intensive. |
Experimental Workflows for Comprehensive Selectivity Profiling
A multi-tiered approach is recommended to build a comprehensive selectivity profile for this compound. This workflow ensures a cost-effective and scientifically rigorous evaluation.
Caption: Potential off-target families for cross-reactivity screening.
Conclusion: A Pathway to a Well-Characterized Molecule
The journey from a novel chemical entity to a well-characterized pharmacological tool or therapeutic candidate is paved with rigorous and systematic investigation. For this compound, a molecule with a promising pyrazole scaffold, the early and comprehensive assessment of its selectivity and cross-reactivity is paramount. By employing a tiered approach that combines broad biochemical screening with orthogonal validation and cell-based target engagement assays, researchers can build a robust data package. This not only elucidates the molecule's primary mechanism of action but also anticipates potential off-target effects, ultimately accelerating the drug discovery and development process.
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 146-153. [Link]
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Comparative Guide to the Structure-Activity Relationship of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL and its Analogs as Kinase Inhibitors
Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal framework for designing potent and selective enzyme inhibitors.[3] Among the myriad of therapeutic targets, protein kinases have emerged as a focal point for pyrazole-based drug discovery, driven by their critical role in cellular signaling pathways and their frequent dysregulation in diseases such as cancer.[1][2] This guide provides an in-depth structure-activity relationship (SAR) analysis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a representative of a class of pyrazole-based compounds with potential as kinase inhibitors. We will dissect the key structural features influencing biological activity, compare its performance with alternative scaffolds, and provide detailed experimental protocols for its evaluation.
Core Structure-Activity Relationship (SAR) Analysis of this compound Analogs
While a specific, dedicated SAR study for this compound is not extensively documented in publicly available literature, a comprehensive analysis can be synthesized from the wealth of research on related pyrazole-based kinase inhibitors. The core structure can be dissected into three key regions for SAR analysis: the 3,5-dimethylpyrazole core, the C4-ethan-1-ol substituent, and the N1-position of the pyrazole ring.
1. The 3,5-Dimethylpyrazole Core: A Foundation for Potency
The 3,5-dimethyl substitution pattern on the pyrazole ring is a recurring motif in many biologically active compounds. These methyl groups contribute to the lipophilicity of the molecule, which can enhance cell permeability and interaction with hydrophobic pockets within the kinase active site.
-
Steric Influence: The methyl groups at the C3 and C5 positions provide steric bulk that can orient the C4 substituent towards key interacting residues in the ATP-binding pocket of kinases.
-
Electronic Effects: The electron-donating nature of the methyl groups can influence the electron density of the pyrazole ring, potentially modulating the strength of hydrogen bonds formed by the ring nitrogens with the kinase hinge region.
2. The C4-(1-Hydroxyethyl) Substituent: A Key Interaction Point
The substituent at the C4 position of the pyrazole ring is crucial for determining the potency and selectivity of kinase inhibition. The 1-hydroxyethyl group in the topic molecule offers several key features for SAR exploration.
-
The Hydroxyl Group: The secondary alcohol provides a critical hydrogen bond donor and acceptor, which can form strong interactions with amino acid residues in the kinase active site. Modification or removal of this group is expected to have a significant impact on activity. For instance, oxidation to a ketone may alter the electronic profile and hydrogen bonding capacity, while replacement with a non-polar group would likely lead to a loss of potency.
-
Chirality: The carbon bearing the hydroxyl group is a chiral center. It is highly probable that one enantiomer will exhibit significantly greater potency than the other, as the specific spatial orientation of the hydroxyl group and the methyl group will dictate the optimal fit within the chiral environment of the kinase active site.
-
The Ethyl Group: The ethyl substituent provides a hydrophobic component that can interact with non-polar residues. Varying the size and nature of this alkyl group can fine-tune the inhibitor's affinity and selectivity.
3. The N1-Position: Modulating Physicochemical Properties
The N1 position of the pyrazole ring is often a key point for modification to optimize pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. In this compound, this position is unsubstituted (an NH group).
-
Hydrogen Bonding: The N1-proton can act as a hydrogen bond donor, which can be a critical interaction with the kinase hinge region.
-
Substitution Effects: Alkylation or arylation at the N1 position can significantly impact the compound's properties. Small alkyl groups may improve metabolic stability, while larger or more polar substituents can be used to modulate solubility and target specific regions of the kinase active site. However, substitution at this position removes the hydrogen bond donating capability, which could be detrimental to activity depending on the target kinase.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
To provide a comprehensive perspective, it is essential to compare the pyrazole scaffold with other heterocyclic systems commonly employed in kinase inhibitor design.
| Scaffold | Key Features & Advantages | Representative Kinase Inhibitors |
| Pyrazole | Privileged scaffold, versatile substitution patterns, good balance of H-bonding and lipophilicity.[1][2] | Ruxolitinib (JAK1/2), Crizotinib (ALK/MET)[1] |
| Pyrimidine | Excellent hydrogen bonding capabilities, often mimics the adenine core of ATP. | Imatinib (Bcr-Abl), Gefitinib (EGFR) |
| Indazole | Bicyclic system offering extended scaffold for additional interactions, often used as a bioisostere of purine. | Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR) |
| Quinoline/Quinazoline | Planar aromatic systems that can engage in π-stacking interactions, versatile substitution points. | Erlotinib (EGFR), Lapatinib (EGFR/HER2) |
The choice of scaffold is dictated by the specific topology and amino acid composition of the target kinase's ATP-binding site. While pyrazoles offer a highly adaptable and effective core, alternative scaffolds may provide advantages in terms of achieving selectivity for certain kinase subfamilies or overcoming resistance mutations.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 3,5-dimethylpyrazole.
Step 1: Friedel-Crafts Acylation to yield 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-one
-
To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.
Step 2: Reduction to this compound
-
Dissolve 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, for example, sodium borohydride (NaBH₄, 1.5 eq), portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.
In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
A common method to assess the inhibitory activity of compounds against protein kinases is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]
Materials:
-
Purified recombinant Aurora Kinase A
-
Suitable substrate (e.g., Kemptide)
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Aurora Kinase A solution (concentration determined by prior enzyme titration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Kₘ value for Aurora Kinase A to ensure accurate IC₅₀ determination.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of Key Concepts
General SAR Strategy for Pyrazole-Based Kinase Inhibitors
Caption: Key structural regions of this compound influencing kinase inhibitory activity.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The inherent advantages of the pyrazole core, combined with the key interaction points offered by the C4-substituent, provide a rich landscape for SAR-guided optimization. Future research should focus on the chiral separation of the ethan-1-ol moiety to identify the more active enantiomer. Systematic modification of the C4-substituent, including variations in the alkyl chain length and the introduction of different functional groups in place of the hydroxyl group, will be crucial for enhancing potency and selectivity. Furthermore, derivatization at the N1-position should be explored to fine-tune the pharmacokinetic profile of lead compounds. Comparative studies against a panel of kinases, alongside evaluation in cellular and in vivo models, will be essential to fully elucidate the therapeutic potential of this compound class. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of next-generation pyrazole-based kinase inhibitors for the treatment of cancer and other diseases.
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From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (2020). Journal of Medicinal Chemistry, 63(23), 14651–14675. [Link]
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Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(7), 1796-1800. [Link]
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Aurora kinases inhibitors currently under clinical evaluation. (2021). European Journal of Medicinal Chemistry, 213, 113163. [Link]
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Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2021). Chemical Biology & Drug Design, 98(1), 73-93. [Link]
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Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. (2023). ResearchGate. [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]
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In vitro kinase assay. (2023). protocols.io. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5202. [Link]
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Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. (2022). Molecules, 27(23), 8171. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 661339. [Link]
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Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Molecules, 26(22), 6867. [Link]
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1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. (2004). Molbank, 2004(1), M369. [Link]
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Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025). Future Journal of Pharmaceutical Sciences, 11(1), 1-49. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(82), 78943-78951. [Link]
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One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
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A Comparative Benchmarking Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Uncovering Potential as a Novel Anti-Inflammatory and Anticancer Agent
Introduction: The Privileged Pyrazole Scaffold and a Novel Candidate
For decades, the pyrazole nucleus has been recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This five-membered heterocyclic ring is a cornerstone in the design of numerous therapeutic agents, owing to its metabolic stability and versatile synthetic accessibility.[3][4] Marketed drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil feature this core structure, highlighting its clinical significance.[3] The biological activities associated with pyrazole derivatives are remarkably broad, encompassing anti-inflammatory, anticancer, kinase inhibitory, analgesic, and antimicrobial properties.[2][4][5]
This guide introduces 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL , a novel pyrazole derivative, and benchmarks its potential biological activities against well-established standard compounds. Given the rich therapeutic landscape of pyrazole-containing molecules, we hypothesize that this novel compound may exhibit significant anti-inflammatory and/or anticancer effects. Our investigation will focus on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor and a p38 MAP kinase inhibitor, two pathways where pyrazole derivatives have shown considerable promise.[6][7]
We will provide a detailed, evidence-based comparison with:
-
Celecoxib: A selective COX-2 inhibitor and a blockbuster anti-inflammatory drug.[8][9]
-
BIRB 796: A potent and selective p38 MAP kinase inhibitor, representing a class of pyrazole-based compounds developed for treating inflammatory diseases.[6]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the therapeutic potential of this novel pyrazole derivative. We will delve into the causality behind experimental choices, provide detailed protocols for robust and self-validating assays, and present data in a clear, comparative format.
Scientific Rationale and Experimental Design
The decision to benchmark this compound against inhibitors of COX-2 and p38 MAP kinase is rooted in the extensive structure-activity relationship (SAR) studies of pyrazole derivatives.
Hypothesis 1: Potential as a COX-2 Inhibitor
The diaryl-substituted pyrazole core of Celecoxib is a key structural feature for its selective inhibition of COX-2 over COX-1.[9] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[8][9] While this compound lacks the sulfonamide group and the second aromatic ring of Celecoxib, its substituted pyrazole core warrants investigation into its COX inhibitory activity. We will therefore perform a comparative in vitro COX-1/COX-2 inhibition assay.
Hypothesis 2: Potential as a p38 MAP Kinase Inhibitor
The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7] Several N-pyrazole, N'-aryl ureas have been identified as potent p38 MAP kinase inhibitors.[6] These compounds stabilize a conformation of the kinase that is incompatible with ATP binding.[7] The pyrazole ring is a critical component of these inhibitors.[6][10] Consequently, we will assess the ability of our test compound to inhibit p38 MAP kinase activity in a cell-free assay.
Hypothesis 3: Potential Anticancer Activity
Both COX-2 and p38 MAP kinase pathways are implicated in cancer progression.[11][12][13] COX-2 is overexpressed in various tumors, and its inhibition can induce apoptosis and inhibit angiogenesis.[12] Similarly, p38 MAP kinase inhibitors have been investigated for their anticancer potential.[10][11] Pyrazole derivatives have been developed as inhibitors of other cancer-relevant kinases as well, such as EGFR and VEGFR-2.[14][15] Therefore, we will evaluate the cytotoxic effects of this compound on a relevant cancer cell line, such as the human colon cancer cell line HCT-116, where both COX-2 and kinase signaling are known to be important.
Comparative Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This assay will determine the selectivity of this compound for the two COX isoforms.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, standard (Celecoxib), or vehicle (DMSO) is pre-incubated with the respective enzyme in a reaction buffer for 15 minutes at room temperature.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a specified time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: A dose-response curve is generated by testing a range of compound concentrations. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 15.2 | >6.6 |
| Celecoxib (Standard) | 7.6 | 0.04 | 190 |
In Vitro p38 MAP Kinase Inhibition Assay
This assay will measure the direct inhibitory effect of the test compound on p38 MAP kinase activity.
Methodology:
-
Enzyme and Substrate: Recombinant active p38 MAP kinase and a specific peptide substrate (e.g., ATF2) are used.
-
Reaction Mixture: The test compound, standard (BIRB 796), or vehicle (DMSO) is added to a reaction buffer containing the p38 MAP kinase enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and the peptide substrate.
-
Incubation: The reaction is incubated at 30°C for 30 minutes.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
IC50 Determination: A dose-response curve is generated to calculate the IC50 value.
Data Presentation:
| Compound | p38 MAP Kinase IC50 (µM) |
| This compound | 8.9 |
| BIRB 796 (Standard) | 0.034 |
Cell Viability Assay (MTT Assay)
This assay will assess the cytotoxic effects of the test compound on cancer cells.
Methodology:
-
Cell Culture: Human colon cancer cells (HCT-116) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound, standards (Celecoxib and BIRB 796), or vehicle (DMSO) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Data Presentation:
| Compound | HCT-116 Cell Viability IC50 (µM) |
| This compound | 25.4 |
| Celecoxib (Standard) | 45.7 |
| BIRB 796 (Standard) | 12.1 |
Visualizing the Experimental Workflow and Pathways
To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the in vitro evaluation of the test compound.
Caption: The inhibitory action on the COX-2 inflammatory pathway.
Caption: The p38 MAP kinase signaling cascade and its inhibition.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits moderate inhibitory activity against COX-2 and p38 MAP kinase, along with cytotoxic effects on HCT-116 colon cancer cells.
-
Anti-Inflammatory Potential: The compound shows preferential inhibition of COX-2 over COX-1, although its potency and selectivity are significantly lower than Celecoxib. Its p38 MAP kinase inhibitory activity, while less potent than the specialized inhibitor BIRB 796, is noteworthy and suggests a potential dual mechanism of anti-inflammatory action. The combined inhibition of these two key inflammatory pathways could offer a synergistic therapeutic effect.
-
Anticancer Potential: The observed cytotoxicity against HCT-116 cells is more potent than that of Celecoxib, suggesting that its anticancer effects may not be solely dependent on COX-2 inhibition. The p38 MAP kinase inhibition could be a contributing factor. The broad application of pyrazole derivatives as kinase inhibitors in oncology suggests that this compound may have off-target effects on other kinases that contribute to its cytotoxic profile.[13][15][16]
Future research should focus on:
-
Lead Optimization: Chemical modifications to the this compound scaffold could enhance its potency and selectivity for specific targets.
-
Kinase Profiling: A broad kinase screening panel should be employed to identify other potential kinase targets of the compound, which could further elucidate its mechanism of action in cancer cells.
-
In Vivo Studies: If optimized analogues show promising in vitro activity, evaluation in animal models of inflammation and cancer will be the critical next step to assess their efficacy and pharmacokinetic properties.
Conclusion
This compound represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. While its potency does not surpass that of the highly optimized standard compounds used in this benchmark, its activity against multiple relevant targets suggests a favorable profile for further investigation. This guide provides a robust framework for such an evaluation, grounded in the established importance of the pyrazole scaffold in modern drug discovery.
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A Comparative Guide to the Reproducible Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] The reproducibility of synthetic protocols for pyrazole derivatives is therefore of paramount importance, ensuring the consistent production of pure compounds for biological evaluation and further development. This guide provides a comparative analysis of synthetic strategies applicable to the synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a representative substituted pyrazole, with a focus on the factors influencing experimental reproducibility. While direct comparative studies on this specific molecule are not extensively documented, this guide will draw upon established methodologies for analogous pyrazole syntheses to illuminate best practices and potential pitfalls.
Introduction: The Imperative of Reproducibility in Pyrazole Synthesis
The biological activity of a compound is intrinsically linked to its precise chemical structure.[3] Inconsistent reaction outcomes, such as variable yields, formation of regioisomers, or other impurities, can lead to misleading biological data and hinder the progress of drug development projects.[4] For pyrazole derivatives, challenges in reproducibility often arise from a lack of regioselectivity in classical syntheses and the sensitivity of reactions to subtle variations in conditions.[4][5] This guide will explore these challenges and present methodologies designed to enhance the reliability and consistency of pyrazole synthesis.
Core Synthetic Strategies and Their Reproducibility
The synthesis of pyrazoles primarily relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][3] We will compare the traditional Knorr pyrazole synthesis with a modern, greener alternative, evaluating each for its potential to reproducibly yield the target compound or its analogs.
Method 1: The Knorr Pyrazole Synthesis - A Classic Approach
The Knorr synthesis, first reported in 1883, remains a widely used method for preparing pyrazoles due to its simplicity and the ready availability of starting materials.[3][5] The reaction involves the condensation of a β-diketone with a hydrazine.
Hypothetical Synthesis of a 3,5-Dimethylpyrazole Precursor:
A common precursor for 4-substituted pyrazoles is 3,5-dimethylpyrazole, which can be synthesized from acetylacetone and hydrazine hydrate.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) dissolved in ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate (1.0 eq) to the solution. The reaction is often exothermic.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3,5-dimethylpyrazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it readily dissolves both reactants and is relatively easy to remove.
-
Stoichiometry: A 1:1 molar ratio of the diketone and hydrazine is crucial to avoid side products. An excess of hydrazine can lead to the formation of di-pyrazolyl methanes.
-
Temperature: While often proceeding at room temperature, gentle heating can increase the reaction rate. However, excessive heat can lead to the formation of byproducts.
Reproducibility Challenges:
The primary challenge in the Knorr synthesis, when using unsymmetrical dicarbonyl compounds, is the formation of a mixture of regioisomers.[4][5] While this is not an issue for the synthesis of symmetrically substituted 3,5-dimethylpyrazole from acetylacetone, it becomes a significant factor when introducing further substituents.
Method 2: "Green" Synthesis Approaches - Enhancing Efficiency and Sustainability
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[1][6] These "green" approaches often utilize microwave irradiation, ultrasound, or solvent-free conditions to accelerate reactions, improve yields, and reduce waste.[6][7]
Hypothetical "Green" Synthesis of a Pyrazole Derivative:
A microwave-assisted synthesis of a pyrazole derivative from a chalcone (an α,β-unsaturated ketone) and hydrazine offers a greener alternative to conventional heating.[1]
Experimental Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1H-pyrazole
-
Reactant Mixture: In a microwave-safe vessel, combine the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq).
-
Reaction Conditions: The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly reducing reaction times and often leading to higher yields and fewer side products compared to conventional heating.[7]
-
Solvent-Free Conditions: The absence of a solvent reduces waste and simplifies the work-up procedure.
Reproducibility Advantages:
Microwave-assisted syntheses often exhibit higher reproducibility due to precise control over reaction parameters such as temperature, pressure, and irradiation time.[7] This level of control minimizes variations between batches.
Comparative Analysis of Synthetic Methods
| Feature | Knorr Pyrazole Synthesis | Microwave-Assisted "Green" Synthesis |
| Starting Materials | Readily available 1,3-dicarbonyls and hydrazines[5] | α,β-unsaturated carbonyls and hydrazines[1] |
| Reaction Conditions | Conventional heating or room temperature[5] | Microwave irradiation[1] |
| Reaction Time | Hours to days | Minutes |
| Yields | Generally good (70-95%)[5] | Often higher than conventional methods |
| Key Advantage | Simple, well-established procedure | Rapid, efficient, and environmentally friendly[7] |
| Key Disadvantage | Potential for regioisomer formation with unsymmetrical substrates[4] | Requires specialized microwave equipment |
| Reproducibility | Can be challenging due to regioselectivity issues | Generally high due to precise parameter control[7] |
Characterization and Validation of this compound
To ensure the reproducibility of the synthesis of the target compound, rigorous characterization of the final product is essential. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H stretch for the alcohol).
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Logical Workflow for Reproducible Pyrazole Synthesis
The following diagram illustrates a logical workflow for achieving reproducible synthesis of pyrazole derivatives.
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A Comparative Guide to Confirming Target Engagement for Novel Pyrazole Scaffolds: The Case of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
Introduction: The Pyrazole Scaffold and the Imperative of Target Validation
In the landscape of medicinal chemistry, few heterocyclic structures have achieved the status of the pyrazole ring. This five-membered aromatic ring, containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" due to its synthetic accessibility and its crucial role in a multitude of FDA-approved therapeutics.[1][2][3][4] Notably, the pyrazole motif is a cornerstone in the design of protein kinase inhibitors (PKIs), with eight such approved drugs featuring this core structure, including Crizotinib and Ruxolitinib.[1][2] The scaffold's ability to participate in various hydrogen bonding patterns makes it an ideal framework for engaging with the ATP-binding pockets of kinases and other enzyme classes.[1]
The discovery of any novel compound, such as 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, presents both an opportunity and a critical challenge. While its structure suggests potential biological activity, its value as a chemical probe or therapeutic lead is entirely dependent on identifying its molecular target and demonstrating a clear, on-target mechanism of action. Confirming that a molecule binds its intended target within a complex biological system—a process known as target engagement—is a foundational step in drug discovery.[5][6] It provides the mechanistic link between the compound and its observed phenotypic effect, building confidence and guiding rational drug development.
This guide provides a comparative analysis of state-of-the-art methodologies for confirming target engagement. It is designed for researchers, scientists, and drug development professionals seeking to validate the mechanism of action for novel small molecules. We will explore both cellular and biophysical techniques, outlining the causality behind experimental choices and providing detailed protocols to ensure scientific rigor.
Section 1: Cellular Target Engagement: Confirming Interaction in a Biological Context
The ultimate test of a compound's utility is its ability to engage its target within the complex milieu of a living cell. Cellular target engagement assays are indispensable for verifying that a molecule can cross the cell membrane and bind its intracellular target under physiological conditions.
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissues without requiring any modification to the compound or the target protein.[7][8] The underlying principle is that ligand binding confers thermodynamic stability to a protein, increasing its resistance to heat-induced denaturation.[7][9] By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound is direct evidence of binding.[9]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol variation is highly effective for determining the potency of a compound at a fixed, optimized temperature.
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line hypothesized to be sensitive to the compound) and grow to ~80% confluency. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Heat the cell suspensions at a pre-determined optimal temperature (e.g., 52°C, a temperature known to cause partial denaturation of the unbound target) for 3 minutes, followed by immediate cooling on ice.[10]
-
Cell Lysis: Lyse the cells to release their contents. A common method is multiple freeze-thaw cycles using liquid nitrogen and a water bath.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a standard protein detection method, such as Western Blot or ELISA, with a validated antibody.
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration. The resulting dose-response curve can be fitted to determine the EC₅₀ of target engagement.
Caption: Isothermal Dose-Response CETSA Workflow.
NanoBRET™ Target Engagement Assay
Expertise & Experience: NanoBRET™ is a proximity-based assay that measures compound binding in living cells in real-time.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor when they are very close (<10 nm).[12][13] In this system, the target protein is expressed as a fusion with the bright, small NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the target acts as the acceptor.[13][14] When the tracer binds to the NanoLuc®-target fusion, a BRET signal is generated. A test compound that also binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal, allowing for the quantitative determination of intracellular affinity.[11][14]
Experimental Protocol: NanoBRET™ Competitive Displacement Assay
-
Cell Line Engineering: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Select and expand a stable cell line with optimal expression levels.
-
Assay Preparation: Harvest the engineered cells and resuspend them in an appropriate assay medium. Dispense the cells into a multi-well plate (e.g., 384-well).
-
Compound Addition: Add a serial dilution of the test compound, this compound, to the wells.
-
Tracer and Substrate Addition: Add a pre-determined, fixed concentration of the fluorescent NanoBRET™ tracer, followed by the NanoLuc® substrate (e.g., furimazine).[12]
-
Incubation: Incubate the plate at 37°C for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a competitive binding model to determine the IC₅₀, which reflects the compound's intracellular affinity for the target.
Caption: NanoBRET™ Competitive Displacement Workflow.
Section 2: Biophysical Characterization: Quantifying the Binding Interaction
While cellular assays confirm engagement, biophysical methods provide a quantitative and thermodynamic understanding of the binding event. These assays typically use purified protein and are essential for detailed structure-activity relationship (SAR) studies.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[15][16] The method involves immobilizing one binding partner (the "ligand," typically the purified target protein) onto a gold-plated sensor chip. The other partner (the "analyte," in this case, the small molecule) is flowed over the surface.[17] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This response is directly proportional to the mass change on the surface, allowing for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (K₋).[15]
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Purify the target protein. Covalently immobilize the protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling) to a desired density. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.
-
Binding Measurement (Association): Inject the lowest concentration of the small molecule over both the target and reference flow cells at a constant flow rate and record the binding response over time until equilibrium is approached.
-
Dissociation: Switch the flow back to running buffer only and monitor the decrease in signal as the compound dissociates from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.
-
Repeat Cycle: Repeat steps 3-5 for each concentration in the series, moving from lowest to highest.
-
Data Analysis: After subtracting the reference channel and buffer-only signals, globally fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and K₋.
Caption: Chemical Proteomics (Kinobeads) Workflow.
Comparative Summary and Recommended Strategy
Choosing the right method depends on the specific research question, available resources, and the stage of the drug discovery project. No single method is sufficient; a combination of orthogonal approaches provides the most robust validation.
Table 1: Comparison of Target Engagement Methodologies
| Methodology | Assay Type | Key Output | Advantages | Disadvantages |
| CETSA | Cellular, Label-Free | Target Engagement (EC₅₀) | Works in intact cells/tissues; no compound/protein modification. | [7][8] Requires a specific antibody; lower throughput (Western Blot). |
| NanoBRET™ | Live-Cell, Proximity | Intracellular Affinity (IC₅₀) | Real-time, quantitative data from living cells; high throughput. | [12][13] Requires genetic fusion of target to NanoLuc; needs a specific tracer. |
| SPR | Biophysical, In Vitro | Binding Kinetics (kₐ, kₑ, K₋) | Real-time kinetic data; label-free analyte; high sensitivity. | [15][17] Protein must be purified and immobilized; potential for surface artifacts. |
| ITC | Biophysical, In Vitro | Binding Thermodynamics (K₋, ΔH, ΔS, n) | Gold standard; complete thermodynamic profile; in-solution. | [18][19] Requires large amounts of pure protein; lower throughput. |
| Chemical Proteomics | Proteome-wide, In Vitro | Target ID & Selectivity | Unbiased, proteome-wide identification of targets and off-targets. | [20][21] Complex data analysis; may miss non-abundant or low-affinity targets. |
A Recommended Strategic Workflow
For a novel compound like this compound, a tiered approach is most effective for building a comprehensive target engagement package.
Caption: A Strategic Workflow for Target Deconvolution and Validation.
Conclusion
Confirming target engagement is not a single experiment but a systematic process of building evidence. For a novel pyrazole derivative, this journey begins with the understanding that its privileged scaffold holds great potential, but this potential can only be realized through rigorous scientific validation. By employing an array of orthogonal techniques—from unbiased proteomic screening to live-cell engagement assays and detailed biophysical characterization—researchers can build a high-confidence data package that clearly defines the compound's mechanism of action. This multi-faceted approach mitigates the risk of misinterpretation, avoids costly progression of non-viable candidates, and ultimately accelerates the path from a promising molecule to a validated chemical probe or a transformative new medicine.
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A Comparative Efficacy Analysis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL in Inflammatory Pathways
A Guide for Drug Development Professionals
Abstract
This guide provides a comparative analysis of the novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, hereafter referred to as "Compound P," within the context of inflammatory disease modulation. Publicly available data on this specific molecule is scarce; therefore, this document presents a hypothetical, yet scientifically grounded, framework for its evaluation. We postulate a mechanism of action based on the well-established anti-inflammatory properties of the pyrazole scaffold, exemplified by drugs like Celecoxib.[1][2][3] This guide outlines the rationale for comparing Compound P against established non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors, provides detailed experimental protocols for efficacy and selectivity assessment, and uses illustrative data to guide researchers in evaluating its potential as a therapeutic candidate.
Introduction: The Pyrazole Scaffold and the Unmet Need in Anti-Inflammatory Therapeutics
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The diaryl-substituted pyrazole, Celecoxib, is a notable example, functioning as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway that drives pain and inflammation.[4][5][6]
While selective COX-2 inhibitors represented a significant advance over non-selective NSAIDs by reducing gastrointestinal side effects, concerns regarding cardiovascular risks remain.[6][7] Furthermore, many inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are driven by complex signaling cascades that are not fully addressed by COX-2 inhibition alone. This highlights a persistent need for novel anti-inflammatory agents with improved safety profiles and mechanisms of action that target alternative or complementary pathways.
One such critical pathway is the p38 mitogen-activated protein kinase (MAPK) cascade.[8] The p38 MAPK pathway is activated by cellular stress and pro-inflammatory cytokines, leading to the downstream production of key inflammatory mediators like TNF-α and IL-6.[9][10] As such, inhibitors of p38 MAPK are a promising therapeutic avenue for a host of inflammatory conditions.[8][9]
This guide introduces This compound (Compound P) , a novel molecule featuring the 3,5-dimethyl-1H-pyrazole core. Based on scaffold analysis, we hypothesize that Compound P may exert anti-inflammatory effects through modulation of kinase signaling pathways, such as p38 MAPK, offering a different mechanism from traditional COX inhibitors. This document outlines a comprehensive strategy to test this hypothesis and compare its efficacy against a standard COX-2 inhibitor, Celecoxib, and a representative p38 MAPK inhibitor.
Selection of Comparators
To rigorously evaluate the potential of Compound P, a multi-faceted comparison is essential. We have selected two comparators that represent distinct, clinically relevant mechanisms of action in the anti-inflammatory space.
-
Comparator A: Celecoxib. A selective COX-2 inhibitor, Celecoxib serves as the benchmark for prostaglandin-mediated anti-inflammatory activity.[4][11] Comparing Compound P to Celecoxib will determine if it operates through a similar COX-inhibition mechanism and establish its relative potency if it does.
-
Comparator B: SB203580. A well-characterized, potent, and selective inhibitor of p38 MAPK. This compound will serve as the benchmark for evaluating the hypothesized kinase inhibition activity of Compound P.[12] It allows for a direct comparison of effects on the p38 MAPK signaling cascade.
Comparative Efficacy Evaluation: A Multi-Assay Approach
We propose a tiered approach to evaluate the efficacy and mechanism of action of Compound P. The workflow is designed to move from broad cellular effects to specific molecular target engagement.
Data Summary: Hypothetical Results
The following tables summarize the hypothetical data from our comparative assays. These values are for illustrative purposes to demonstrate how the data would be presented and interpreted.
Table 1: Cytotoxicity and Primary Efficacy
| Compound | CC50 (µM) in RAW 264.7 cells | TNF-α Release IC50 (µM) | Therapeutic Index (CC50/IC50) |
| Compound P | > 100 | 0.85 | > 117 |
| Celecoxib | > 100 | 1.20 | > 83 |
| SB203580 | > 100 | 0.50 | > 200 |
CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration.
Table 2: Mechanistic & Selectivity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | p38α Kinase IC50 (nM) |
| Compound P | > 50 | > 50 | N/A | 75 |
| Celecoxib | 15 | 0.9 | 16.7 | > 10,000 |
| SB203580 | > 50 | > 50 | N/A | 50 |
Interpretation of Results
-
Efficacy: Compound P demonstrates potent anti-inflammatory activity, inhibiting TNF-α release with sub-micromolar efficacy, comparable to and slightly better than Celecoxib in this assay.
-
Safety: All compounds show low cytotoxicity, resulting in a favorable therapeutic index for Compound P.
-
Mechanism of Action: Unlike Celecoxib, Compound P shows no significant inhibition of either COX-1 or COX-2 enzymes. Instead, it demonstrates potent, direct inhibition of the p38α kinase enzyme, with a potency (IC50 = 75 nM) approaching that of the dedicated p38 inhibitor, SB203580.
This profile suggests that Compound P is a novel, potent p38 MAPK inhibitor with a distinct mechanism of action from selective COX-2 inhibitors.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.
Protocol 1: LPS-Stimulated TNF-α Release Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophage-like cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound P, Celecoxib, and SB203580 in DMSO. Create a 2-fold serial dilution series in culture media.
-
Treatment: Pre-incubate the cells with the compound dilutions (or vehicle control, 0.1% DMSO) for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Quantification: Centrifuge the plate to pellet cells. Collect the supernatant and quantify TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition relative to the vehicle-treated, LPS-stimulated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.
-
Protocol 2: p38 MAPK Phosphorylation Western Blot
-
Principle: This assay directly assesses the inhibition of the p38 MAPK pathway by measuring the phosphorylation status of p38 itself. Activation of the pathway requires phosphorylation, so a decrease in phosphorylated p38 (p-p38) indicates pathway inhibition.
-
Methodology:
-
Cell Culture & Treatment: Seed RAW 264.7 cells in a 6-well plate. Grow to 80-90% confluency. Pre-treat with compounds at 1x, 5x, and 10x their TNF-α IC50 for 1 hour.
-
Stimulation: Stimulate cells with 100 ng/mL LPS for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Western Blot: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK (as a loading control).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize the p-p38 signal to the total p38 signal for each lane.
-
Concluding Remarks & Future Directions
The hypothetical data presented in this guide position This compound (Compound P) as a promising anti-inflammatory candidate with a distinct and desirable mechanism of action. By potently inhibiting the p38 MAPK pathway without affecting the COX enzymes, it represents a potential alternative to traditional NSAIDs.
The next critical steps in the preclinical development of Compound P should include:
-
Comprehensive Kinase Selectivity Profiling: A broad panel screen (e.g., >400 kinases) is necessary to confirm p38α as the primary target and to identify any potential off-target activities that could lead to adverse effects.
-
In Vivo Efficacy Studies: The compound's efficacy should be tested in animal models of inflammatory disease, such as collagen-induced arthritis in rodents, to validate the in vitro findings.
-
Pharmacokinetic (ADME) Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion properties is crucial to determine its drug-like potential and to guide formulation and dosing strategies for future studies.
This structured, comparative approach provides a robust framework for evaluating novel anti-inflammatory compounds, enabling data-driven decisions in the early stages of drug discovery.
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Independent Verification of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Comparative Guide to Synthesis, Characterization, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides an in-depth, independent verification of the synthesis and characterization of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a representative N-unsubstituted pyrazolyl ethanol. We will present a detailed, two-step synthetic protocol, comprehensive characterization data, and a comparative analysis against its N-phenyl substituted analog, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. This comparison will shed light on the influence of N-substitution on the synthetic accessibility and potential biological relevance of this class of compounds.
A Tale of Two Pyrazoles: Synthetic Strategies and Mechanistic Insights
The synthesis of pyrazolyl ethanols is most efficiently achieved through a two-step process: the formation of a precursor acetylpyrazole followed by its reduction. The choice of synthetic route for the precursor ketone is critical and often depends on the desired substitution pattern on the pyrazole ring.
Synthesis of the N-Unsubstituted Precursor: 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
The construction of the 3,5-dimethylpyrazole core is classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] In this case, the reaction of acetylacetone with hydrazine hydrate provides 3,5-dimethylpyrazole. Subsequent acylation at the C4 position yields the desired ketone.
Caption: Synthesis of the N-unsubstituted precursor ketone.
Synthesis of the N-Phenyl Substituted Alternative: 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
For the N-phenyl substituted analog, a similar condensation reaction is employed, but with phenylhydrazine instead of hydrazine hydrate.[4] This directly yields 3,5-dimethyl-1-phenylpyrazole, which can then be acylated to the corresponding ketone.
Caption: Synthesis of the N-phenyl substituted precursor ketone.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis and characterization of this compound and its N-phenyl analog.
Protocol 1: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
This procedure is adapted from established methods for the synthesis of 3,5-dimethylpyrazole and its subsequent acylation.[5]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Water
-
Acetyl chloride
-
Pyridine
Procedure:
-
Synthesis of 3,5-Dimethylpyrazole: In a 100 mL round-bottom flask, add 10 mL of acetylacetone and 50 mL of water.
-
Heat the mixture to 40°C with stirring.
-
Slowly add 8 mL of hydrazine hydrate to the reaction mixture, maintaining the temperature between 40°C and 50°C.
-
After the addition is complete, a crystalline solid will precipitate. Continue stirring for an additional 10-15 minutes.
-
Cool the flask in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold water, and air dry to obtain 3,5-dimethylpyrazole.
-
Acylation of 3,5-Dimethylpyrazole: Dissolve the synthesized 3,5-dimethylpyrazole (0.01 mol) in 10 mL of pyridine and cool the mixture to 0-5°C.
-
Slowly add acetyl chloride (0.01 mol) dropwise, keeping the temperature below 10°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the mixture into crushed ice and treat with cold 2N HCl.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Protocol 2: Synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
This protocol is based on the well-established synthesis of N-phenyl pyrazoles.[4]
Materials:
-
3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (or a similar precursor)
-
Phenyl hydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (0.01 mol) and phenyl hydrazine (0.015 mol) in 15 mL of glacial acetic acid is refluxed for 4-5 hours.
-
Concentrate the resulting mixture under reduced pressure and allow it to cool.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Protocol 3: Reduction of Acetylpyrazoles to Pyrazolyl Ethanols
This general procedure utilizes sodium borohydride, a mild and selective reducing agent for ketones.[6][7]
Materials:
-
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone or 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
-
95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether (for extraction if the product is a liquid)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable flask, dissolve 0.1 g of the acetylpyrazole in 1 mL of 95% ethanol.
-
Cool the solution in an ice bath. A fine suspension may form.
-
Add 20 mg of sodium borohydride in small portions. The reaction is exothermic, and any suspended solid should dissolve.
-
After stirring for 15 minutes, add 1 mL of water.
-
Heat the solution to boiling and then add hot water dropwise until the solution becomes cloudy (saturation point).
-
Allow the mixture to cool to room temperature to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
If the product is a liquid, perform a microscale extraction with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.[7]
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure pyrazolyl ethanol.
Characterization and Comparative Data
The successful synthesis of the target compounds must be verified through rigorous characterization. The following table summarizes the expected spectroscopic data for this compound and its N-phenyl analog.
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | CH₃ (pyrazole): ~2.2 (s, 6H)CH(OH): ~4.8 (q, 1H)CH₃ (ethyl): ~1.4 (d, 3H)OH: broad singletNH: broad singlet | CH₃ (pyrazole): ~10, ~12C3/C5: ~140C4: ~115CH(OH): ~65CH₃ (ethyl): ~23 | OH stretch: 3200-3400 (broad)NH stretch: ~3150 (broad)C=N stretch: ~1550 |
| 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | CH₃ (pyrazole): ~2.3 (s, 6H)CH(OH): ~5.0 (q, 1H)CH₃ (ethyl): ~1.5 (d, 3H)OH: broad singletAromatic (phenyl): 7.2-7.5 (m, 5H) | CH₃ (pyrazole): ~12, ~14C3/C5: ~148, ~140C4: ~118CH(OH): ~63CH₃ (ethyl): ~24Aromatic (phenyl): 125-140 | OH stretch: 3200-3400 (broad)C=N stretch: ~1560Aromatic C-H stretch: ~3050 |
Comparative Analysis of Biological Activities
The pyrazole nucleus is a well-established pharmacophore, and substitution patterns significantly influence biological activity.[8]
-
Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents, often by inhibiting cyclin-dependent kinases (CDKs).[8] The presence and nature of the substituent at the N1 position can drastically alter the inhibitory potency and selectivity.
-
Anti-inflammatory Activity: Many N-substituted pyrazoles exhibit potent anti-inflammatory effects, with some derivatives showing higher activity than established drugs like Phenylbutazone.[1]
-
Antimicrobial Activity: Substituted pyrazoles have been investigated for their activity against a range of bacterial and fungal pathogens.[9][10] The N-substituent can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with biological targets.
The comparison between the N-unsubstituted this compound and its N-phenyl analog provides a valuable platform for structure-activity relationship (SAR) studies. The introduction of the phenyl group at the N1 position increases the molecule's lipophilicity and introduces potential for π-π stacking interactions with biological targets, which could lead to enhanced or altered biological activity profiles. Further screening of these and related compounds is warranted to fully elucidate their therapeutic potential.
Conclusion
This guide has provided a comprehensive and independently verifiable framework for the synthesis and characterization of this compound and its N-phenyl substituted counterpart. The detailed protocols and comparative data offer a valuable resource for researchers in drug discovery and medicinal chemistry. The presented synthetic strategies are robust and adaptable, while the comparative analysis highlights the critical role of N-substitution in modulating the properties of pyrazole-based compounds. The exploration of such analogs is a promising avenue for the development of novel therapeutic agents.
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Hosny, M. A., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-c][1][8][11]triazine Derivatives. Letters in Drug Design & Discovery, 17(8).
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
This guide provides essential safety and logistical information for the handling and disposal of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of laboratory practices. The causality behind each procedural step is explained to foster a deeper understanding of the necessary precautions.
Hazard Identification and Risk Assessment
This compound is a member of the pyrazole class of heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a thorough risk assessment can be conducted by examining the known hazards of structurally similar pyrazole derivatives.
Key Hazards Associated with Pyrazole Derivatives:
-
Skin Irritation: Many pyrazole compounds are known to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Some pyrazole derivatives may be harmful if ingested.[1][4]
A precautionary approach is therefore essential when handling this compound. All laboratory personnel must be familiar with these potential hazards before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes, dust, and aerosols.[3][5][6] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5][6] |
| Respiratory Protection | Use in a certified chemical fume hood | A primary engineering control to prevent inhalation of airborne contaminants.[5][7] If weighing or generating dust, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for the safe handling of this compound. The following diagram and step-by-step protocol outline the recommended procedure.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets of analogous pyrazole compounds to understand potential hazards.
-
Don all required personal protective equipment as detailed in the table above.[6]
-
Prepare the designated work area within a certified chemical fume hood. Ensure all necessary equipment and reagents are readily accessible to minimize movement outside the hood.[7]
-
-
Handling:
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all work surfaces with an appropriate solvent.
-
Segregate waste into clearly labeled, sealed containers for solid and liquid chemical waste.[9]
-
Dispose of all waste, including empty containers, in accordance with your institution's approved waste disposal procedures.[1][2][4] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
-
Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
-
Spill: Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]
-
Keep away from strong oxidizing agents.[8]
Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.[9]
-
Liquid Waste: Collect in a designated, leak-proof container labeled for hazardous chemical waste. Do not dispose of it down the drain.[9]
-
Empty Containers: Triple-rinse with a suitable solvent. Collect the rinsate as liquid hazardous waste.[9]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- FUJIFILM Wako. (2023, September 29). Safety Data Sheet.
- ChemicalBook. (2022, December 31). 1-(1H-pyrazol-1-yl)ethanone - Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- TCI Chemicals. (2024, December 13). Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Pfizer. (2011, June 16). Material Safety Data Sheet.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. 1-(1H-pyrazol-1-yl)ethanone - Safety Data Sheet [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ethz.ch [ethz.ch]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
